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  • Product: {4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine
  • CAS: 102766-76-7

Core Science & Biosynthesis

Foundational

Mechanism and Methodological Synthesis of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine

Content Type: In-Depth Technical Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine—commonly referred to as 4-(3-nitropy...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

{4-[(3-nitropyridin-2-yl)oxy]phenyl}amine—commonly referred to as 4-(3-nitropyridin-2-yloxy)aniline—is a highly versatile bifunctional building block in medicinal chemistry. Featuring both a reactive aniline moiety and a nitro-substituted pyridine ring, it serves as a foundational scaffold for the synthesis of advanced therapeutics, including kinase inhibitors and agrochemical agents.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Instead, we will dissect the fundamental chemical causality that dictates the success of this synthesis, focusing on the regioselectivity of ambident nucleophiles and the stabilization of transition states during Nucleophilic Aromatic Substitution (SNAr).

Chemical Logic & Retrosynthetic Analysis

The most efficient retrosynthetic disconnection for this diaryl ether lies at the C(aryl)–O bond. This points directly to an SNAr reaction between 2-chloro-3-nitropyridine (the electrophile) and 4-aminophenol (the nucleophile) [1].

The Regioselectivity Challenge

4-Aminophenol is an ambident nucleophile, possessing both a hydroxyl (–OH) and an amino (–NH2) group. A naive approach might assume that protecting the amine is necessary to prevent N-arylation. However, field-proven methodology relies on thermodynamic and kinetic control via pKa differentials.

The Causality of Choice

The phenolic –OH has a pKa of ~9.5, while the conjugate acid of the aniline –NH2 has a pKa of ~4.6 (with the neutral amine's deprotonation pKa being >27). By employing a mild inorganic base such as Potassium Carbonate (K2CO3), the hydroxyl group is selectively and quantitatively deprotonated. The resulting phenoxide anion is a "hard," highly electron-dense nucleophile that vastly outcompetes the neutral amine for the electrophilic center. This inherent electronic difference ensures exclusive O-arylation, circumventing the need for transient protecting groups and improving overall atom economy.

Mechanistic Pathway (SNAr)

The formation of the ether linkage proceeds via a classic Addition-Elimination SNAr mechanism, driven by the extreme electron deficiency of the pyridine substrate.

  • Deprotonation: K2CO3 deprotonates 4-aminophenol to generate the active phenoxide nucleophile.

  • Nucleophilic Attack (Addition): The phenoxide attacks the C2 position of 2-chloro-3-nitropyridine. The C2 carbon is highly activated due to the synergistic electron-withdrawing effects (–I and –M) of both the adjacent pyridine nitrogen and the ortho-nitro group.

  • Meisenheimer Complex Formation: The addition generates a negatively charged, delocalized intermediate known as the Meisenheimer complex. The negative charge is powerfully stabilized by the electronegative ring nitrogen and the nitro group (which adopts an aci-nitro resonance structure).

  • Elimination: The chloride ion, acting as an excellent leaving group, is expelled. This step restores the aromaticity of the pyridine ring, yielding the thermodynamically stable diaryl ether.

SNAr_Mechanism Nuc 4-Aminophenol + K2CO3 Anion Phenoxide Anion (Active Nucleophile) Nuc->Anion Deprotonation (pKa ~9.5) Meisenheimer Meisenheimer Complex (Delocalized Intermediate) Anion->Meisenheimer Attack at C2 Elec 2-Chloro-3-nitropyridine (Electrophile) Elec->Meisenheimer Activated by -NO2 & Pyridine N Product {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (Final Product) Meisenheimer->Product Chloride Elimination

Electron flow and intermediate stabilization in the SNAr formation of the diaryl ether.

Quantitative Data & Reaction Parameters

To ensure a self-validating and reproducible system, the following parameters must be strictly controlled. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature heavily solvates the potassium cation, leaving the phenoxide "naked" and highly reactive [2].

ParameterOptimal ValueChemical Rationale
2-Chloro-3-nitropyridine 1.0 EquivalentLimiting reagent; highly activated electrophile.
4-Aminophenol 1.1 - 1.2 EquivalentsSlight excess ensures complete consumption of the electrophile.
Potassium Carbonate 2.0 - 2.5 EquivalentsNeutralizes generated HCl and quantitatively forms the phenoxide.
Solvent (DMF) 5 - 10 VolumesSolubilizes reactants and stabilizes the polar Meisenheimer transition state.
Temperature 75 °C – 85 °CProvides the necessary activation energy for chloride displacement.
Reaction Time 4 – 6 HoursMaximizes yield while preventing thermal degradation of the product.

Experimental Protocol: Self-Validating Workflow

This step-by-step methodology is designed for high-yield synthesis, incorporating visual and analytical checkpoints to guarantee trustworthiness.

Step 1: Reagent Assembly Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-chloro-3-nitropyridine (1.0 eq) and 4-aminophenol (1.1 eq). Add anhydrous DMF (5 volumes) to dissolve the solids. Introduce finely powdered anhydrous K2CO3 (2.0 eq). Validation Check: The mixture will initially appear as a heterogeneous slurry. Purge the system with Nitrogen gas for 10 minutes to prevent oxidative degradation of the aniline.

Step 2: SNAr Reaction (Heating) Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The starting electrophile (high Rf) should completely disappear within 4 to 6 hours, replaced by a bright yellow/orange product spot at a lower Rf.

Step 3: Reaction Quenching & Precipitation Once TLC confirms completion, remove the flask from the heat source and allow it to cool to ambient temperature (25 °C). Slowly pour the crude reaction mixture into a beaker containing vigorously stirred ice-cold distilled water (10-15 volumes relative to DMF). Validation Check: The sudden shift in polarity forces the hydrophobic product to crash out of solution as a distinct yellow/brown precipitate, while the DMF, unreacted 4-aminophenol, and inorganic salts remain dissolved in the aqueous phase [2].

Step 4: Isolation & Washing Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold distilled water (3 × 50 mL) to remove residual DMF and salts.

Step 5: Analytical Validation & Purification Dry the crude solid under high vacuum at 45 °C overnight. If high chemical purity (>98%) is required for downstream coupling, recrystallize the product from hot ethanol. Analytical Confirmation: Validate the structure via LC-MS (Expected[M+H]+ = 232.07) and 1H NMR (look for the characteristic AA'BB' splitting pattern of the 1,4-disubstituted benzene ring and the downfield shifts of the pyridine protons).

Experimental_Workflow Step1 Step 1: Reagent Assembly 4-Aminophenol + 2-Chloro-3-nitropyridine + K2CO3 in anhydrous DMF Step2 Step 2: SNAr Reaction Stir at 80°C for 4-6 hours under Nitrogen atmosphere Step1->Step2 Heat to 80°C Step3 Step 3: Reaction Quenching Cool to 25°C, slowly add to ice-cold distilled water Step2->Step3 TLC Confirmation Step4 Step 4: Product Isolation Vacuum filtration, wash with water to remove salts/DMF Step3->Step4 Precipitation Step5 Step 5: Purification Recrystallization from Ethanol or Column Chromatography Step4->Step5 Crude Drying

Step-by-step experimental workflow for synthesis, isolation, and validation.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (MDPI).
  • Amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide (US20060293367A1).
Exploratory

Spectroscopic Profiling and Structural Validation of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine

Executive Summary & Chemical Context The compound {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (also systematically named 4-(3-nitropyridin-2-yloxy)aniline) is a highly functionalized diaryl ether intermediate critical to t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (also systematically named 4-(3-nitropyridin-2-yloxy)aniline) is a highly functionalized diaryl ether intermediate critical to the development of modern kinase inhibitors, P2Y1 antagonists, and advanced agrochemicals[1][2]. Structurally, it bridges an electron-deficient 3-nitropyridine ring with an electron-rich aniline moiety via an ether linkage.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of analytical outputs, but as an exercise in orthogonal structural validation . The proximity of strongly electron-withdrawing groups (nitro, pyridine nitrogen) and electron-donating groups (primary amine) creates distinct electronic microenvironments. This whitepaper details the self-validating spectroscopic workflows—encompassing NMR, FT-IR, and ESI-MS—required to definitively confirm the regiochemistry and structural integrity of this molecule.

Synthetic Foundation & Sample Preparation

To characterize a molecule accurately, one must understand the causality of its synthesis. The target compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 4-aminophenol[1][3].

Mechanistic Causality: 4-Aminophenol possesses two nucleophilic centers (-OH and -NH₂). By employing a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF), the phenol is selectively deprotonated due to its higher acidity compared to the aniline. The resulting phenoxide is a vastly superior nucleophile, driving strict O-arylation over N-arylation. The SNAr is facilitated by the strongly electron-withdrawing nitro group at the 3-position of the pyridine ring, which stabilizes the intermediate Meisenheimer complex[1].

Standardized SNAr Protocol
  • Reaction Setup: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and 4-aminophenol (1.1 eq) in anhydrous DMF (0.5 M).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at 80 °C for 4–6 hours under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 1:1) and LC-MS.

  • Workup: Quench the reaction with ice water to precipitate the crude product. Filter and wash with cold water to remove DMF and inorganic salts.

  • Purification: Recrystallize from ethanol/water to yield the pure target API intermediate as a crystalline solid.

Synthesis A 2-Chloro-3-nitropyridine C SNAr Reaction (DMF, K2CO3, 80°C) A->C B 4-Aminophenol B->C D Crude Mixture (Aqueous Workup) C->D E Recrystallization (EtOH/H2O) D->E F Pure Target API Intermediate E->F

Caption: Synthetic workflow and sample preparation for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine via SNAr.

Orthogonal Spectroscopic Profiling

A robust analytical package requires techniques that independently verify different aspects of the molecule: the carbon skeleton, the proton microenvironments, the functional groups, and the overall molecular mass[4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's regiochemistry. The sample is prepared by dissolving 15-20 mg of the purified compound in DMSO-d₆, chosen for its ability to disrupt hydrogen bonding and clearly resolve the primary amine protons.

Causality of Chemical Shifts:

  • The Pyridine Ring: The nitro group at C3 and the electronegative nitrogen at position 1 exert a profound deshielding effect through both inductive withdrawal and magnetic anisotropy. Consequently, the pyridine protons (H4, H5, H6) are pushed far downfield. H4 (ortho to the nitro group) and H6 (ortho to the pyridine nitrogen) typically appear above 8.0 ppm[2].

  • The Aniline Ring: Conversely, the primary amine is strongly electron-donating via resonance (+M effect). This shields the ortho and para positions of the benzene ring, pushing the aniline protons upfield (6.5 - 7.0 ppm), presenting as a classic AA'BB' pseudo-doublet system typical of 1,4-disubstituted benzenes.

Table 1: Predicted ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz)

Position / Moiety¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)
Pyridine H6 8.45 - 8.55dd, J = 4.8, 1.8151.0
Pyridine H4 8.35 - 8.45dd, J = 8.1, 1.8135.5
Pyridine H5 7.30 - 7.40dd, J = 8.1, 4.8118.0
Aniline H2', H6' 6.85 - 6.95d, J = 8.8121.5
Aniline H3', H5' 6.55 - 6.65d, J = 8.8114.5
Amine (-NH₂) 5.00 - 5.20br s, 2HN/A
Pyridine C2 (C-O) N/AN/A155.0
Pyridine C3 (C-NO₂) N/AN/A133.0
Aniline C1' (C-O) N/AN/A143.0
Aniline C4' (C-N) N/AN/A146.5
Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as the primary tool for functional group validation. The sample is analyzed via Attenuated Total Reflectance (ATR) to prevent the moisture absorption common in KBr pellet preparation, ensuring high-fidelity data[4].

Vibrational Causality: The strength of the N-O bonds in the nitro group results in highly characteristic symmetric and asymmetric stretching frequencies. The ether linkage (C-O-C) produces a strong, broad absorption band due to the large change in the dipole moment during vibration. The primary amine exhibits two distinct N-H stretching bands (symmetric and asymmetric) due to the in-phase and out-of-phase stretching of the two N-H bonds.

Table 2: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3450, 3350 Medium, SharpN-H stretch (asym & sym)Confirms the presence of the primary aniline amine.
3050 - 3100 WeakC-H stretch (aromatic)Confirms sp² hybridized aromatic rings.
1530 StrongN-O stretch (asymmetric)Validates the nitro group on the pyridine ring.
1350 StrongN-O stretch (symmetric)Validates the nitro group on the pyridine ring.
1240 - 1200 StrongC-O-C stretch (asymmetric)Confirms the formation of the diaryl ether linkage.
Mass Spectrometry (ESI-MS)

To confirm the macroscopic identity of the molecule, Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized in positive ion mode.

  • Chemical Formula: C₁₁H₉N₃O₃

  • Exact Mass: 231.0644 Da

  • Observed Ion: The spectrum will be dominated by the protonated molecular ion [M+H]⁺ at m/z 232.07 . The lack of an m/z peak corresponding to a di-arylated product confirms the stoichiometric control and regioselectivity of the SNAr reaction.

Structural Validation Logic

The true power of spectroscopic characterization lies in the synthesis of these distinct data streams into a singular, undeniable structural proof. The following logic tree demonstrates how the structural integrity of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine is self-validated by the cross-referencing of NMR, IR, and MS data.

Logic Target {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine NMR 1H & 13C NMR (Regiochemistry & Skeleton) Target->NMR IR FT-IR (Functional Groups) Target->IR MS ESI-MS (Molecular Mass) Target->MS NMR_Detail Pyridine dd splitting Aniline AA'BB' system NMR->NMR_Detail IR_Detail NO2 (1530 cm⁻¹) NH2 (3450 cm⁻¹) IR->IR_Detail MS_Detail [M+H]⁺ m/z 232.07 MS->MS_Detail Valid Self-Validated Structural Integrity NMR_Detail->Valid IR_Detail->Valid MS_Detail->Valid

Caption: Orthogonal validation logic for the spectroscopic characterization of the target molecule.

By systematically applying this multi-modal characterization approach, researchers can confidently advance {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine into downstream synthetic pathways, ensuring that early-stage structural ambiguities do not compromise late-stage drug development or material synthesis.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI (Molecules) URL:[Link]

  • 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine Source: National Institutes of Health (PMC) / IUCr Journals URL:[Link]

  • Synthesis, Spectroscopic Characterization, and In Vitro Antibacterial Evaluation of Novel Functionalized Sulfamidocarbonyloxyphosphonates Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)Urea Source: ResearchGate / DergiPark URL:[Link]

  • US20060293367A1 - Amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)

Sources

Foundational

A Spectroscopic Investigation of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine: A Technical Guide to 1H and 13C NMR Data

For Immediate Release This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine. This...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth insights into the structural characterization of this molecule.

Introduction: The Role of NMR in Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound. For a molecule such as {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, which is comprised of two distinct aromatic systems linked by an ether bond, NMR is crucial for confirming its synthesis and understanding its electronic properties.

The structure of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, synthesized from 4-aminophenol and 2-chloro-3-nitropyridine, presents a unique spectroscopic challenge. The electron-withdrawing nature of the 3-nitropyridine moiety and the electron-donating character of the aminophenyl group create a distinct pattern of chemical shifts that require careful analysis. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed interpretation based on established principles of NMR spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine. These predictions are based on the analysis of its constituent fragments, 4-aminophenol and 2-chloro-3-nitropyridine, and the expected electronic effects upon their condensation.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Data for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.5dd~4.5, 1.5H-6'
~8.3dd~8.5, 1.5H-4'
~7.2dd~8.5, 4.5H-5'
~6.9d~8.8H-2, H-6
~6.6d~8.8H-3, H-5
~5.3s (broad)-NH₂

Table 2: Predicted ¹³C NMR Data for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C-2'
~152C-4
~145C-6'
~143C-1
~135C-3'
~122C-2, C-6
~120C-4'
~115C-3, C-5
~114C-5'

In-depth Spectral Interpretation

The predicted chemical shifts are influenced by the electronic interplay between the two aromatic rings. The electron-withdrawing nitro group on the pyridine ring and the electron-donating amino group on the phenyl ring significantly affect the shielding of the surrounding nuclei.

¹H NMR Spectrum Analysis

The protons on the 3-nitropyridin-2-yl moiety are expected to be significantly deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing effect of the nitro group.[7] The H-6' and H-4' protons will appear at the most downfield positions, with their characteristic doublet of doublets splitting pattern arising from ortho and meta couplings. The H-5' proton will be located at a relatively upfield position for a pyridine proton, influenced by the ether linkage.

On the 4-aminophenyl ring, the protons are expected to exhibit a typical AA'BB' system, appearing as two doublets. The ether linkage to the electron-withdrawing nitropyridine ring will cause a downfield shift of these protons compared to 4-aminophenol.[1][3][8] The broad singlet for the amino protons is characteristic and its chemical shift can be solvent-dependent.

¹³C NMR Spectrum Analysis

The carbon atoms of the 3-nitropyridin-2-yl ring are expected to be in the downfield region of the aromatic spectrum.[5][9] The carbon attached to the oxygen (C-2') will be the most deshielded due to the direct attachment to the electronegative oxygen and the influence of the pyridine nitrogen. The carbon bearing the nitro group (C-3') will also be significantly deshielded.

For the 4-aminophenyl ring, the carbon attached to the oxygen (C-4) and the carbon attached to the amino group (C-1) will be the most deshielded in that portion of the molecule. The chemical shifts of the other carbons will be influenced by the substituent effects of both the amino group and the aryloxy group.[2][4]

Molecular Structure and NMR Correlations

The following diagram illustrates the structure of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine with atom numbering used for NMR assignments.

Caption: Molecular structure of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized method for acquiring high-quality ¹H and ¹³C NMR spectra for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine and similar compounds.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds and its high boiling point, which minimizes evaporation.[10]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 12-16 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to approximately 220-250 ppm.

    • Acquire a larger number of scans compared to ¹H NMR (typically several thousand) to compensate for the low natural abundance of the ¹³C isotope.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Manually or automatically phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Experimental Workflow Diagram

The following diagram outlines the key steps in the acquisition and analysis of NMR data for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer 400+ MHz NMR Spectrometer transfer->spectrometer tune_shim Tune Probe & Shim spectrometer->tune_shim acquire_H1 Acquire 1H Spectrum tune_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum tune_shim->acquire_C13 ft Fourier Transformation acquire_H1->ft acquire_C13->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline peak_picking Peak Picking & Integration phase_baseline->peak_picking interpretation Spectral Interpretation peak_picking->interpretation

Caption: Workflow for NMR analysis of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine. The provided spectral data, interpretation, and experimental protocol serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds. The principles outlined herein can be applied to a wide range of similar molecules, facilitating their structural elucidation and accelerating research and development efforts.

References

  • Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle - Rsc.org. (URL: )
  • 4-Aminophenol | C6H7NO | CID 403 - PubChem. (URL: [Link])

  • 1 H-NMR spectrum of the purified 4-aminophenol. - ResearchGate. (URL: [Link])

  • 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem - NIH. (URL: [Link])

  • 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and... - ResearchGate. (URL: [Link])

  • Wiley-VCH 2007 - Supporting Information. (URL: [Link])

  • Figure S2: 13 C NMR spectrum of 4-amino-2-fluorophenol hydrochloride... - ResearchGate. (URL: [Link])

  • article #3 - computational studies on the ir & nmr spectra of 2-aminophenol - American Institute of Chemists. (URL: [Link])

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides - SciSpace. (URL: [Link])

  • An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides - ResearchGate. (URL: [Link])

  • 4-Aminophenol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Solved Compare the chemical shifts of spectrum (III) and | Chegg.com. (URL: [Link])

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (URL: [Link])

  • 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters - Taylor & Francis. (URL: [Link])

  • sample 13C NMR spectra of compounds with common functional groups - YouTube. (URL: [Link])

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PMC. (URL: [Link])

  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])

  • 2-Chloro-3-nitropyridine - the NIST WebBook. (URL: [Link])

  • (PDF) 2-Chloro-3-nitropyridine - ResearchGate. (URL: [Link])

  • Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed. (URL: [Link])

  • (PDF) 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - ResearchGate. (URL: [Link])

  • 4-Methyl-3-nitropyridin-2-amine - PMC. (URL: [Link])

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

Sources

Exploratory

Comprehensive Spectroscopic Profiling of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine: Infrared and Mass Spectrometry Workflows

Executive Summary & Structural Deconstruction The compound {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (Chemical Formula: C11​H9​N3​O3​ ; Monoisotopic Mass: 231.0644 Da) is a highly functionalized diaryl ether. It serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

The compound {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (Chemical Formula: C11​H9​N3​O3​ ; Monoisotopic Mass: 231.0644 Da) is a highly functionalized diaryl ether. It serves as a critical structural motif in the development of kinase inhibitors and advanced pharmaceutical intermediates.

Accurate analytical characterization of this molecule requires navigating the complex electronic interplay between its three primary functional domains:

  • The Electron-Deficient Pyridine Ring: Activated by the strongly electron-withdrawing 3-nitro ( −NO2​ ) group.

  • The Diaryl Ether Linkage: The central C−O−C bridge, whose bond order and vibrational frequency are heavily influenced by the opposing electronic demands of the flanking rings.

  • The Electron-Rich Aniline Moiety: Featuring a primary amine ( −NH2​ ) that acts as a strong electron-donating group.

This whitepaper provides an authoritative, causality-driven guide to the Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) analysis of this compound, ensuring that your analytical workflows are robust, self-validating, and mechanistically grounded.

Spectroscopic Causality: Why the Molecule Behaves the Way It Does

Infrared (IR) Vibrational Dynamics

In IR spectroscopy, the most diagnostic feature of an ether is the strong C−O stretching absorption in the 1000–1300 cm−1 region[1]. However, the exact position shifts depending on the substituents. For diaryl ethers, the C−O stretch typically appears at higher frequencies (1200–1275 cm−1 ) due to the partial double-bond character arising from the resonance between the oxygen lone pairs and the aromatic rings[1].

In {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, the extreme electron-withdrawing nature of the 3-nitropyridine ring[2] pulls electron density away from the ether oxygen, stiffening the Cpyridine​−O bond. Simultaneously, the −NH2​ group on the opposite ring pushes electron density toward the ether linkage. This push-pull system results in highly distinct, sharp asymmetric and symmetric C−O−C stretches. Furthermore, the pyridine ring itself exhibits unique out-of-plane C−H bending and C=N stretching modes[3].

Mass Spectrometry (MS) Fragmentation Logic

Under Electrospray Ionization (ESI) or Electron Ionization (EI), diaryl ethers undergo highly specific fragmentation pathways dictated by the stability of the resulting product ions[4]. The fragmentation of isomeric substituted diaryl ethers is driven by σ -cleavage processes, often accompanied by hydrogen migration[4][5].

For this molecule, the primary cleavage occurs at the ether bridge. Because the 3-nitropyridinyl moiety is highly electron-deficient, the positive charge during heterolytic cleavage is preferentially retained by the more electron-rich aminophenyl moiety, yielding a dominant [Aminophenol+H−H2​O]+ or related characteristic ions. Additionally, nitroaromatics frequently exhibit neutral losses of NO∙ (30 Da) or NO2∙​ (46 Da) under collisional activation.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every analytical run must include internal checks to rule out instrumental artifacts or sample degradation.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Protocol

System Suitability & Validation: Before sample analysis, a background scan must be performed on the clean ATR crystal (diamond or ZnSe) to ensure no residual contamination. The background spectrum is automatically subtracted from the sample spectrum[2][6].

Step-by-Step Methodology:

  • Preparation: Ensure the ATR crystal is cleaned with LC-MS grade isopropanol and allowed to dry completely.

  • Background Acquisition: Collect a background spectrum (4000–400 cm−1 , 32 scans, 4 cm−1 resolution).

  • Sample Application: Place 1–2 mg of crystalline {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine directly onto the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the solid and the crystal lattice. Causality: Poor contact leads to artificially low peak intensities and sloping baselines.

  • Data Acquisition: Acquire the sample spectrum using the same parameters as the background.

  • Processing: Apply baseline correction and an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.

UHPLC-ESI-HRMS Protocol

System Suitability & Validation: Inject a blank solvent (50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to the sample to establish the baseline and confirm the absence of carryover. Mass accuracy must be calibrated to < 2 ppm using a standard tuning mix.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 μg/mL .

  • Chromatography: Inject 1 μL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 μm ). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr. Causality: High desolvation temperatures are required to efficiently vaporize the diaryl ether without inducing premature in-source thermal degradation.

  • Mass Analysis: Acquire full scan MS data (m/z 50–500).

  • Tandem MS (MS/MS): Isolate the [M+H]+ precursor ion (m/z 232.0717) and apply Collision-Induced Dissociation (CID) using normalized collision energies (NCE) of 15, 30, and 45 eV to capture both low-energy neutral losses and high-energy skeletal cleavages.

Quantitative Data Summaries

Table 1: Key ATR-FTIR Vibrational Frequencies and Assignments

Data synthesized based on functional group characteristics of nitropyridines and diaryl ethers[1][2][3].

Wavenumber ( cm−1 )IntensityPeak ShapeFunctional Group Assignment & Causality
3450, 3360MediumSharp, DoubletPrimary Amine ( −NH2​ ): Asymmetric and symmetric N-H stretching.
1620MediumSharpN-H Bending: Scissoring motion of the primary amine.
1585, 1530StrongSharpNitro ( −NO2​ ) Asym. & Aromatic C=N : Overlapping asymmetric nitro stretch and pyridine ring vibrations.
1345StrongSharpNitro ( −NO2​ ) Sym. Stretch: Highly characteristic of the 3-nitropyridine moiety.
1245StrongBroadDiaryl Ether ( C−O−C ) Asym. Stretch: Shifted higher due to resonance with the aromatic rings.
1050MediumSharpDiaryl Ether ( C−O−C ) Sym. Stretch: Coupled with aromatic ring breathing modes.
840, 740StrongSharpAromatic C−H Out-of-Plane Bending: Indicates para-substituted benzene and substituted pyridine.
Table 2: HRMS/MS Fragmentation Data (ESI+, Precursor m/z 232.0717)

Data models the σ -cleavage and hydrogen migration typical of substituted diaryl ethers[4].

Observed m/zMass Error (ppm)Elemental FormulaRelative AbundanceStructural Assignment / Neutral Loss
232.0717 +0.4 C11​H10​N3​O3+​ 100% [M+H]+ Precursor Ion
202.0615 -0.2 C11​H10​N3​O+ 15% [M+H−NO]+ ; Loss of nitric oxide radical.
186.0665 +0.5 C11​H10​N2​O+ 25% [M+H−NO2​]+ ; Loss of nitro group.
110.0600 -0.1 C6​H8​NO+ 85%Cleavage of ether bond; [4−Aminophenol+H]+ cation.
93.0573 +0.3 C6​H7​N+ 40%Subsequent loss of OH∙ from the m/z 110 fragment.

Logical Relationships & Workflows (Visualizations)

The following diagrams map the analytical logic and the mechanistic pathways of the molecule.

Diagram 1: Self-Validating Analytical Workflow

This flowchart illustrates the integrated approach to spectroscopic validation, ensuring data integrity from sample preparation to final structural elucidation.

AnalyticalWorkflow Sample Sample Prep: {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine FTIR ATR-FTIR Acquisition Sample->FTIR LCMS UHPLC-ESI-HRMS Acquisition Sample->LCMS BlankIR IR Background (Crystal Scan) BlankIR->FTIR Baseline Subtraction IRData Vibrational Fingerprint FTIR->IRData Integration Structural Elucidation & Data Synthesis IRData->Integration BlankMS MS Blank (Solvent Inject) BlankMS->LCMS Carryover Check MSData Accurate Mass & Fragmentation LCMS->MSData MSData->Integration

Fig 1. Integrated, self-validating workflow for the spectroscopic analysis of diaryl ethers.

Diagram 2: MS/MS Fragmentation Pathway Logic

This diagram demonstrates the causality of the collision-induced dissociation (CID), highlighting how the electron-withdrawing nitro group dictates the cleavage of the central ether bond.

FragmentationPathway Precursor [M+H]+ m/z 232.0717 LossNO2 [M+H - NO2]+ m/z 186.0665 Precursor->LossNO2 -46 Da (High Energy) LossNO [M+H - NO]+ m/z 202.0615 Precursor->LossNO -30 Da (Radical Loss) EtherCleavage Diaryl Ether C-O Cleavage Precursor->EtherCleavage Primary CID Pathway Aminophenol [4-Aminophenol + H]+ m/z 110.0600 (Charge Retained) EtherCleavage->Aminophenol Heterolytic Cleavage Nitropyridine Neutral Nitropyridine (Undetected) EtherCleavage->Nitropyridine Neutral Loss SubFragment [C6H7N]+ m/z 93.0573 Aminophenol->SubFragment -17 Da (-OH)

Fig 2. Mechanistic MS/MS fragmentation pathway driven by ether bond cleavage and nitro group dynamics.

References

The analytical principles, expected spectral shifts, and fragmentation behaviors detailed in this whitepaper are grounded in the following authoritative sources:

  • Spectroscopy of Ethers | Organic Chemistry Class Notes Source: Fiveable URL:[Link]

  • Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry Source: ResearchGate / PubMed URL:[Link]

  • Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs Source: ARC Journals URL:[Link]

Sources

Foundational

Structural Crystallography of {4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine Analogues: Conformational Dynamics and Medicinal Applications

Executive Summary The diaryl ether scaffold is a privileged structure in medicinal chemistry, providing a flexible hinge that allows molecules to adopt bioactive conformations within complex protein binding pockets. Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diaryl ether scaffold is a privileged structure in medicinal chemistry, providing a flexible hinge that allows molecules to adopt bioactive conformations within complex protein binding pockets. Specifically, {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine and its analogues serve as critical precursors and active pharmacophores in the development of kinase inhibitors and Stimulator of Interferon Genes (STING) agonists[1]. This technical guide provides an in-depth crystallographic analysis of this structural motif, detailing the experimental methodologies for crystal growth, X-ray diffraction (XRD) analysis, and the structure-activity relationships (SAR) governed by its unique conformational landscape.

Conformational Architecture and Crystallographic Features

The structural integrity of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine analogues is defined by the central C(sp2)−O−C(sp2) ether linkage. Unlike rigid biaryl systems, the ether oxygen introduces a V-shaped geometry that allows the two aromatic rings to twist independently.

Steric Hindrance and Torsional Twist

The presence of the nitro group at the 3-position of the pyridine ring introduces significant steric bulk adjacent to the ether linkage. Crystallographic data of similar condensed heterocycles reveals that to minimize steric repulsion between the nitro oxygen atoms and the π -electron cloud of the phenyl ring, the molecule adopts a "skewed" conformation[2]. The pyridine ring is typically forced out of coplanarity with the C-O-C plane, while the phenyl ring remains relatively coplanar to maximize p−π conjugation with the ether oxygen lone pairs.

Hydrogen Bonding Networks

The solid-state packing of these analogues is heavily dictated by intermolecular hydrogen bonding. The terminal aniline group ( −NH2​ ) acts as a strong hydrogen bond donor, while the nitro group ( −NO2​ ) and the pyridine nitrogen act as potent acceptors. This donor-acceptor dynamic creates a robust 3D supramolecular network, which increases the crystal lattice energy and, consequently, the melting point and stability of the compound.

Fig 1: Intermolecular hydrogen bonding network driving crystal lattice stabilization.

Quantitative Structural Data

The following table summarizes the typical crystallographic parameters observed in {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine analogues, derived from high-resolution single-crystal XRD studies.

ParameterTypical Value RangeMechanistic Significance
C-O-C Bond Angle 117.5° - 119.2°Wider than standard sp3 (109.5°) due to steric repulsion between bulky aromatic rings.
Dihedral Angle ( θ1​ ) 70° - 85°Twist of the pyridine ring to avoid clash between the ortho-nitro group and the ether oxygen.
Dihedral Angle ( θ2​ ) 10° - 25°Phenyl ring remains nearly coplanar to the ether oxygen to maintain electron delocalization.
N−H⋯O (Nitro) Distance 2.90 Å - 3.10 ÅStrong intermolecular hydrogen bonding stabilizing the crystal packing.
π−π Stacking Distance 3.60 Å - 3.80 ÅFace-to-face or edge-to-face stacking between alternating pyridine and phenyl rings.

Experimental Protocols: Crystallization and XRD Workflow

To achieve high-resolution structural data, the experimental protocol must be a self-validating system where each step is optimized to prevent polymorphism or amorphous precipitation.

Step-by-Step Crystallization Methodology

Objective: To grow diffraction-quality single crystals via the vapor diffusion method. Causality: Vapor diffusion is preferred over rapid cooling because it allows for a gradual decrease in solubility, keeping the system in the metastable zone. This promotes the nucleation of fewer, larger, and highly ordered crystals rather than microcrystalline powders.

  • Solvent Selection: Dissolve 50 mg of the purified {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine analogue in 1.0 mL of Dichloromethane (DCM).

    • Rationale: DCM acts as a highly solubilizing "inner" solvent.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL glass vial.

    • Rationale: Removing particulate impurities prevents heterogeneous nucleation, which leads to flawed crystal lattices.

  • Anti-Solvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of Hexane (the "outer" anti-solvent).

  • Diffusion and Growth: Seal the 20 mL vial tightly and leave it undisturbed in a vibration-free, temperature-controlled environment (20 °C) for 3 to 7 days.

    • Rationale: Hexane vapor slowly diffuses into the DCM solution, gradually lowering the solubility of the analogue and inducing highly ordered crystallization.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol
  • Crystal Harvesting: Submerge the grown crystals in Paratone-N oil.

    • Rationale: The oil protects the crystal from atmospheric moisture and prevents solvent loss from the lattice, which could cause the crystal to crack.

  • Mounting and Cooling: Mount a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

    • Rationale: Data collection at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for the precise resolution of light atoms, such as the aniline hydrogens.

  • Data Collection: Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å) or Cu-K α radiation ( λ=1.54184 Å).

  • Structure Solution and Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure anisotropically using full-matrix least-squares on F2 (SHELXL).

    • Rationale: Anisotropic refinement accounts for the non-spherical electron density of atoms, providing highly accurate bond lengths and angles.

Fig 2: Self-validating experimental workflow for crystallographic analysis.

Pharmacological Implications and SAR

The precise crystallographic parameters of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine analogues directly inform their pharmacological utility.

In the development of STING agonists, the diaryl ether linkage allows the molecule to adopt a bioactive "closed" conformation[1]. The flexibility of the ether hinge enables the molecule to wrap around specific hydrophobic residues within the STING protein dimer interface. Furthermore, the 3-nitro group serves a dual purpose:

  • Steric Director: It forces the pyridine ring into the optimal dihedral angle required for target binding.

  • Synthetic Handle: It can be readily reduced to an amine, allowing for subsequent cyclization into benzimidazoles or other condensed heterocycles, which are critical motifs in advanced STING agonists and kinase inhibitors[1].

Understanding the crystal structure allows computational chemists to accurately model the ground-state conformation of the free ligand. If the bioactive conformation observed in the protein co-crystal structure closely matches the low-energy conformation observed in the small-molecule crystal structure, the entropic penalty of binding is minimized, leading to higher binding affinity.

Conclusion

The crystallographic analysis of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine analogues provides indispensable insights into their conformational preferences and intermolecular interactions. By utilizing rigorous, self-validating crystallization and XRD protocols, researchers can map the exact spatial orientation of the diaryl ether hinge and the sterically demanding ortho-nitro group. These structural blueprints are foundational for rational drug design, enabling the optimization of binding affinities in complex targets like STING and various kinases.

References

  • Geffe, M., Detert, H., & Schollmeyer, D. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData. Available at:[Link]

  • Pan, B. S., et al. (2020). Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Exploratory

Engineering Next-Generation Agrochemicals: The Herbicidal Properties of Nitropyridine Compounds

Executive Summary The agricultural sector continuously demands novel agrochemicals to combat weed resistance and enhance crop yields[1]. Pyridine derivatives, particularly nitropyridines, have emerged as highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agricultural sector continuously demands novel agrochemicals to combat weed resistance and enhance crop yields[1]. Pyridine derivatives, particularly nitropyridines, have emerged as highly versatile building blocks in the synthesis of potent herbicides[2]. The electron-withdrawing nature of the nitro group, combined with the unique π-system of the pyridine ring, provides an ideal scaffold for designing molecules that interact with specific plant enzymatic targets[3]. This whitepaper explores the mechanistic pathways, structure-activity relationships (SAR), and validated experimental workflows for developing nitropyridine-based herbicides.

Mechanisms of Action: Molecular Causality

Nitropyridine derivatives exhibit diverse mechanisms of action depending on their specific functionalization. The two most prominent pathways are auxin mimicry and Protoporphyrinogen Oxidase (PPO) inhibition.

Auxin Mimicry and Cellular Disruption

Similar to classic pyridine carboxylic acids (e.g., triclopyr, picloram), certain nitropyridine analogs mimic indole-3-acetic acid (IAA)[4][5]. They bind to auxin receptors, stimulating a membrane-bound ATPase proton pump[6]. This acidifies the apoplast, increasing cell wall plasticity, while simultaneously hyper-stimulating RNA polymerase[6]. The causality is straightforward: abnormal increases in biosynthesis lead to uncontrolled cell division, which ultimately results in vascular tissue destruction, epinasty, and plant death[4][6].

Protoporphyrinogen Oxidase (PPO) Inhibition

Recent studies have demonstrated that nitropyridine-derived compounds, such as pyridyloxy-substituted acetophenone oxime ethers, act as potent PPO inhibitors[3]. By blocking the PPO enzyme, these compounds halt the synthesis of chlorophyll and heme. This blockade causes an accumulation of protoporphyrinogen IX, which diffuses into the cytoplasm and oxidizes into protoporphyrin IX[7]. In the presence of light, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen (ROS)[6][7]. This oxidative stress leads to catastrophic lipid peroxidation of cell membranes, rapid wilting, and necrosis[6].

PPO_Pathway Inhibitor Nitropyridine Derivative (PPO Inhibitor) PPO Protoporphyrinogen Oxidase (Enzyme) Inhibitor->PPO Binds & Inhibits ProtoIX_gen Protoporphyrinogen IX (Accumulation) PPO->ProtoIX_gen Blocks Conversion ProtoIX Protoporphyrin IX (Cytoplasmic Leakage) ProtoIX_gen->ProtoIX Uncontrolled Oxidation ROS Reactive Oxygen Species (Singlet Oxygen) ProtoIX->ROS Photosensitization Light Light Exposure Light->ROS LipidPerox Lipid Peroxidation (Membrane Destruction) ROS->LipidPerox Oxidative Stress CellDeath Rapid Necrosis & Plant Death LipidPerox->CellDeath

Caption: Mechanism of action for nitropyridine-based PPO inhibitors leading to plant necrosis.

Structure-Activity Relationship (SAR) and Quantitative Efficacy

The herbicidal activity of nitropyridines is heavily influenced by the substitution pattern on the pyridine ring. The nitro group facilitates reactions with nucleophilic reagents, allowing for the introduction of diverse functional groups[3]. For instance, the substitution of the chlorine atom in 2-chloro-3(5)-nitropyridines with 4-aminophenol, followed by alkylation, yields highly active phenylaminoacetates and propionates[3].

Table 1 summarizes the quantitative efficacy of various nitropyridine derivatives and their precursors.

Table 1: Comparative Herbicidal Activity of Nitropyridine Derivatives

Compound ClassTarget Enzyme / PathwayIC50 / LD50 ValuePrimary Weed Targets
Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate Auxin-like DisruptionIC50: 27.7 mg/LBarnyard grass (Echinochloa crus-galli)
Pyridyloxy-substituted acetophenone oxime ethers PPO InhibitionIC50: 3.11–4.18 μMBroadleaf weeds
Pyrido[2,3-d]pyrimidine derivatives PPO InhibitionActive at 1 mMBentgrass (Monocots)
2,6-Dichloro-3-nitropyridine Broad-spectrumPhytotoxic at low dosesCereals, Vegetables

Experimental Workflows: Synthesis and Validation

To ensure self-validating experimental designs, researchers must couple precise synthetic protocols with rigorous greenhouse screening. The following workflow details the synthesis of a highly active nitropyridine propanoate and its subsequent in vivo evaluation[3].

Workflow Precursor 2-Chloro-5-nitropyridine (Starting Material) NucleophilicSub Nucleophilic Substitution (w/ 4-aminophenol) Precursor->NucleophilicSub Intermediate Aniline Intermediate (Purification) NucleophilicSub->Intermediate Alkylation Alkylation (Ethyl 2-chloropropionate) Intermediate->Alkylation Target Nitropyridine Propanoate (Target Compound) Alkylation->Target Screening Greenhouse Assay (Barnyard Grass) Target->Screening Data IC50 Calculation & Phenotype Analysis Screening->Data

Caption: End-to-end workflow for the synthesis and biological screening of nitropyridine herbicides.

Step-by-Step Protocol: Synthesis and Herbicidal Screening

Phase 1: Nucleophilic Substitution

  • Preparation : Dissolve 10 mmol of 2-chloro-5-nitropyridine and 12 mmol of 4-aminophenol in 50 mL of anhydrous N,N-dimethylformamide (DMF)[3].

  • Catalysis : Add 15 mmol of anhydrous potassium carbonate (K2CO3) as a base. Causality: The base is required to neutralize the HCl generated during the substitution, driving the reaction forward[3].

  • Reaction : Heat the mixture to 80°C under a nitrogen atmosphere for 6-8 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Isolation : Pour the cooled mixture into ice water, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the aniline intermediate[3].

Phase 2: Alkylation 5. Coupling : Dissolve the intermediate (5 mmol) in acetonitrile. Add ethyl 2-chloropropionate (6 mmol) and K2CO3 (10 mmol)[3]. 6. Reflux : Reflux the mixture for 12 hours. Causality: The choice of the propionate ester group is critical as it enhances the lipophilicity of the final molecule, significantly improving cuticular penetration when applied to plant foliage[1]. 7. Purification : Purify the crude product using silica gel column chromatography (hexane/ethyl acetate) to isolate the pure ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate[3].

Phase 3: Greenhouse Efficacy Screening 8. Plant Preparation : Cultivate barnyard grass (Echinochloa crus-galli) in standard potting soil until the 3-leaf stage[3]. 9. Formulation : Dissolve the synthesized compound in a mixture of acetone and water (1:1 v/v) containing 0.1% Tween-80 as a surfactant. 10. Application : Apply the formulation using a track sprayer calibrated to deliver 200 L/ha at varying concentrations (e.g., 10, 25, 50, 100 mg/L)[3]. 11. Evaluation : Assess visual injury 14 and 21 days post-treatment (DPT) on a scale of 0 (no effect) to 100 (complete death). Calculate the IC50 using non-linear regression analysis[3].

Field Efficacy and Environmental Profile

Nitropyridine derivatives offer significant advantages in field applications. The pyridine ring imparts a favorable oil-water partition coefficient (LogP), enhancing systemic mobility through both xylem and phloem[7][8]. This systemic action ensures that the active ingredient reaches meristematic tissues, preventing the regrowth of deep-rooted perennial weeds[8]. Furthermore, modern nitropyridine designs focus on low-volatility formulations—such as utilizing ester bonds instead of highly volatile amine salts—to mitigate off-target vapor drift, which is a critical environmental and regulatory concern for synthetic auxins[1].

Conclusion

The strategic incorporation of the nitropyridine scaffold into agrochemical design represents a highly effective approach to discovering new herbicides[2]. By leveraging specific nucleophilic substitutions and alkylations, researchers can fine-tune these molecules to target critical plant pathways such as PPO inhibition or auxin mimicry[3][6]. As weed resistance continues to challenge global agriculture, the continued exploration of nitropyridine derivatives will be paramount in developing sustainable, high-efficacy crop protection solutions.

References

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides Source: VTechWorks URL
  • Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - NIH URL
  • Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermediates Source: NBINNO URL
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds Source: PMC - NIH URL
  • Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method Source: Arabian Journal of Chemistry URL
  • US3809695A - 2,6-dichloro-3-nitro-pyridine Source: Google Patents URL

Sources

Foundational

Computational Modeling of Nitropyridine Derivatives: A Comprehensive Guide to Quantum Mechanical and Molecular Dynamics Workflows

Executive Summary Nitropyridines are highly versatile heterocyclic compounds characterized by the unique electronic interplay between an electron-deficient pyridine ring and a strongly electron-withdrawing nitro group. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitropyridines are highly versatile heterocyclic compounds characterized by the unique electronic interplay between an electron-deficient pyridine ring and a strongly electron-withdrawing nitro group. This push-pull electronic configuration makes them invaluable in the development of non-linear optical (NLO) materials, energetic compounds, and targeted pharmaceuticals[1]. This whitepaper provides a rigorous, field-proven framework for the computational modeling of nitropyridine derivatives, bridging the gap between quantum mechanical (QM) property extraction and macro-scale molecular dynamics (MD) for drug discovery.

Theoretical Framework: Causality in Functional and Basis Set Selection

The accuracy of computational modeling hinges on selecting the appropriate level of theory. For nitropyridine derivatives, Density Functional Theory (DFT) is the gold standard due to its optimal balance of computational cost and electron correlation accuracy.

Functional Selection

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is predominantly utilized for baseline geometry optimizations and vibrational frequency calculations[2]. However, when modeling intermolecular interactions (e.g., π−π stacking or ligand-receptor binding), dispersion-corrected functionals such as ω B97XD or M06-2X are required to accurately capture long-range van der Waals forces[3].

Basis Set Causality

The selection of the basis set must account for the specific electronic topology of the nitro group. We mandate the use of 6-311++G(d,p) or cc-pVTZ for the following mechanistic reasons[1][2]:

  • Diffuse Functions (++): The highly electronegative oxygen atoms of the nitro group possess expanded electron clouds with localized anionic character. Diffuse functions allow the basis set to accurately model electron density far from the nucleus.

  • Polarization Functions (d,p): The aromatic π -system of the pyridine ring requires polarization functions to allow atomic orbitals to distort asymmetrically, which is critical for accurately modeling the polar C-N and N-O bonds.

Step-by-Step Computational Protocol (Self-Validating Workflow)

To ensure scientific integrity, every QM workflow must be a self-validating system. The following protocol outlines the standard operating procedure for extracting the physicochemical properties of nitropyridines.

Phase 1: Geometry Optimization and Validation
  • Initial Input: Construct the 3D geometry of the nitropyridine derivative using a molecular builder (e.g., GaussView).

  • Optimization: Run the DFT optimization at the B3LYP/6-311++G(d,p) level. To account for solvent effects (e.g., DMSO or ethanol), apply the Polarizable Continuum Model (PCM), which implicitly models the dielectric environment—a crucial step since the polar nitro group's dipole moment fluctuates drastically between the gas phase and solution[4].

  • Frequency Analysis (The Self-Validation Step): Immediately follow optimization with a vibrational frequency calculation at the exact same level of theory.

    • Causality: This mathematically proves the nature of the stationary point. The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state saddle point[2].

Phase 2: Property Extraction
  • Electronic Properties: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap dictates the chemical hardness and reactivity of the molecule[5].

  • Spectroscopic Simulation:

    • NMR: Utilize the Gauge-Independent Atomic Orbital (GIAO) method. GIAO ensures that calculated magnetic shielding tensors are independent of the gauge origin, providing highly accurate 1 H and 13 C chemical shifts[1][6].

    • UV-Vis: Employ Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies and oscillator strengths[2].

DFT_Workflow Start Input Geometry (Nitropyridine Derivative) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Modify Geometry) Prop1 Electronic Properties (HOMO/LUMO, MEP) Check->Prop1 Yes (True Minimum) Prop2 Spectroscopic Data (IR, NMR via GIAO) Check->Prop2 Prop3 Thermodynamics (Heat of Formation) Check->Prop3

Figure 1: Self-validating DFT workflow for optimizing nitropyridine derivatives.

Quantitative Data Presentation

Computational modeling allows for the high-throughput comparison of nitropyridine derivatives. Table 1 summarizes typical computational parameters and outputs validated in recent literature.

Table 1: Summary of Computational Methodologies and Extracted Properties for Nitropyridines

CompoundLevel of TheoryKey Extracted PropertiesPrimary Application / FindingRef
2-amino-3-methyl-5-nitropyridine B3LYP/cc-pVTZHOMO/LUMO, MEP, TD-DFT (UV-Vis)Identification of reactive sites via Molecular Electrostatic Potential (MEP).[2]
2-amino-3-nitropyridine B3LYP/6-311++G(d,p)IR, NMR (GIAO), NBO AnalysisIntramolecular hydrogen bonding confirmed via Natural Bond Orbital (NBO) analysis.[1]
2-chloro-5-nitropyridine B3LYP/B3PW91Thermodynamic properties, MEPCharge transfer confirmation and thermodynamic stability profiling.[5]
4-(benzylidenehydrazone)-3-nitropyridine Molecular DockingBinding Affinity (-7.401 kcal/mol)Potent EGFR inhibition; strong anticancer activity against A549 and MCF7 cell lines.[7]

Application in Drug Discovery: Molecular Docking & Dynamics

Nitropyridine derivatives are increasingly utilized as pharmacophores, particularly in oncology. For instance, novel 4-(benzylidenehydrazone)-3-nitropyridine derivatives have demonstrated significant efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors[7]. Transitioning from QM to molecular mechanics (MM) requires a strict pipeline.

Step-by-Step Molecular Docking and MD Protocol
  • Ligand Preparation: Utilize the DFT-optimized geometry (from Phase 1) to calculate Restrained Electrostatic Potential (RESP) charges. This provides a vastly superior charge distribution for the ligand compared to empirical force field approximations.

  • Receptor Preparation: Retrieve the target protein (e.g., wild-type EGFR, PDB ID: 5D41)[7]. Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.

  • Molecular Docking: Execute semi-flexible docking (e.g., via AutoDock Vina). The nitro group often acts as a critical hydrogen bond acceptor with kinase hinge region residues.

  • Molecular Dynamics (MD) Simulation:

    • Setup: Solvate the top-scoring docked complex in a TIP3P water box and neutralize with Na+/Cl- ions.

    • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration to stabilize the thermodynamic ensemble.

    • Production Run: Execute a 50 ns to 100 ns production trajectory[8].

    • Causality: Static docking only provides a snapshot. MD simulation is required to calculate the Root Mean Square Deviation (RMSD) of the protein backbone, proving that the nitropyridine ligand stably occupies the binding pocket over time without inducing structural collapse.

  • ADMET Profiling: Evaluate the stable conformations against Lipinski's Rule of Five and Jorgensen’s Rule of Three to confirm oral bioavailability and drug-likeness[7].

Drug_Discovery LPrep Ligand Preparation (DFT Optimized Charges) Dock Molecular Docking (Binding Affinity) LPrep->Dock RPrep Receptor Preparation (e.g., EGFR PDB: 5D41) RPrep->Dock MD Molecular Dynamics (50ns Trajectory) Dock->MD Top Poses ADMET ADMET Profiling (Lipinski/Jorgensen Rules) MD->ADMET Stable Conformations Lead Lead Candidate Selection ADMET->Lead

Figure 2: Computational drug discovery pipeline for nitropyridine-based ligands.

Conclusion

The computational modeling of nitropyridine derivatives requires a rigorous, multi-scale approach. By grounding quantum mechanical calculations in causality—such as selecting diffuse basis sets to accommodate the nitro group's electron density and utilizing self-validating frequency checks—researchers can accurately predict electronic, thermodynamic, and spectroscopic properties. When coupled with molecular dynamics, these QM foundations enable the rapid, high-confidence discovery of next-generation nitropyridine-based therapeutics and advanced materials.

References

  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah National University.[Link]

  • A complete synergy on the experimental and theoretical study of the pyridine derivatives – 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine. SciSpace.[Link]

  • NITROPYRIDINES AS DIENOPHILES IN POLAR DIELS-ALDER REACTIONS. A DFT THEORETICAL STUDY. Sciforum. [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. National Center for Biotechnology Information (NCBI).[Link]

  • Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI.[Link]

  • A Complete Synergy on the Experimental and Theoretical Study of the Pyridine Derivatives- 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine. ResearchGate.[Link]

  • Vibrational frequency analysis, HF and DFT studies, HOMO–LUMO, UV and electronic structure calculations on 2-chloro-5-nitropyridine. ResearchGate.[Link]

  • Conformational, spectroscopic, electronic and Molecular docking Studies on 2-methoxy-4-methyl-5-nitropyridine: A potential bioactive agent. ResearchGate.[Link]

  • Design, Synthesis, Anticancer Evaluation, and EGFR-Targeted Molecular Docking of Novel 4-(benzylidenehydrazone)-3-nitropyridine Derivatives. PubMed / R Discovery.[Link]

Sources

Exploratory

Theoretical Studies on the Electronic Structure of Nitropyridines: A Computational Guide for Drug Discovery and Materials Science

Executive Summary Nitropyridines represent a highly versatile class of heterocyclic compounds, serving as critical scaffolds in medicinal chemistry, energetic materials, and nonlinear optical (NLO) devices. The unique el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitropyridines represent a highly versatile class of heterocyclic compounds, serving as critical scaffolds in medicinal chemistry, energetic materials, and nonlinear optical (NLO) devices. The unique electronic landscape of these molecules is dictated by the push-pull dynamics between the electron-deficient pyridine ring and the strongly electron-withdrawing nitro (-NO₂) group.

For researchers and drug development professionals, empirical trial-and-error is no longer sufficient. Density Functional Theory (DFT) and ab initio quantum chemical methods provide a deterministic framework for predicting molecular reactivity, stability, and spectroscopic signatures. This whitepaper provides an authoritative, step-by-step guide to the theoretical evaluation of nitropyridines, detailing the causality behind computational protocols, interpreting electronic parameters, and establishing self-validating workflows.

The Electronic Landscape of Nitropyridines: Mechanistic Causality

The position of the nitro group (2-, 3-, or 4-position) relative to the pyridine nitrogen fundamentally alters the molecule's electronic structure. Both the heterocyclic nitrogen and the nitro group are electron-withdrawing, creating a highly polarized system. When electron-donating groups (EDGs) such as amino (-NH₂) or methyl (-CH₃) are introduced, the molecule forms a "Donor- π -Acceptor" (D- π -A) architecture. This architecture facilitates Intramolecular Charge Transfer (ICT), which is the primary driver for both biological target affinity and nonlinear optical properties[1].

The Significance of the HOMO-LUMO Gap

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the kinetic stability and chemical reactivity of the molecule[2].

  • HOMO: Represents the ability to donate an electron (nucleophilicity). In nitropyridines, this is typically localized over the electron-rich substituents (e.g., amino groups) or the π -system of the pyridine ring[3].

  • LUMO: Represents the ability to accept an electron (electrophilicity). This is almost exclusively localized over the strongly electron-withdrawing nitro group[3].

  • Energy Gap ( ΔE ): A smaller HOMO-LUMO gap indicates high polarizability, lower kinetic stability, and higher chemical reactivity. Molecules with narrow gaps are highly favored for NLO applications and often exhibit enhanced binding affinities in biological docking studies due to their malleable electron clouds[1][4].

Quantitative Data: Comparative Electronic Properties

The following table synthesizes DFT-derived electronic parameters for various substituted nitropyridines, demonstrating how functionalization impacts the HOMO-LUMO gap.

CompoundComputational MethodHOMO (eV)LUMO (eV) ΔE Gap (eV)Key Application / Observation
4-Methyl-3-nitropyridine-1-carbonitrile B3LYP/6-311++G(d,p)-7.21-2.854.36High polarizability; candidate for solar cells[1].
2-Amino-3-methyl-5-nitropyridine B3LYP/cc-pVTZ-6.45-2.124.33Pronounced ICT from amino to nitro group[2].
2-Amino-3-nitropyridine B3LYP/6-311++G(d,p)-6.10-2.303.80Strong intramolecular hydrogen bonding[5].
5-Bromo-3-nitropyridine-2-carbonitrile B3LYP/6-311++G(d,p)-7.52-3.104.42Centromere-associated protein inhibitor[3].

(Note: Values are representative approximations derived from cited literature to illustrate structural trends).

SubstituentEffects Core Nitropyridine Core (Electron Deficient) EWG Electron-Withdrawing Group (e.g., -NO2, -CN, -Cl) EWG->Core Effect1 Decreased Electron Density Lowered HOMO/LUMO Increased Electrophilicity EWG->Effect1 EDG Electron-Donating Group (e.g., -NH2, -CH3, -OH) EDG->Core Effect2 Increased Electron Density Raised HOMO/LUMO Enhanced Nucleophilicity EDG->Effect2 ICT Intramolecular Charge Transfer (ICT) (Donor-Pi-Acceptor System) Effect1->ICT Effect2->ICT

Logical flow of substituent effects on the electronic structure of nitropyridines.

Self-Validating Computational Protocol

To ensure scientific integrity, a computational protocol must be self-validating. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is not arbitrary. The diffuse functions (++) are strictly required to accurately model the spatially extended lone pairs on the nitro group's oxygen atoms and the pyridine nitrogen[5][6]. Polarization functions ((d,p)) are necessary to account for the asymmetric distortion of electron clouds during intramolecular interactions[7].

Step-by-Step Methodology for Electronic Structure Elucidation

Step 1: Initial Geometry Construction

  • Input the SMILES string or crystallographic data (CIF) of the target nitropyridine into a graphical interface (e.g., GaussView).

  • Causality: Starting from experimental X-ray diffraction data (if available) significantly reduces computational cost and prevents the optimizer from falling into false local minima[8].

Step 2: Geometry Optimization

  • Execute a structural optimization using DFT at the B3LYP/6-311++G(d,p) level in the gas phase or using a solvation model (e.g., IEFPCM) if simulating biological conditions[3][5].

  • Objective: Minimize the potential energy of the molecular coordinates to find the most stable conformer.

Step 3: Vibrational Frequency Calculation (The Validation Step)

  • Run a frequency calculation on the optimized geometry at the exact same level of theory.

  • Self-Validation Check: Verify the absence of imaginary (negative) frequencies. If Nimag​=0 , the structure is a true local minimum. If Nimag​≥1 , the structure is a transition state, and the geometry must be perturbed and re-optimized[4][5].

Step 4: Time-Dependent DFT (TD-DFT) & FMO Analysis

  • Calculate the vertical excitation energies using TD-DFT to simulate the UV-Vis spectrum.

  • Extract the HOMO and LUMO energies to calculate the ΔE gap, chemical hardness ( η ), and electrophilicity index ( ω )[2][3].

Step 5: Population Analysis (NBO and MEP)

  • Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., lone pair donation from an amino group into the π∗ anti-bonding orbital of the pyridine ring)[2].

  • Generate a Molecular Electrostatic Potential (MEP) map to visually identify nucleophilic (red/negative) and electrophilic (blue/positive) reactive sites for subsequent molecular docking studies[4].

ComputationalWorkflow cluster_analysis Electronic Structure Analysis Input Initial Geometry (SMILES/Crystallographic Data) Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Input->Opt Freq Vibrational Analysis (Check for Imaginary Frequencies) Opt->Freq Valid True Local Minimum Confirmed? Freq->Valid Modify Perturb Geometry & Re-optimize Valid->Modify No (Imaginary Freq > 0) FMO FMO Analysis (HOMO-LUMO Gap) Valid->FMO Yes (All Real Freqs) TDDFT TD-DFT (UV-Vis & Excited States) Valid->TDDFT NBO NBO Analysis (Charge Transfer & Hyperconjugation) Valid->NBO MEP MEP Mapping (Reactive Sites) Valid->MEP Modify->Opt Output Thermochemical & NLO Properties Drug Design Insights FMO->Output TDDFT->Output NBO->Output MEP->Output

DFT Computational Workflow for Nitropyridine Derivatives.

Advanced Applications: From Theory to Practice

Predicting Biological Activity via MEP Mapping

In drug development, understanding how a nitropyridine derivative will interact with a target protein's active site is paramount. Molecular Electrostatic Potential (MEP) mapping provides a 3D visual representation of charge distribution. For instance, in 5-bromo-3-nitropyridine-2-carbonitrile, MEP analysis reveals that the most negative regions (susceptible to electrophilic attack) are localized over the oxygen atoms of the nitro group and the nitrogen of the nitrile group, while the most positive regions surround the hydrogen atoms of the pyridine ring[3]. This directly informs pharmacophore modeling and molecular docking protocols.

NBO Analysis and Acid-Base Equilibria

Natural Bond Orbital (NBO) analysis is critical for understanding the stability of specific conformers. In 2-amino-3-nitropyridine, NBO analysis quantitatively proves the existence of strong intramolecular hydrogen bonding between the amino hydrogen and the nitro oxygen, which stabilizes the planar conformation of the molecule[5]. Furthermore, theoretical calculations of acid-base equilibria in substituted 4-nitropyridine N-oxides have been used to explain their antifungal efficacy, linking the elongation of the N-O bond to the electron-donating capacity of ring substituents[6].

References

  • Ragavan, I., Prakasam, A., & Anbarasan, P.M. (2017). Electronic Structure, Nonlinear Optical Properties and Spectroscopic Studies of 4-Methyl-3-Nitropyridine-1-Carbonitrile using Density Functional Theory. International Journal of Advanced Science and Engineering. URL:[Link]

  • Suhasini, M., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. URL:[Link]

  • Mahfouz, R. M. (2013). Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah National University. URL:[Link]

  • Arjunan, V., et al. (2012). A Comparative Study on Vibrational, Conformational and Electronic Structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 305-317. URL:[Link]

  • Chmurzyński, L., et al. (2003). Experimental and Theoretical Studies of Acid−Base Equilibria of Substituted 4-Nitropyridine N-Oxides. The Journal of Physical Chemistry A. URL:[Link]

  • Muthu, S., et al. (2021). Speculative assessment, molecular composition, PDOS, topology exploration (ELF, LOL, RDG), ligand-protein interactions, on 5-bromo-3-nitropyridine-2-carbonitrile. Heliyon, 7(5), e07026. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Detailed Protocol for the Suzuki-Miyaura Coupling of 3-Nitropyridines: A Guide to Overcoming Challenges with Electron-Deficient Heterocycles

An Application Note for Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed transformation is particularly vital in the pharmaceutical industry for constructing complex biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules.[4]

However, the application of this powerful reaction to electron-deficient substrates, such as 3-nitropyridines, presents a unique set of challenges. The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the pyridine ring, while the pyridine nitrogen itself can interfere with the catalyst's activity.[4][5][6] This guide provides a comprehensive overview of the Suzuki-Miyaura coupling of 3-nitropyridines, detailing the reaction mechanism, key parameters for optimization, a step-by-step experimental protocol, and troubleshooting strategies to navigate the complexities of these challenging substrates.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7] The cycle consists of three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the 3-nitropyridine electrophile. This is often the rate-limiting step and results in a Pd(II) intermediate. The electron-deficient nature of the 3-nitropyridine ring generally accelerates this step compared to electron-rich systems.[8]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Pd(II) center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[5][8][9]

  • Reductive Elimination : The final step involves the coupling of the two organic partners (the nitropyridyl group and the group from the boronic acid) attached to the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex sub 3-Nitropyridine-X (Ar-X) sub->OA_complex Oxidative Addition TM_complex Ar-Pd(II)L₂(R) OA_complex->TM_complex Transmetalation Boronic R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->TM_complex TM_complex->Pd0 product 3-Nitro-Pyridine-R (Ar-R) TM_complex->product Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: Key Parameters and Components

The success of coupling 3-nitropyridines hinges on the careful selection of each reaction component. The electronic deficiency and coordinating nature of the substrate demand a well-tuned catalytic system.

  • The 3-Nitropyridine Substrate : The choice of the leaving group (X) is critical. The general reactivity order is I > Br > OTf >> Cl > F.[8] While chlorides are more challenging, their lower cost makes them attractive. The strong electron-withdrawing nitro group helps activate even less reactive halides like chlorides for the initial oxidative addition step.[8]

  • The Organoboron Reagent : Arylboronic acids are the most common coupling partners. However, they can be susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen.[5] For particularly sensitive substrates, using more stable boronic esters, such as pinacol esters, can mitigate this issue.[10]

  • The Palladium Catalyst and Ligand : This is arguably the most crucial choice.

    • Palladium Source : Standard precatalysts like Pd(OAc)₂ and Pd₂(dba)₃ are effective.[8][9][11] They are reduced in situ to the active Pd(0) species.

    • Ligand : Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates.[12] The pyridine nitrogen can act as a competing ligand, poisoning the catalyst.[4][5] To overcome this, highly active, electron-rich, and sterically bulky phosphine ligands are required. Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often the ligands of choice as they promote rapid oxidative addition and stabilize the palladium center, preventing deactivation.[4][6][9][13]

  • The Base : A base is essential to activate the boronic acid for transmetalation.[9] The choice of base is often solvent-dependent and can dramatically affect the yield.

    • Inorganic Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most commonly used.[5][11] K₃PO₄ is often effective with challenging substrates.[4][13]

    • Strength and Solubility : The base must be strong enough to form the boronate but not so strong as to cause degradation of the substrates. Its solubility in the reaction medium is also a key factor.

  • The Solvent System : A solvent that can dissolve all components, particularly the inorganic base, is necessary.

    • Aqueous Mixtures : Mixtures of an organic solvent with water (e.g., 1,4-dioxane/water, DME/water, toluene/water) are very common.[7][11][14] The water helps to dissolve the base.

    • Anhydrous Solvents : In cases where protodeboronation is a significant concern, anhydrous solvents like toluene, DMF, or NMP may be required.[5][6][15]

Summary of Typical Reaction Conditions

The following table summarizes common conditions for Suzuki-Miyaura couplings involving electron-deficient pyridine halides, providing a starting point for optimization.

ElectrophileNucleophileCatalyst / LigandBaseSolventTemp (°C)Yield (%)
3-Bromo-5-nitropyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane / H₂O100Moderate
2-Chloropyridine derivativeArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100High
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene11085-95
Electron-deficient aryl-BrArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH / H₂O80High
Electron-deficient aryl-ClPhenylboronic acidPEPPSI-type Pd-NHCK₂CO₃t-BuOH / H₂O100Good

Data synthesized from multiple sources for illustrative purposes.[3][4][11][13]

Detailed Experimental Protocol: Synthesis of 3-Nitro-5-phenylpyridine

This protocol describes the coupling of 3-bromo-5-nitropyridine with phenylboronic acid, adapted from general procedures for similar pyridine derivatives.[11]

Materials and Equipment
  • 3-Bromo-5-nitropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL)

  • Standard oven-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)

Experimental_Workflow A 1. Combine Solids B 2. Inert Atmosphere A->B desc_A Add 3-bromo-5-nitropyridine, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk flask. C 3. Add Solvents B->C desc_B Seal the flask. Evacuate and backfill with inert gas (3x). D 4. Reaction C->D desc_C Add degassed dioxane and water via syringe. E 5. Workup D->E desc_D Heat mixture to 100 °C with vigorous stirring. Monitor by TLC (2-6 hours). F 6. Purification E->F desc_E Cool to RT. Dilute with ethyl acetate. Wash with water and brine. Dry organic layer. G Final Product F->G desc_F Concentrate under reduced pressure. Purify by flash column chromatography.

A generalized workflow for a Suzuki-Miyaura coupling experiment.[4][13]
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-5-nitropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is fully inert.[13]

  • Solvent Addition : Prepare the solvent mixture by bubbling argon or nitrogen through the 1,4-dioxane and water for 15-20 minutes to degas them.[12] Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction flask.

  • Reaction : Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting 3-bromo-5-nitropyridine is consumed (typically 2-6 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).[11][13]

  • Drying and Concentration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 3-nitro-5-phenylpyridine.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

Troubleshooting_Workflow Start Problem Observed LowYield Low or No Yield Start->LowYield Homocoupling Boronic Acid Homocoupling Start->Homocoupling Decomposition Catalyst Decomposition (Black Precipitate) Start->Decomposition Sol_LowYield 1. Check reagent purity. 2. Ensure inert atmosphere (degas!). 3. Screen different ligands (e.g., SPhos). 4. Screen different bases (e.g., Cs₂CO₃). 5. Increase temperature cautiously. LowYield->Sol_LowYield Sol_Homocoupling 1. Improve degassing (critical!). 2. Use a direct Pd(0) source. 3. Add boronic acid after pre-heating the other components. Homocoupling->Sol_Homocoupling Sol_Decomposition 1. Check ligand:Pd ratio (try 2:1). 2. Ensure adequate stirring. 3. Avoid excessive temperatures. Decomposition->Sol_Decomposition

Troubleshooting workflow for common Suzuki-Miyaura coupling issues.[12][15]
  • Issue: Low or Incomplete Conversion

    • Possible Cause : Inefficient catalyst activity, poor choice of base or solvent, or presence of oxygen. The pyridine nitrogen may be inhibiting the catalyst.[4][5]

    • Solution : Switch to a more electron-rich and bulky ligand (e.g., SPhos, RuPhos). Screen alternative bases like Cs₂CO₃ or K₂CO₃. Ensure all solvents were thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[12]

  • Issue: Significant Homocoupling of the Boronic Acid

    • Possible Cause : This side reaction is almost always caused by the presence of oxygen in the reaction mixture.[12][15]

    • Solution : The most effective remedy is to improve the degassing procedure. Use several freeze-pump-thaw cycles for the solvent or sparge with an inert gas for a longer duration (20-30 minutes).[12]

  • Issue: Protodeboronation (Loss of Boronic Acid Group)

    • Possible Cause : The C-B bond is cleaved by a proton source, often water in the presence of base, before transmetalation can occur. Pyridylboronic acids are particularly susceptible.[5]

    • Solution : Use anhydrous solvents and reagents. Alternatively, convert the boronic acid to a more stable pinacol boronic ester before the coupling reaction. Shorter reaction times can also help minimize this side reaction.[5]

  • Issue: Formation of Palladium Black

    • Possible Cause : The palladium catalyst has precipitated out of the solution, indicating decomposition. This can be caused by an insufficient ligand-to-palladium ratio, excessively high temperatures, or poor stirring.[12]

    • Solution : Ensure an appropriate ligand-to-palladium ratio is used (typically between 1:1 and 4:1). Avoid unnecessarily high temperatures and ensure vigorous stirring, especially in biphasic systems.[12]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Available at: [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed. (2003, January 20). Available at: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (2020, January 1). Available at: [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. (2025, November 26). Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (2025, August 5). Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2023, August 16). Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12). Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Available at: [Link]

  • 3-pyridylboronic acid - Organic Syntheses Procedure. Available at: [Link]

  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (2017, April 28). Available at: [Link]

Sources

Application

Advanced Application Note: Buchwald-Hartwig Amination of Nitropyridines

An advanced technical guide and protocol for the Buchwald-Hartwig amination of nitropyridines, designed for researchers and drug development professionals. Strategic Rationale & Mechanistic Causality Nitropyridines are p...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical guide and protocol for the Buchwald-Hartwig amination of nitropyridines, designed for researchers and drug development professionals.

Strategic Rationale & Mechanistic Causality

Nitropyridines are privileged scaffolds in medicinal chemistry, frequently serving as precursors to biologically active diamines, benzimidazoles, and pyridoimidazoles[1]. While Nucleophilic Aromatic Substitution (SNAr) is the traditional method for functionalizing these rings, it is strictly limited to highly activated positions (e.g., C2 or C4) and requires strong nucleophiles.

The Buchwald-Hartwig amination transcends these limitations, enabling C–N bond formation at unactivated positions (C3/C5) and accommodating sterically hindered or weakly nucleophilic amines[2]. However, applying this palladium-catalyzed cross-coupling to nitropyridines introduces specific chemical challenges that require precise mechanistic control:

  • Catalyst Deactivation: The amidine-like structure of certain aminonitropyridines and the nitro group itself can competitively coordinate to the palladium center, retarding oxidative addition[2].

  • Base Sensitivity: Strong nucleophilic bases traditionally used in Buchwald-Hartwig couplings (e.g., NaOtBu) frequently cause degradation of the nitro group or trigger undesired redox side reactions (such as azoxy dimer formation). Therefore, weaker, non-nucleophilic bases are strictly required[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar(NO2)-Pd(II)-X Pd0->OxAdd + Halonitropyridine AmineCoord Amine Coordination Ar(NO2)-Pd(II)-NHR(X) OxAdd->AmineCoord + Amine Deprot Deprotonation Ar(NO2)-Pd(II)-NR AmineCoord->Deprot + Base (Cs2CO3) - HX Product Reductive Elimination Ar(NO2)-NR + Pd(0)L Deprot->Product Product Formation Product->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle of the Buchwald-Hartwig amination tailored for halonitropyridines.

Ligand Architecture and Catalyst Selection

The self-validating nature of a successful Buchwald-Hartwig reaction relies entirely on matching the phosphine ligand to the steric and electronic demands of the amine nucleophile[4].

  • Primary Amines: Prone to over-reacting to form bis-arylated products. Bulky monodentate ligands like BrettPhos enforce mono-arylation through strict steric exclusion[2].

  • Secondary Amines: Require highly active catalysts to overcome the steric hindrance encountered during the amine coordination step. RuPhos is the gold standard for these substrates[2].

  • Anilines & Amides: Weaker nucleophiles benefit from bidentate ligands like Xantphos or BINAP , which suppress unwanted β -hydride elimination and stabilize the Pd(II) intermediate[5].

LigandSelection Start Determine Amine Nucleophile PriAmine Primary Aliphatic Amine Start->PriAmine SecAmine Secondary Amine Start->SecAmine Aniline Aniline / Weak Nucleophile Start->Aniline BrettPhos BrettPhos / tBuBrettPhos (Prevents bis-arylation) PriAmine->BrettPhos RuPhos RuPhos (Accommodates steric bulk) SecAmine->RuPhos Xantphos Xantphos / BINAP (Suppresses β-hydride elim) Aniline->Xantphos Base Base: Cs2CO3 or K3PO4 Solvent: Toluene or 1,4-Dioxane BrettPhos->Base RuPhos->Base Xantphos->Base

Fig 2: Decision matrix for ligand and base selection based on the amine coupling partner.

Quantitative Reaction Parameters

The following table synthesizes optimized conditions for coupling various amine classes with halonitropyridines based on established high-throughput screening data[2],[4],[5].

Amine ClassRecommended Precatalyst / LigandOptimal BaseSolventTemp (°C)Typical Yield (%)
Primary Aliphatic BrettPhos Pd G3Cs₂CO₃1,4-Dioxane80–10075–90
Secondary Aliphatic RuPhos Pd G3Cs₂CO₃Toluene90–11070–85
Anilines Pd₂(dba)₃ / XantphosK₃PO₄Toluene11065–80
Amides / Lactams Pd(OAc)₂ / BINAPK₃PO₄1,4-Dioxane10050–75

The Emerging Paradigm: Denitrative Buchwald-Hartwig Amination

While traditional protocols rely on halonitropyridines, recent breakthroughs have established the denitrative Buchwald-Hartwig amination . In this paradigm, the nitro group itself acts as the leaving group (pseudohalide)[3]. Utilizing Pd(acac)₂ in conjunction with BrettPhos or specialized N-Heterocyclic Carbene (NHC) ligands, this method allows for the direct amination of unhalogenated nitropyridines. This significantly streamlines synthetic routes by avoiding pre-halogenation steps and offers complete orthogonality to C–halogen bonds[3].

Experimental Protocol: Self-Validating Amination Workflow

This protocol utilizes Generation 3 (G3) Palladium precatalysts. G3 precatalysts are highly recommended because they ensure a precise 1:1 Pd-to-ligand ratio and rapidly generate the active Pd(0) species under mild conditions, without requiring the amine to act as a reducing agent.

Materials Required
  • Electrophile: Halonitropyridine (e.g., 3-bromo-2-nitropyridine) (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

  • Base: Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (0.1 M relative to electrophile)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Solid Reagent Charging: Add the halonitropyridine (1.0 equiv), the appropriate Pd G3 precatalyst (0.05 equiv), and finely powdered, anhydrous Cs₂CO₃ (2.0 equiv) to the vessel.

    • Causality Note: Cs₂CO₃ must be strictly anhydrous. Moisture leads to hydroxide formation, which can trigger SNAr hydrolysis of the halonitropyridine to a pyridinol byproduct.

  • Atmospheric Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times (Standard Schlenk technique).

  • Liquid Addition & Degassing: Add the amine (1.5 equiv) if it is a liquid, followed by the anhydrous solvent. Sparge the mixture with Argon for 10–15 minutes.

    • Causality Note: Pd(0) species are highly susceptible to oxidation by dissolved O₂, which irreversibly forms inactive Pd(II) peroxo complexes. Sparging is non-negotiable for reproducible yields.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil block at 90 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous base remains suspended.

  • Validation & In-Process Control (IPC):

    • Visual Cue: The reaction mixture should transition from a pale suspension to a deep red/brown homogeneous solution (with suspended base salts) as the active Pd(0) catalyst is generated.

    • Analytical Cue: Monitor via LC-MS after 2 hours. Validate progression by confirming the disappearance of the halonitropyridine's distinct halogen isotope pattern (e.g., 1:1 M/M+2 ratio for bromides) and the appearance of the desired product mass[1].

  • Work-Up: Once complete, cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Troubleshooting Common Failure Modes
  • Extensive Dehalogenation (Hydrodehalogenation): Often caused by the amine acting as a hydride source ( β -hydride elimination) before reductive elimination can occur. Solution: Switch to a more sterically demanding, rigid bidentate ligand like Xantphos, or lower the reaction temperature[5].

  • Poor Conversion / Starting Material Recovery: Indicates catalyst death. Solution: Ensure strict anaerobic conditions. If coupling an exceptionally poor nucleophile, increase the catalyst loading to 10 mol% or switch from Toluene to a more polar solvent like 1,4-Dioxane.

Sources

Method

Application of the Cadogan Reaction in the Synthesis of Carbolines from Nitropyridine Precursors

Introduction: The Cadogan Reaction as a Powerful Tool for Heterocyclic Synthesis The Cadogan reaction is a deoxygenative cyclization that has proven to be a robust method for the synthesis of a variety of N-heterocycles....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cadogan Reaction as a Powerful Tool for Heterocyclic Synthesis

The Cadogan reaction is a deoxygenative cyclization that has proven to be a robust method for the synthesis of a variety of N-heterocycles.[1] Traditionally, this reaction involves the treatment of an ortho-substituted nitroarene with a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), at elevated temperatures.[2] The reaction is believed to proceed through a nitrene intermediate, which then undergoes an intramolecular cyclization to form the desired heterocyclic ring system. While the classical Cadogan reaction often requires harsh conditions, recent advancements have led to the development of milder, more efficient protocols, including catalyzed versions of the reaction.[2][3]

This application note will focus on a key application of the Cadogan reaction: the synthesis of carbolines, also known as azacarbazoles, from nitropyridine-containing precursors. Carbolines are a class of nitrogen-containing heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and materials science due to their presence in a wide range of biologically active natural products and functional materials. Specifically, we will detail a two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling to prepare the necessary 2-aryl-3-nitropyridine precursors, followed by a molybdenum-catalyzed Cadogan-type reductive cyclization to afford the corresponding δ-carbolines.

Synthesis of 2-Aryl-3-Nitropyridine Precursors via Suzuki-Miyaura Coupling

The successful synthesis of carbolines via the Cadogan reaction is contingent upon the availability of the requisite 2-aryl-3-nitropyridine starting materials. A highly efficient and versatile method for the preparation of these precursors is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (an arylboronic acid in this case) and an organohalide (2-chloro-3-nitropyridine).[6]

The starting material, 2-chloro-3-nitropyridine, can be synthesized from 2-pyridone through a nitration reaction followed by chlorination.[7][8]

Experimental Protocol: Synthesis of a Representative 2-Aryl-3-Nitropyridine

This protocol describes the synthesis of 2-(4-methoxyphenyl)-3-nitropyridine as a representative example.

Materials:

  • 2-Chloro-3-nitropyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.03 mmol).

  • Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add triphenylphosphine (0.06 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-methoxyphenyl)-3-nitropyridine.

Molybdenum-Catalyzed Cadogan Reaction for the Synthesis of δ-Carbolines

With the 2-aryl-3-nitropyridine precursor in hand, the key Cadogan cyclization can be performed to construct the δ-carboline skeleton. To overcome the high temperatures often required in the traditional Cadogan reaction, a milder, molybdenum-catalyzed protocol has been developed.[3] This method utilizes a MoO₂Cl₂(DMF)₂ complex as a catalyst in the presence of triphenylphosphine as the reducing agent.[3]

The proposed mechanism for the molybdenum-catalyzed Cadogan reaction involves an initial oxygen atom transfer from the nitro group to the molybdenum center, which facilitates the deoxygenation process at a lower temperature than the uncatalyzed reaction.[9][10]

Experimental Workflow for Carboline Synthesis

G cluster_0 Precursor Synthesis cluster_1 Cadogan Cyclization cluster_2 Purification start_mats 2-Chloro-3-nitropyridine + Arylboronic Acid suzuki Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, Na₂CO₃) start_mats->suzuki precursor 2-Aryl-3-nitropyridine suzuki->precursor cadogan Molybdenum-Catalyzed Cadogan Reaction (MoO₂Cl₂(DMF)₂, PPh₃) precursor->cadogan product δ-Carboline cadogan->product workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography final_product Pure δ-Carboline chromatography->final_product

Caption: Overall workflow for the synthesis of δ-carbolines.

Experimental Protocol: Molybdenum-Catalyzed Cadogan Cyclization

This protocol describes the synthesis of the corresponding δ-carboline from the previously synthesized 2-(4-methoxyphenyl)-3-nitropyridine.

Materials:

  • 2-(4-Methoxyphenyl)-3-nitropyridine

  • Bis(N,N-dimethylformamide)dioxodichloromolybdenum(VI) (MoO₂Cl₂(DMF)₂)

  • Triphenylphosphine (PPh₃)

  • 1,2-Dichlorobenzene (ODCB)

  • Methanol

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-(4-methoxyphenyl)-3-nitropyridine (1.0 mmol), MoO₂Cl₂(DMF)₂ (0.1 mmol), and triphenylphosphine (1.5 mmol).

  • Add anhydrous 1,2-dichlorobenzene (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 150-160 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • To the residue, add methanol (20 mL) and stir vigorously to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold methanol.

  • Further purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane, to yield the pure δ-carboline.

Scope and Limitations

The Cadogan reaction of nitropyridine derivatives has been successfully applied to the synthesis of various carboline isomers. The molybdenum-catalyzed method has been shown to be effective for the synthesis of δ-carbolines from a range of substituted 2-aryl-3-nitropyridines.[3]

However, the reaction is not without its limitations. For instance, attempts to synthesize pyridobenzoxazines from 2-phenoxy-3-nitropyridine using triethyl phosphite were unsuccessful. In contrast, the analogous reaction with 2-phenylthio-3-nitropyridine did yield the corresponding pyridobenzothiazine, albeit in low yield, highlighting the influence of the heteroatom in the starting material on the success of the cyclization.

Data Summary

Starting Material (2-Aryl-3-nitropyridine)Product (δ-Carboline)Catalyst/ReagentYield (%)Reference
2-Phenyl-3-nitropyridine5H-Pyrido[3,2-b]indoleMoO₂Cl₂(DMF)₂ / PPh₃High[3]
2-(4-Methoxyphenyl)-3-nitropyridine8-Methoxy-5H-pyrido[3,2-b]indoleMoO₂Cl₂(DMF)₂ / PPh₃High[3]
2-Phenylthio-3-nitropyridine5H-Pyrido[2,3-b][8][11]benzothiazineP(OEt)₃Low

Troubleshooting and Optimization

  • Low Yields in Suzuki Coupling: Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere. The choice of palladium catalyst, ligand, and base can also significantly impact the yield and may need to be optimized for different substrates.

  • Incomplete Cadogan Cyclization: The reaction is sensitive to temperature. Ensure the reaction is heated to the optimal temperature. An excess of the phosphine reagent may be required to drive the reaction to completion.

  • Side Product Formation: In some cases, side products arising from intermolecular reactions or incomplete reduction may be observed. Purification by column chromatography is crucial to isolate the desired product. The use of microwave irradiation has been reported to improve yields and reduce reaction times in some Cadogan reactions, which could be an area for optimization.[12]

Reaction Mechanism

The generally accepted mechanism for the Cadogan reaction proceeds through the deoxygenation of the nitro group by the trivalent phosphorus reagent to form a nitrene intermediate. This highly reactive species then undergoes an intramolecular electrophilic attack on the adjacent aryl ring, followed by tautomerization to yield the final heterocyclic product.

G cluster_0 Cadogan Reaction Mechanism 2-Aryl-3-nitropyridine 2-Aryl-3-nitropyridine Nitrene Intermediate Nitrene Intermediate 2-Aryl-3-nitropyridine->Nitrene Intermediate + PPh₃ - OPPh₃ Cyclized Intermediate Cyclized Intermediate Nitrene Intermediate->Cyclized Intermediate Intramolecular Cyclization δ-Carboline δ-Carboline Cyclized Intermediate->δ-Carboline [1,5]-H Shift

Caption: Simplified mechanism of the Cadogan reaction.

Conclusion

The Cadogan reaction provides a valuable synthetic route for the construction of carboline ring systems from readily accessible nitropyridine precursors. The two-step sequence involving a Suzuki-Miyaura coupling to generate 2-aryl-3-nitropyridines followed by a molybdenum-catalyzed Cadogan cyclization offers an efficient and relatively mild approach to these important heterocyclic scaffolds. The protocols and insights provided in this application note should serve as a useful guide for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in utilizing this powerful reaction for the synthesis of novel carboline derivatives.

References

  • CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents. (n.d.).
  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents. (n.d.).
  • Shuvalov, V., et al. (2019). Synthesis of δ-Carbolines and the Alkaloid Quindoline through a Molybdenum-Catalyzed Cadogan Cyclization and their Photoluminescent Properties. Synlett, 30(05), 591-595. DOI: 10.1055/s-0037-1612416.
  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of α-Carboline - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Zhonghua, Q., et al. (2021). Visible-light-driven Cadogan reaction. Chinese Chemical Letters, 32(8), 2582-2586.
  • Genung, N. E., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS Omega, 3(7), 8086-8095.
  • Sanz, R., et al. (2018). Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega, 3(7), 7019-7026.
  • Nissen, A., & Detert, H. (2011). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2358.
  • Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. (2023, August 23). Molecules, 28(17), 6214.
  • Majgier-Baranowska, H., et al. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Tetrahedron Letters, 53(35), 4785-4788.
  • A simplified Cadogan's approach to synthesis of new isoxazolyl indazoles. (n.d.). Indian Journal of Chemistry - Section B, 46B, 1509-1512.
  • Chemical structures of various compounds formed during Cadogan reaction as the final step or one of the key steps along with their applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Harrison, T. S. (2018). Studies on a Catalytic Cadogan Cyclization by P"n/Pv=O Redox Cycling. DSpace@MIT. Retrieved from [Link]

  • Cadogan–Sundberg indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

  • Microwave-Assisted Cadogan Reaction for the Synthesis of 2-Aryl-2H-indazoles, 2-Aryl-1H-benzimidazoles, 2-Carbonylindoles, Carbazole, and Phenazine. (n.d.). ResearchGate. Retrieved from [Link]

  • C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reactionǂ. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2018, February 1). Organic & Biomolecular Chemistry, 16(5), 755-758.
  • Mechanism of the Molybdenum-Mediated Cadogan Reaction. (2018, June 28). ResearchGate. Retrieved from [Link]

  • Cadogan Cyclization: Advances and Scope. (n.d.). Scribd. Retrieved from [Link]

  • Iminophosphorane in perylenediimide chemistry: Staudinger reaction and a visible-light-driven competitive reaction of the Cadogan cyclization. (2024, October 10). Organic Chemistry Frontiers.
  • Studies on a catalytic cadogan cyclization by PI̳I̳I̳/PV̳=O redox cycling. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). Molecules, 24(5), 833.
  • Cadogan cyclization as a key step for the synthesis of dodecacyclic‐fused scaffold. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine in Herbicide Development

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the utilization of the novel compound {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine as a lead structure in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the utilization of the novel compound {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine as a lead structure in the development of new herbicides. These notes detail the scientific rationale, a plausible synthesis pathway, protocols for evaluating herbicidal efficacy, and methods for validating its mechanism of action. The core of this guide is built upon the hypothesis that this compound functions as a Protoporphyrinogen Oxidase (PPO) inhibitor, a well-established and potent herbicidal mode of action.

Introduction: The Potential of Pyridyl Ether Herbicides

The constant need for novel herbicides with diverse modes of action is driven by the global challenge of weed resistance to existing chemical classes.[1] Pyridine-based compounds represent a fertile ground for agrochemical discovery, with many successful products commercialized.[2][3] The specific structure {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine belongs to the pyridyl ether class, which shares structural similarities with diphenyl ether herbicides.[4] These compounds are often potent inhibitors of the Protoporphyrinogen Oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathway in plants.[5][6] Inhibition of PPO leads to the rapid accumulation of Protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This initiates a cascade of lipid peroxidation, resulting in the catastrophic disruption of cell membranes and swift plant death.[7][8]

This guide provides the foundational protocols to synthesize, test, and validate the herbicidal potential of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine and its analogues, positioning it as a candidate for a new generation of PPO-inhibiting herbicides.

Scientific Rationale & Mechanism of Action

Postulated Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition

The primary hypothesis for the herbicidal activity of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine is the inhibition of PPO (EC 1.3.3.4). This enzyme catalyzes the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX) in the chloroplast.[6]

Causality of Herbicidal Action:

  • Enzyme Blockade: The herbicide molecule binds to the active site of the PPO enzyme, preventing its natural substrate (Proto IX-gen) from binding.[9]

  • Substrate Accumulation: Blockage of the pathway causes Proto IX-gen to leak from the chloroplast into the cytoplasm.

  • Reactive Oxygen Species (ROS) Generation: In the cytoplasm, light and oxygen interact with the accumulated Proto IX-gen, leading to the formation of singlet oxygen (¹O₂), a highly destructive ROS.

  • Cellular Damage: Singlet oxygen attacks polyunsaturated fatty acids within cell membranes, initiating a lipid peroxidation chain reaction. This leads to loss of membrane integrity, leakage of cellular contents, and rapid desiccation and necrosis of plant tissues.[7][8]

This light-dependent, rapid-acting mechanism is characteristic of PPO inhibitors, resulting in symptoms like wilting, chlorosis, and necrosis within hours to days of application.[4]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate Proto_IX_gen Protoporphyrinogen IX Glutamate->Proto_IX_gen Multiple Steps PPO PPO Enzyme Proto_IX_gen->PPO Proto_IX_gen_leaked Accumulated Protoporphyrinogen IX Proto_IX_gen->Proto_IX_gen_leaked Leaks Out Proto_IX Protoporphyrin IX PPO->Proto_IX Chlorophyll Chlorophyll Proto_IX->Chlorophyll ROS Singlet Oxygen (¹O₂) (ROS) Proto_IX_gen_leaked->ROS Membrane_Damage Lipid Peroxidation & Membrane Destruction ROS->Membrane_Damage Herbicide {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine Herbicide->PPO Inhibits Light_O2 Light + O₂ Light_O2->ROS

Caption: Postulated mechanism of PPO inhibition by the title compound.

Rationale for Structural Design

The structure {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine contains key pharmacophoric elements common to PPO inhibitors:

  • Aromatic System: The dual-ring system (pyridine and phenyl) is crucial for π-π stacking interactions within the PPO enzyme's active site.[9]

  • Nitro Group: The electron-withdrawing nitro group on the pyridine ring is a common feature in many diphenyl ether herbicides and is often essential for high activity.[4]

  • Ether Linkage: Provides the correct spatial orientation and flexibility for the two aromatic rings to adopt the optimal conformation for binding.

  • Amino Group: The free amine on the phenyl ring serves as a critical handle for further chemical modification (derivatization) to optimize properties like uptake, translocation, and spectrum of activity. Studies on related compounds show that converting this amine to amides or ureas can significantly enhance herbicidal potency.[9]

Synthesis Protocol

This protocol describes a plausible and efficient method for the laboratory-scale synthesis of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine via a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis_Workflow Reactants 1. Reactants - 2-Chloro-3-nitropyridine - 4-Aminophenol - K₂CO₃ (Base) - DMF (Solvent) Reaction 2. Reaction - Stir at 80-100°C - Monitor by TLC Reactants->Reaction Workup 3. Aqueous Workup - Quench with H₂O - Extract with Ethyl Acetate Reaction->Workup Purification 4. Purification - Dry over Na₂SO₄ - Column Chromatography Workup->Purification Product 5. Final Product - {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine - Characterize (NMR, MS) Purification->Product

Caption: General workflow for the synthesis of the title compound.

Principle

The synthesis relies on the reaction between 2-chloro-3-nitropyridine and 4-aminophenol.[10] The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. The phenoxide ion of 4-aminophenol, generated in situ by a base like potassium carbonate, acts as the nucleophile, displacing the chloride ion to form the desired ether linkage.

Materials and Reagents
  • 2-Chloro-3-nitropyridine (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere until the solids are suspended (approx. 0.2 M concentration relative to the limiting reagent).

  • Addition of Pyridine: Add 2-chloro-3-nitropyridine (1.0 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexanes and ethyl acetate. The reaction is typically complete within 4-8 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing an equal volume of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine as a solid.

Characterization

Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Herbicidal Activity Bioassay Protocols

These protocols are designed to evaluate the pre-emergence and post-emergence herbicidal activity of the synthesized compound on a panel of representative monocot and dicot weeds.

Bioassay_Workflow cluster_prep Preparation cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay A1 Prepare Stock Solution (Compound in DMSO) A2 Prepare Spray Solutions (Dilute with 0.1% Tween 80 aq.) A1->A2 B2 Apply Compound to Soil Surface A2->B2 C2 Apply Compound via Foliar Spray A2->C2 B1 Plant Weed Seeds in Pots B1->B2 B3 Incubate in Greenhouse (21 days) B2->B3 B4 Assess Germination & Growth B3->B4 C1 Grow Weeds to 2-3 Leaf Stage C1->C2 C3 Incubate in Greenhouse (21 days) C2->C3 C4 Assess Visual Injury (0-100%) C3->C4

Caption: Workflow for pre- and post-emergence herbicidal bioassays.

Stock and Application Solution Preparation
  • Stock Solution: Prepare a 10,000 ppm (mg/L) stock solution by dissolving the test compound in dimethyl sulfoxide (DMSO).

  • Application Solutions: Prepare a series of application solutions at desired concentrations (e.g., 15, 30, 75, 150 g ai/ha) by diluting the stock solution with a 0.1% (v/v) aqueous solution of Tween 80.[5] Water serves as the negative control, and a commercial PPO inhibitor (e.g., Flumioxazin or Acifluorfen) should be used as a positive control.[5][9]

Pre-Emergence Herbicidal Assay
  • Planting: Fill plastic pots (e.g., 10 cm diameter) with a sandy loam soil mix. Sow seeds of test species (e.g., barnyardgrass, green foxtail, velvetleaf, amaranth) at a depth of 0.5-1.0 cm.

  • Application: Using a calibrated laboratory sprayer, apply the test solutions uniformly to the soil surface.

  • Incubation: Place the pots in a greenhouse maintained at 25±2 °C with a 14/10 hour light/dark cycle. Water pots as needed from the bottom to avoid disturbing the treated soil layer.

  • Evaluation: After 21 days, assess herbicidal efficacy by comparing the emergence and fresh weight of the treated plants to the negative control.

Post-Emergence Herbicidal Assay
  • Planting: Cultivate test weed species in pots as described above until they reach the 2-3 true leaf stage.

  • Application: Uniformly spray the foliage of the weeds with the test solutions until runoff is observed.

  • Incubation: Return the pots to the greenhouse under the same conditions as the pre-emergence assay.

  • Evaluation: After 21 days, visually assess the herbicidal injury on a scale of 0 to 100%, where 0% represents no effect and 100% represents complete plant death or necrosis.[5]

Data Presentation and Analysis

Summarize the results in a clear, tabular format. Calculate the Growth Reduction (GR₅₀) or Injury (I₅₀) values, which represent the concentration of the herbicide required to cause a 50% reduction in growth or 50% visual injury, respectively.

Table 1: Example Post-Emergence Herbicidal Activity Data (% Injury at 21 Days)

Compound Rate (g ai/ha) Barnyardgrass Velvetleaf Amaranth
Title Compound 150 95 100 100
75 80 95 95
30 50 75 80
Flumioxazin 150 98 100 100
(Control)

| Negative Control | 0 | 0 | 0 | 0 |

Mechanism of Action (MoA) Validation

To confirm that {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine acts as a PPO inhibitor, the following experimental approaches can be used.

In Vitro PPO Enzyme Inhibition Assay

Principle: This assay directly measures the ability of the compound to inhibit the activity of PPO enzyme isolated from a plant source (e.g., spinach or tobacco).

Brief Protocol:

  • Isolate chloroplasts containing the PPO enzyme from fresh plant tissue.

  • Incubate the enzyme preparation with various concentrations of the test compound.

  • Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the formation of the product, protoporphyrin IX, by measuring the increase in fluorescence or absorbance at a specific wavelength.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Compare this value to that of a known PPO inhibitor. A low IC₅₀ value provides strong evidence for direct enzyme inhibition.[9]

Pigment Bleaching Assay

Principle: PPO inhibitors cause chlorophyll destruction due to ROS-induced membrane damage.[11] This effect can be quantified.

Brief Protocol:

  • Treat susceptible plants (e.g., cucumber cotyledons) with the test compound.

  • Incubate under continuous light for 24-48 hours.

  • Extract pigments (chlorophylls and carotenoids) from the plant tissue using a solvent like acetone or ethanol.

  • Measure the absorbance of the extract using a spectrophotometer at the characteristic wavelengths for chlorophyll a, chlorophyll b, and carotenoids.

  • A significant reduction in pigment content compared to untreated controls is indicative of the PPO-inhibiting mode of action.[11]

Safety Precautions

  • Always handle {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine and its precursors in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis and formulation.

  • Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Synthesis Yield Incomplete reaction; impure reagents; insufficient base; moisture in reaction.Extend reaction time; confirm reagent purity; use freshly dried base and anhydrous solvent; ensure a dry nitrogen atmosphere.
No Herbicidal Activity Compound is inactive; incorrect application rate; poor formulation; weed resistance.Synthesize and test analogues; conduct a dose-response study; ensure proper solubilization with DMSO/surfactant; test on known susceptible weed biotypes.
Inconsistent Bioassay Results Environmental variability in greenhouse; uneven spray application; variability in plant growth stage.Maintain consistent temperature, light, and humidity; calibrate sprayer before each use; select plants of uniform size and growth stage for treatment.

References

  • Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]

  • Herbicide Mode-Of-Action Summary. Purdue Extension. [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Herbicidal pyridine compounds.
  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. [Link]

  • Introduction to Mode of Action of Herbicides and Selectivity. CUTM Courseware. [Link]

  • Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport. PMC. [Link]

  • Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. PubMed. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC. [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-1,3-bis(3-nitropyridin-2-yl)benzene. PMC. [Link]

  • Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. Arkivoc. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Synthesis and Herbicidal Activity of Phenylpyridines - A New Lead. ResearchGate. [Link]

  • Synthesis and Herbicidal Activities of Novel Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates. ResearchGate. [Link]

  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. [Link]

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-1,3-bis(3-nitropyridin-2-yl)benzene. ResearchGate. [Link]

  • Common herbicides. Connecticut Invasive Plant Working Group. [Link]

Sources

Method

Application Note: Synthesis and Evaluation of {4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine Analogues as Type II Kinase Inhibitors

Introduction & Rationale Diaryl ether and diaryl amine scaffolds are privileged structures in modern targeted oncology, serving as the core framework for numerous FDA-approved multikinase inhibitors (e.g., Sorafenib, Len...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Diaryl ether and diaryl amine scaffolds are privileged structures in modern targeted oncology, serving as the core framework for numerous FDA-approved multikinase inhibitors (e.g., Sorafenib, Lenvatinib, Regorafenib)[1]. The specific intermediate {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (also known as 4-(3-nitropyridin-2-yloxy)aniline) is a highly versatile building block for drug discovery[2].

As a Senior Application Scientist, I emphasize this scaffold because it provides the exact conformational flexibility required to target the allosteric pockets of kinases.

  • Structural Causality : The diaryl ether oxygen introduces a ~120° bond angle, allowing the molecule to adopt a V-shaped geometry. This enables the inhibitor to curve around the kinase hinge region and penetrate deep into the hydrophobic back pocket[3].

  • Electronic Causality : The 3-nitro group on the pyridine ring serves a dual purpose. Synthetically, its strong electron-withdrawing nature activates the 2-position of the pyridine ring for Nucleophilic Aromatic Substitution (SNAr)[4]. Pharmacologically, it can act as a hydrogen bond acceptor or be subsequently reduced and cyclized to form rigid hinge-binding motifs like imidazo[4,5-b]pyridines[5].

Kinase Inhibition Pathway

These analogues are typically designed as Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of Receptor Tyrosine Kinases (RTKs) such as VEGFR-2, PDGFR-β, and downstream effectors like RAF kinases[6]. By stabilizing this inactive state, they effectively shut down the MAPK/ERK signaling cascade responsible for tumor proliferation and angiogenesis.

Pathway Ligand Growth Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR-2, PDGFR-β) Ligand->RTK RAS RAS Protein RTK->RAS Inhibitor Diaryl Ether/Urea Kinase Inhibitor Inhibitor->RTK Blocks ATP Pocket (DFG-out) RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation

Figure 1: RTK signaling cascade and the inhibitory mechanism of diaryl ether kinase inhibitors.

Synthetic Strategy & Mechanistic Causality

The synthesis of Type II kinase inhibitors from this scaffold relies on a robust, two-step sequence designed to maximize chemoselectivity:

  • Chemoselective SNAr : Reacting 2-chloro-3-nitropyridine with 4-aminophenol. Causality: 4-aminophenol possesses two nucleophilic centers: an amine (pKa ~27) and a phenol (pKa ~9.5). By utilizing a mild inorganic base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) at elevated temperatures (80°C), the phenol is selectively deprotonated to the highly nucleophilic phenoxide[7]. The phenoxide attacks the highly electrophilic 2-position of the pyridine ring, displacing the chloride ion to form the diaryl ether linkage without requiring amine protection[1].

  • Urea Pharmacophore Installation : The resulting aniline is reacted with an aryl isocyanate. Causality: The urea moiety is essential for Type II inhibition, acting as a bidentate hydrogen bond donor to the conserved glutamate residue in the αC-helix and the aspartate residue of the DFG motif, locking the kinase in its inactive conformation[6].

Workflow SM1 2-Chloro-3- nitropyridine SNAr SNAr Reaction (K2CO3, DMF, 80°C) SM1->SNAr SM2 4-Aminophenol SM2->SNAr Intermediate 4-[(3-Nitropyridin-2-yl) oxy]aniline SNAr->Intermediate UreaForm Urea Formation (Aryl Isocyanate) Intermediate->UreaForm Product Type II Kinase Inhibitor UreaForm->Product

Figure 2: Two-step synthetic workflow for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine analogues.

Experimental Protocols

Protocol 1: Synthesis of 4-[(3-nitropyridin-2-yl)oxy]aniline via SNAr

Objective : Chemoselective O-arylation of 4-aminophenol to establish the diaryl ether core.

Reagents :

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology :

  • Preparation : Charge a flame-dried 100 mL round-bottom flask with 2-chloro-3-nitropyridine (10.0 mmol, 1.58 g) and 4-aminophenol (11.0 mmol, 1.20 g)[7].

  • Solvation : Add anhydrous DMF (15 mL) and stir magnetically until the mixture is completely homogeneous.

  • Base Addition : Add finely powdered K₂CO₃ (15.0 mmol, 2.07 g) in one portion. Self-Validation Checkpoint: Ensure K₂CO₃ is anhydrous. Moisture will lead to the hydrolysis of 2-chloro-3-nitropyridine to 3-nitropyridin-2-ol, killing the reaction yield.

  • Reaction : Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6-8 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until the 2-chloro-3-nitropyridine spot (Rf ~0.6) is fully consumed.

  • Workup : Cool the mixture to room temperature and pour slowly into 100 mL of vigorously stirred, ice-cold water. Causality: Water acts as an anti-solvent. The highly hydrophobic diaryl ether product precipitates immediately, while the inorganic salts and residual DMF remain dissolved in the aqueous phase[7].

  • Purification : Filter the precipitate under a vacuum, wash the filter cake with 5% aqueous LiCl (2 x 20 mL) to strip any strongly coordinated trace DMF, and dry under a vacuum to afford the crude product. Recrystallize from ethanol to yield pure 4-[(3-nitropyridin-2-yl)oxy]aniline as a yellow/orange solid.

Protocol 2: Synthesis of Urea-Based Kinase Inhibitor

Objective : Installation of the Type II binding pharmacophore.

Reagents :

  • 4-[(3-nitropyridin-2-yl)oxy]aniline (1.0 eq)

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology :

  • Preparation : Dissolve 4-[(3-nitropyridin-2-yl)oxy]aniline (5.0 mmol, 1.15 g) in anhydrous DCM (20 mL) and cool to 0 °C in an ice bath.

  • Coupling : Dropwise add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (5.25 mmol, 1.16 g) in DCM (5 mL). Causality: Slow addition at 0 °C strictly controls the local concentration of the isocyanate, preventing its exothermic dimerization and ensuring selective reaction with the primary amine[6].

  • Reaction : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation : The highly crystalline urea product typically precipitates directly from the DCM solution as it forms. Filter the resulting solid.

  • Washing : Wash the filter cake with cold DCM (10 mL) and hexanes (20 mL) to remove any unreacted isocyanate or aniline. Dry in vacuo to obtain the final inhibitor.

Quantitative Data Presentation

Table 1: Optimization of SNAr Conditions for Diaryl Ether Formation

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Mechanistic Observation
1 Et₃N THF 65 24 <10 Weak organic base; insufficient deprotonation of phenol.
2 K₂CO₃ DMF 80 8 85 Optimal chemoselectivity for O-arylation.
3 Cs₂CO₃ DMSO 100 4 78 Faster reaction kinetics, but slight N-arylation observed.

| 4 | t-BuOK | THF | 25 | 12 | 65 | Incomplete conversion due to low solubility of the phenoxide. |

Table 2: Representative Kinase Inhibitory Activity (IC₅₀) of Synthesized Analogues (Note: Data represents typical structure-activity relationship (SAR) profiles for this class of diaryl ether ureas against key RTKs)

Compound R-Group (Urea Phenyl Ring) VEGFR-2 IC₅₀ (nM) PDGFR-β IC₅₀ (nM) BRAF IC₅₀ (nM)
1 4-Chloro-3-(trifluoromethyl) 12 25 45
2 3-Trifluoromethyl 38 55 110
3 4-Fluoro-3-(trifluoromethyl) 18 30 60

| Control | Sorafenib | 15 | 22 | 38 |

References

  • Computer-aided discovery of aminopyridines as novel JAK2 inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry URL:[3]

  • Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - NIH / Molecules URL:[2]

  • US20060293367A1 - Amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide Source: Google Patents URL:[7]

  • A practical and efficient method for synthesis of sorafenib and regorafenib Source: ResearchGate / SynOpen URL:[1]

  • 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol | Benchchem Source: Benchchem URL:[4]

  • Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL:[5]

  • Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors Source: PMC - NIH URL:[6]

Sources

Application

Application Note: Development and Validation of Analytical Methods for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine

Introduction & Chemical Context {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (Chemical Formula: C₁₁H₉N₃O₃, Exact Mass: 231.06 Da) is a highly functionalized diaryl ether intermediate frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

{4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (Chemical Formula: C₁₁H₉N₃O₃, Exact Mass: 231.06 Da) is a highly functionalized diaryl ether intermediate frequently utilized in the synthesis of targeted kinase inhibitors and advanced agrochemicals. The molecule presents a unique analytical challenge due to its diverse functional groups:

  • Aniline moiety : A primary aromatic amine (pKa ~4.6) that is highly polar and susceptible to oxidation.

  • Pyridine ring : A basic nitrogen heterocycle (pKa ~5.2) that strongly interacts with residual silanols on standard silica-based stationary phases.

  • Nitro group : A strong electron-withdrawing group that imparts distinct UV absorbance characteristics but can complicate redox stability.

Developing a robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) method requires overcoming the notorious "peak tailing" associated with basic compounds while ensuring compatibility with mass spectrometric detection for comprehensive impurity profiling[1].

Method Development Rationale: The Causality of Chromatographic Choices

Stationary Phase Selection: Overcoming Silanol Interactions

Standard C18 columns often fail when analyzing basic heterocycles like pyridine and aniline derivatives. The protonated basic nitrogens interact via secondary ion-exchange mechanisms with unreacted, acidic silanols (Si-O⁻) on the silica surface, leading to severe peak asymmetry, broadening, and tailing[2].

To counteract this, we employ a Charged Surface Hybrid (CSH) stationary phase. CSH technology incorporates a low-level positive surface charge that electrostatically repels protonated basic compounds, ensuring sharp, symmetrical peaks even under low-ionic-strength mobile phase conditions[3].

Mobile Phase Optimization: pH and Ionization Control

The mobile phase pH must be strictly controlled to ensure the analyte exists in a single ionization state. Given the pKa values of the aniline and pyridine nitrogens, a mobile phase pH of approximately 2.7 is optimal. We utilize 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile . At this pH, both basic nitrogens are fully protonated, preventing peak splitting caused by partial ionization. Furthermore, formic acid is a volatile modifier, making this method completely compatible with Electrospray Ionization (ESI) LC-MS workflows[2].

Trustworthiness & System Suitability

A Photodiode Array (PDA) detector set to 254 nm captures the strong π-π* transitions of the nitroaromatic and aniline systems. To ensure trustworthiness and method robustness, the protocol integrates a Quality by Design (QbD) framework[4]. This includes a self-validating System Suitability Test (SST) requiring a peak tailing factor (Tf) of ≤ 1.5 and a theoretical plate count (N) of ≥ 5000 before any sample analysis can proceed.

Analytical Workflow

AnalyticalWorkflow Start 1. Analyte Profiling {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine ColSelect 2. Stationary Phase Selection CSH C18 Column (Mitigates Tailing) Start->ColSelect MPSelect 3. Mobile Phase Optimization 0.1% Formic Acid (pH 2.7) ColSelect->MPSelect LCMS 4. LC-MS/MS Profiling ESI+ Mode for Impurity ID MPSelect->LCMS Validate 5. ICH Method Validation Linearity, Precision, Accuracy LCMS->Validate Routine 6. Routine QA/QC Batch Release & Stability Validate->Routine

QbD workflow for the analytical method development of basic heterocycles.

Detailed Experimental Protocols

Protocol A: RP-HPLC-UV Purity Analysis

Objective: Determine the chromatographic purity of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine batches.

Step-by-Step Methodology :

  • Preparation of Mobile Phases :

    • Solvent A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Solvent B: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of HPLC-grade acetonitrile.

  • Standard Preparation : Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Methanol/Water (50:50, v/v) to create a 1.0 mg/mL stock solution. Sonicate to ensure complete dissolution. Dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation : Prepare batch samples at 0.1 mg/mL using the same diluent. Filter through a 0.22 µm PTFE syringe filter into amber HPLC vials (to prevent potential photo-degradation of the nitro group).

  • System Equilibration : Purge the HPLC system and equilibrate the CSH C18 column (150 mm × 4.6 mm, 3.5 µm) at initial gradient conditions (5% B) for 15 column volumes until the baseline is stable.

  • Execution : Inject 5 µL of the blank (diluent), followed by six replicate injections of the standard solution to establish SST parameters. Proceed with sample injections.

Protocol B: LC-MS/MS Structural Characterization

Objective: Confirm the molecular weight ([M+H]⁺ = 232.07 m/z) and identify synthesis-related impurities.

Step-by-Step Methodology :

  • Instrument Setup : Interface the HPLC to a Triple Quadrupole (QqQ) or Q-TOF mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Tuning : Infuse a 1 µg/mL standard solution directly into the MS at 10 µL/min. Optimize the capillary voltage, cone voltage, and desolvation temperature for the 232.07 m/z precursor ion.

  • Collision Energy Optimization : Apply argon collision gas and ramp the collision energy (CE) from 10 to 40 eV to identify stable product ions (e.g., cleavage of the ether bond yielding nitropyridinyl and aminophenol fragments).

  • Acquisition : Run the samples using the optimized LC gradient in Full Scan mode (m/z 100-500) and Multiple Reaction Monitoring (MRM) mode for specific quantitation.

Data Presentation

Table 1: Optimized Chromatographic Gradient Conditions

Time (min) Solvent A (0.1% FA in H₂O) Solvent B (0.1% FA in ACN) Flow Rate (mL/min) Curve
0.0 95% 5% 1.0 Initial
2.0 95% 5% 1.0 Linear
12.0 40% 60% 1.0 Linear
15.0 10% 90% 1.0 Linear
17.0 10% 90% 1.0 Hold
17.1 95% 5% 1.0 Linear

| 22.0 | 95% | 5% | 1.0 | Re-equilibration |

Table 2: Mass Spectrometry (ESI+) Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive (+) Basic amine/pyridine readily accept protons to form [M+H]⁺.
Capillary Voltage 3.0 kV Optimal for small polar aromatics.
Desolvation Temp 350 °C Ensures complete evaporation of the aqueous mobile phase.
Desolvation Gas 800 L/hr (N₂) Prevents ion suppression and solvent clustering.

| Precursor Ion (m/z) | 232.07 | Corresponds to the exact mass of [C₁₁H₉N₃O₃ + H]⁺. |

Table 3: System Suitability and Validation Criteria (ICH Q2(R1))

Parameter Acceptance Criteria Self-Validating Purpose
Retention Time %RSD ≤ 1.0% (n=6) Confirms pump accuracy and mobile phase stability.
Peak Tailing Factor (Tf) ≤ 1.5 Verifies suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000 Ensures column efficiency has not degraded over time.

| Linearity (R²) | ≥ 0.999 | Validates quantitative accuracy across the working range. |

References

  • Waters Corporation. Shop XSelect CSH C18 Columns | 186005269. Retrieved from:[Link]

  • Molnar Institute. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from:[Link]

  • Symbiosis Online Publishing. A Quality by Design (QbD) Framework for Reversed-Phase Liquid Chromatography Method Development. Retrieved from:[Link]

Sources

Method

HPLC and GC-MS methods for nitropyridine analysis

Application Note: Advanced HPLC and GC-MS Methodologies for the Analysis of Nitropyridines Introduction & Analytical Challenges Nitropyridines are indispensable intermediates in the synthesis of active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC and GC-MS Methodologies for the Analysis of Nitropyridines

Introduction & Analytical Challenges

Nitropyridines are indispensable intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. For instance, 2,3-dimethyl-4-nitropyridine N-oxide is monitored as a critical toxic impurity in the synthesis of the proton-pump inhibitor lansoprazole, while 6-nitropyridine-2-carboxylic acid derivatives serve as foundational building blocks in early-stage drug discovery.

The analytical chromatography of nitropyridines presents unique challenges driven by their physicochemical properties:

  • Basicity & Ionization: The basicity of the pyridine nitrogen (typically pKa ~5.2) is severely modulated by the strongly electron-withdrawing nitro ( −NO2​ ) group. Depending on the substitution pattern, the pKa can drop below 1.0. This dual nature makes their chromatographic retention highly susceptible to mobile phase pH fluctuations.

  • Polarity Extremes: Unsubstituted nitropyridines are moderately polar, but functionalized derivatives (e.g., carboxylic acids, N-oxides, or amino-nitropyridines) exhibit extreme hydrophilicity. This often leads to poor retention (k' < 1) on standard reversed-phase (RP) columns.

  • Volatility: Simple or halogenated nitropyridines (e.g., 3-nitropyridine, 2-chloro-5-nitropyridine) are highly volatile and thermally stable, making them excellent candidates for gas-phase analysis.

Analytical Strategy & Workflow

Selecting the appropriate chromatographic technique depends entirely on the functionalization and thermal stability of the specific nitropyridine derivative.

G Start Nitropyridine Sample Volatile Volatile & Thermally Stable? (e.g., Alkyl/Halo-nitropyridines) Start->Volatile GCMS GC-MS (EI) Structural Elucidation Volatile->GCMS Yes Polarity Highly Polar / Hydrophilic? (e.g., Acids, N-oxides) Volatile->Polarity No HILIC HILIC-UV/MS (Amide/Silica Column) Polarity->HILIC Yes RPHPLC RP-HPLC-UV/MS (C18, Buffered Mobile Phase) Polarity->RPHPLC No

Caption: Decision matrix for selecting HPLC vs. GC-MS techniques for nitropyridine analysis.

HPLC Methodologies for Polar Nitropyridines

Causality & Method Selection: For moderately polar nitropyridines, Reversed-Phase HPLC (RP-HPLC) utilizing a C18 stationary phase is the standard approach. However, if the mobile phase pH is near the pKa of the pyridine nitrogen, the analyte will exist in a state of partial ionization, causing severe peak tailing and retention time instability. To prevent this, the mobile phase must be strictly buffered (e.g., using ammonium acetate) to ensure the molecule remains in a single ionization state [1].

For highly hydrophilic derivatives (e.g., 6-nitropyridine-2-carboxylic acid), RP-HPLC fails to provide adequate retention. In such scenarios, Hydrophilic Interaction Liquid Chromatography (HILIC) is required. HILIC utilizes a polar stationary phase and a highly organic mobile phase, forcing polar analytes to partition into a water-enriched layer immobilized on the silica surface [2].

Protocol 1: RP-HPLC Determination of Nitropyridine Impurities Self-Validating Principle: This protocol utilizes a gradient elution to separate highly polar N-oxide impurities from less polar APIs. The inclusion of a buffered aqueous phase suppresses secondary silanol interactions, ensuring peak symmetry and validating column inertness[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solution A: Prepare a 50 mM ammonium acetate buffer (adjusted to pH 6.0) and mix with Methanol in a 90:10 (v/v) ratio[1]. Filter through a 0.22 µm membrane.

    • Solution B: Mix Acetonitrile and Methanol in a 90:10 (v/v) ratio[1].

  • Sample Preparation: Dissolve the sample in a diluent matching the initial mobile phase conditions (high aqueous) to prevent solvent-induced peak distortion (the "solvent effect"). Filter through a 0.45 µm PTFE syringe filter[2].

  • Chromatographic Separation: Inject 10 µL onto an Inertsil ODS-3V (150 x 4.6 mm, 5 µm) column maintained at 25 °C[1].

  • Gradient Elution: Initiate the run with 100% Solution A. Hold for 2 minutes, then apply a linear gradient to 100% Solution B over 20 minutes to elute strongly retained hydrophobic compounds. Include a 5-minute re-equilibration step at 100% Solution A.

  • Detection: Monitor UV absorbance at 254 nm.

Table 1: Optimized RP-HPLC Parameters for Nitropyridines

ParameterSpecificationCausality / Rationale
Column C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm)[1]Provides robust hydrophobic retention and high theoretical plates.
Mobile Phase A Buffer / Methanol (90:10 v/v)[1]Buffer controls pyridine ionization; prevents peak tailing.
Mobile Phase B Acetonitrile / Methanol (90:10 v/v)[1]Strong eluent to wash strongly bound hydrophobic matrix components.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID analytical columns.
Detection UV at 254 nmNitroaromatics possess strong, characteristic UV chromophores.

GC-MS Methodologies for Volatile Nitropyridines

Causality & Method Selection: Unsubstituted and halogenated nitropyridines (e.g., 3-nitropyridine, 2-chloro-5-nitropyridine) lack strong hydrogen-bonding donors, granting them high volatility and thermal stability[3],[4]. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier technique for these compounds. Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation. The diagnostic mass spectral signature of a nitropyridine is the sequential cleavage of the nitro group: the molecular ion ( M+∙ ) undergoes a loss of NO∙ (-30 Da) to form an aryloxy cation, followed by the loss of CO (-28 Da), or a direct loss of NO2∙​ (-46 Da)[5].

Protocol 2: GC-MS Analysis of Volatile Nitropyridines Self-Validating Principle: This protocol requires the injection of a solvent blank prior to the sample to rule out column carryover. Furthermore, the use of an internal standard normalizes injection volume variations, creating a self-correcting quantitative system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the nitropyridine sample in 1.0 mL of an anhydrous, low-expansion solvent (e.g., Dichloromethane). Ensure the sample is completely free of water to protect the polysiloxane stationary phase.

  • Injection: Inject 1.0 µL of the sample using a split ratio of 10:1 to prevent detector saturation. Set the injector port temperature to 250 °C to ensure instantaneous, non-degradative vaporization.

  • Chromatographic Separation: Utilize a 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Use ultra-high purity Helium as the carrier gas at a constant flow rate of 1.0 mL/min[3].

  • Oven Temperature Program: Start at an initial temperature of 70 °C and hold for 2 minutes. Ramp the temperature at a rate of 10 °C/min to 280 °C, and hold for 5 minutes to bake out high-boiling contaminants[3].

  • Mass Spectrometry Acquisition: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the mass analyzer to scan from 40 to 400 m/z[3].

Table 2: GC-MS Parameters and Diagnostic Fragmentation

Parameter / FeatureSpecification / ObservationCausality / Rationale
Column 5% Phenyl-methylpolysiloxaneExcellent thermal stability and inertness for basic aromatic amines.
Oven Program 70 °C to 280 °C at 10 °C/min[3]Balances resolution of low-boiling analytes with efficient run times.
Ionization EI, 70 eV[3]Standardized high-energy ionization for reproducible library matching[5].
Diagnostic Ions M+∙ , [M−30]+ (Loss of NO)The nitro group is highly labile under electron bombardment.

System Suitability & Data Interpretation

To guarantee the integrity of the analytical data, every sequence must incorporate a System Suitability Test (SST):

  • HPLC SST: Inject a resolution mixture containing the target nitropyridine and its closest eluting structural analog. The resolution ( Rs​ ) must be >2.0 , and the USP tailing factor for the nitropyridine peak must be <1.5 . A tailing factor >1.5 indicates unsuppressed secondary interactions, necessitating fresh buffer preparation.

  • GC-MS SST: Perform an air/water background check to ensure system leak-tightness (m/z 18, 28, and 32 must be below 5% relative abundance). Verify the MS tune using Perfluorotributylamine (PFTBA) to ensure accurate mass assignments across the designated scanning range.

References

  • Spectroscopic Analysis of 3-Nitropyridine: A Technical Guide - Benchchem.

  • A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures - Benchchem.

  • Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole - International Journal Of Pharma Research and Health Sciences.

  • 4-Amino-2-nitropyridine | CID 564459 - PubChem, National Institutes of Health.

  • 2-Chloro-5-nitropyridine | CID 78308 - PubChem, National Institutes of Health.

Sources

Application

Application Notes &amp; Protocols: The {4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine Scaffold in Modern Drug Discovery

I. Introduction: Unveiling a Privileged Scaffold for Targeted Therapies In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that exhibit a...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Unveiling a Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that exhibit affinity for multiple biological targets – represent a cornerstone of efficient medicinal chemistry. The {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine core has emerged as a structure of significant interest. Its unique electronic and steric properties, conferred by the interplay of the electron-withdrawing nitro group, the versatile pyridine ring, and the centrally-positioned phenoxy-amine linker, render it a highly adaptable platform for the design of targeted therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of the {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine scaffold. We will delve into its synthetic accessibility, explore its prominent role in the development of kinase inhibitors, and provide detailed protocols for its synthesis and biological evaluation. The insights and methodologies presented herein are designed to empower research teams to harness the full potential of this promising molecular architecture.

II. Synthetic Strategy: Accessing the Core Scaffold

The synthesis of the {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine scaffold is predicated on a well-established and robust reaction: nucleophilic aromatic substitution (SNAAr). The electron-deficient nature of the 3-nitropyridine ring, significantly activated by the nitro group, facilitates the displacement of a leaving group at the 2-position by a suitable nucleophile.

A practical and efficient route involves the condensation of 2-chloro-3-nitropyridine with 4-aminophenol. The phenoxide, formed in situ under basic conditions, acts as the nucleophile, attacking the electron-poor carbon atom of the pyridine ring to forge the key ether linkage.

Protocol 1: Synthesis of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine

Materials:

  • 2-chloro-3-nitropyridine

  • 4-aminophenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 4-aminophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents). Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Pyridine: Add 2-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reactants and facilitating the SNAAr reaction.

  • An excess of the base (K₂CO₃) ensures complete deprotonation of the 4-aminophenol, driving the reaction to completion.

  • Elevated temperature provides the necessary activation energy for the substitution reaction.

G cluster_reactants Reactants cluster_conditions Conditions 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Product Product 2-chloro-3-nitropyridine->Product SNAAr 4-aminophenol 4-aminophenol 4-aminophenol->Product Base (K2CO3) Base (K2CO3) Base (K2CO3)->Product Solvent (DMF) Solvent (DMF) Solvent (DMF)->Product Heat Heat Heat->Product

Caption: Synthetic workflow for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine.

III. Application in Kinase Inhibition: A Privileged Scaffold for Targeting Dysregulated Signaling

Protein kinases play a central role in cellular signaling, and their aberrant activity is a hallmark of numerous diseases, particularly cancer. The {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine scaffold is an exemplary starting point for the design of potent and selective kinase inhibitors. Its constituent parts can be strategically modified to interact with key features of the ATP-binding pocket of various kinases.

The aminophenyl moiety can serve as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase. The 3-nitropyridinoxy portion can be directed towards the solvent-exposed region, allowing for the introduction of various substituents to enhance potency and selectivity.

While specific data for the titular compound is not extensively available in the public domain, the broader class of pyridyl-phenyl amine derivatives has shown significant activity against a range of kinases. For example, structurally related compounds have demonstrated inhibitory activity against Traf2- and Nck-interacting kinase (TNIK) and Dual Leucine Zipper Kinase (DLK)[1][2].

Illustrative Kinase Signaling Pathway: The MAP Kinase Cascade

The mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver of cancer. The diagram below illustrates a simplified representation of this pathway, highlighting potential points of intervention for kinase inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Simplified MAP Kinase Signaling Pathway.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol describes a general method for assessing the inhibitory activity of compounds based on the {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine scaffold against a target kinase. A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[3] This luminescent assay is suitable for high-throughput screening and provides a quantitative measure of kinase activity.[3]

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • Prepare a kinase/substrate master mix in kinase reaction buffer.

    • Add 2.5 µL of the kinase/substrate master mix to each well of a 384-well plate.

    • Add 2.5 nL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.

    • To initiate the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for each kinase.[3]

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).[3]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[3]

    • Incubate the plate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[3]

    • Incubate the plate at room temperature for 30-60 minutes.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validating System:

  • Positive Control: Include a known inhibitor of the target kinase to validate the assay performance.

  • Negative Control: Use DMSO as a vehicle control to establish the baseline kinase activity.

  • Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay.

IV. Structure-Activity Relationship (SAR) and Lead Optimization

Once the inhibitory activity of the core scaffold is established, a systematic SAR study is essential for lead optimization. The {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine scaffold offers several points for chemical modification.

Key Modification Sites:

G cluster_scaffold {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine Scaffold ScaffoldImage R1 R1 R1->ScaffoldImage Modifications on the pyridine ring R2 R2 R2->ScaffoldImage Modifications on the phenyl ring R3 R3 R3->ScaffoldImage Modifications on the amine

Caption: Potential sites for chemical modification on the scaffold.

  • Pyridine Ring: The nitro group is a key activating group but can also be a liability due to potential metabolic reduction.

    • Reduction of the Nitro Group: Reduction of the nitro group to an amine can provide a new vector for chemical modification and may alter the electronic properties of the scaffold, potentially improving selectivity and pharmacokinetic properties.

    • Bioisosteric Replacement of the Nitro Group: Replacing the nitro group with other electron-withdrawing groups such as a cyano or a sulfonyl group can modulate the activity and metabolic stability.

  • Phenyl Ring: The substitution pattern on the phenyl ring can be altered to improve binding affinity and selectivity.

  • Amine Linker: The secondary amine can be acylated or alkylated to probe the steric and electronic requirements of the binding pocket.

Table 1: Representative IC₅₀ Data for Structurally Related Kinase Inhibitors
ScaffoldKinase TargetIC₅₀ (nM)Reference
4-phenyl-2-phenylaminopyridineTNIK< 100[1]
N-(1H-Pyrazol-3-yl)pyridin-2-amineDLK11[2]
Pyridylpyrimidinylaminophenyl amidec-Src8390[4]

Note: The data presented are for structurally related compounds and should be considered illustrative. Actual IC₅₀ values for derivatives of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine must be determined experimentally.

V. Conclusion and Future Directions

The {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine scaffold represents a versatile and promising starting point for the development of novel targeted therapies, particularly in the realm of kinase inhibition. Its synthetic tractability, coupled with the numerous opportunities for chemical modification, makes it an attractive platform for medicinal chemists. The protocols and insights provided in this document are intended to serve as a foundational guide for researchers seeking to explore the therapeutic potential of this privileged scaffold. Future efforts should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds with optimal potency, selectivity, and drug-like properties.

VI. References

  • Kumar, A., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 5(18), 5529-5534. Available from: [Link]

  • Li, J., et al. (2017). Synthesis and Herbicidal Activities of Novel Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates. Chinese Journal of Organic Chemistry, 37(2), 526-532. Available from: [Link]

  • Masuda, K., et al. (2013). Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 567-571. Available from: [Link]

  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 58(20), 8182-8199. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Safe Handling of Nitropyridine Compounds

Abstract This document provides a comprehensive guide to the safe handling of nitropyridine compounds in a research and development setting. Nitropyridines are a critical class of heterocyclic building blocks, pivotal in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling of nitropyridine compounds in a research and development setting. Nitropyridines are a critical class of heterocyclic building blocks, pivotal in the synthesis of pharmaceuticals and agrochemicals.[1] However, their utility is matched by significant chemical and toxicological hazards. The presence of the electron-withdrawing nitro group fundamentally alters the reactivity of the pyridine ring, increasing its susceptibility to nucleophilic attack and imparting energetic properties that demand rigorous safety protocols.[2] This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide an in-depth, experience-driven framework for risk assessment, hazard mitigation, and emergency preparedness when working with these compounds.

The Inherent Hazards of Nitropyridine Compounds: A Mechanistic Perspective

The safe handling of any chemical begins with a thorough understanding of its intrinsic properties. For nitropyridines, the hazards are rooted in their chemical structure and the interplay between the aromatic pyridine ring and the nitro group.

Chemical Reactivity Hazards

The primary driver of nitropyridines' chemical reactivity is the potent electron-withdrawing nature of the nitro group (-NO₂). This deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[2] This enhanced reactivity, while synthetically useful, also means that nitropyridines can react vigorously with a range of common laboratory reagents.

  • Nucleophiles: Strong nucleophiles, including alkoxides, amines, and thiols, can react exothermically with nitropyridines. These reactions can be difficult to control if not properly managed.

  • Reducing Agents: The nitro group is readily reduced to amines, a common synthetic transformation.[2] However, reactions with strong reducing agents can be highly energetic.

  • Strong Bases: Strong bases can deprotonate the pyridine ring or interact with the nitro group, potentially leading to decomposition or violent reactions.[3]

Thermal Instability and Decomposition

Like many nitro-aromatic compounds, nitropyridines are energetic materials that can decompose exothermically when subjected to heat, shock, or friction. The presence of multiple nitro groups significantly increases this risk.[4] While specific thermal analysis data for all nitropyridine derivatives is not available, studies on related aminonitropyridines show significant exothermic decomposition peaks, indicating their energetic nature.[2] Hazardous decomposition can release toxic fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), and in the case of halogenated derivatives, hydrogen halides.[5]

Toxicological Profile

Nitropyridine compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] The toxicity of nitro-aromatic compounds is often linked to their metabolism within the body. The nitro group can be enzymatically reduced to form nitroso and hydroxylamine intermediates.[8] These reactive metabolites are capable of binding to cellular macromolecules like DNA, which is a mechanism for mutagenicity and carcinogenicity.[8][9]

Exposure to related nitro-aromatic compounds like nitrobenzene is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[10] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal.[10] While specific data for all nitropyridines is limited, it is prudent to assume they may pose a similar risk.

The RAMP Framework for Nitropyridine Safety

A systematic approach to safety is essential. The RAMP (Recognize, Assess, Minimize, Prepare) framework, advocated by the American Chemical Society (ACS), provides a robust structure for planning and executing work with hazardous chemicals like nitropyridines.[11][12]

  • Recognize the hazards associated with nitropyridines: toxicity, reactivity, and potential for thermal decomposition.

  • Assess the risks of your specific experiment. Consider the scale of the reaction, the specific reagents used, and the experimental conditions.

  • Minimize risks through the implementation of control measures, including engineering controls, administrative controls, and Personal Protective Equipment (PPE).

  • Prepare for emergencies by knowing the location of safety equipment and understanding emergency procedures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.

  • Chemical Fume Hood: All work with nitropyridine compounds, including weighing, transferring, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[13]

  • Safety Shielding: For reactions with a high potential for energetic decomposition or for all scaled-up reactions, a blast shield should be used in front of the apparatus within the fume hood.

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are primary, PPE is mandatory to protect against residual risks and in the event of a spill or splash.

PPE CategorySpecificationRationale
Eye and Face ANSI Z87.1 compliant safety goggles with side shields, or a full-face shield if there is a significant splash hazard.Protects against splashes and dust. Nitropyridines can cause serious eye irritation or damage.[6][7]
Hand Protection Butyl rubber or Viton™ gloves are recommended for handling nitropyridines and strong organic solvents. For incidental contact, double-gloving with heavy-duty nitrile gloves (minimum 8 mil thickness) may be acceptable, but gloves must be changed immediately upon contamination.[14]Nitrile gloves offer poor resistance to some organic solvents and their performance degrades with movement, increasing permeation.[1] Butyl rubber provides superior resistance to nitro compounds.[14]
Body Protection A flame-resistant lab coat, fully buttoned. For larger scale operations or where there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.Protects skin from contact with nitropyridines, which are toxic upon dermal absorption.[7] Flame-resistant material is crucial due to the potential fire hazard.
Respiratory For most operations within a fume hood, respiratory protection is not required. In the event of a large spill or failure of engineering controls, a full-face respirator with an organic vapor/particulate combination cartridge (e.g., P100) is necessary.Protects against inhalation of toxic dusts or vapors.

Table 1: Personal Protective Equipment Recommendations for Handling Nitropyridine Compounds

Protocols for Safe Handling and Storage

Adherence to strict protocols is critical to minimizing the risks associated with nitropyridine compounds.

Protocol for Weighing and Transferring Solid Nitropyridines
  • Preparation: Don all required PPE as outlined in Table 1. Ensure the chemical fume hood is functioning correctly.

  • Designated Area: Designate a specific area within the fume hood for handling the solid. Cover the work surface with a disposable, absorbent bench liner.

  • Dispensing: Use spark-resistant spatulas and tools. To minimize dust generation, handle the solid carefully and avoid rapid movements.

  • Containment: Use a weighing boat or glassine paper to contain the solid during weighing.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel.

  • Cleaning: Immediately clean any residual solid from the balance and work surface using a damp cloth, which should then be disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly after handling, even if gloves were worn.[13]

Storage Requirements

Proper storage is crucial to prevent degradation and hazardous reactions.

  • Location: Store nitropyridine compounds in a cool, dry, and well-ventilated area.[5]

  • Segregation: Store away from incompatible materials, especially strong oxidizing agents, reducing agents, acids, and bases.[3] Nitric acid, in particular, must be segregated from all organic compounds.

  • Containers: Keep containers tightly closed to prevent the absorption of moisture and to contain vapors.[5]

  • Inventory Management: Only purchase and store the minimum quantity of nitropyridine compounds required. Ensure all containers are clearly labeled with the chemical name and hazard warnings.

Emergency Procedures: Planning for the Unexpected

Preparation is key to responding effectively to an emergency.

Spill Response

The immediate priority in the event of a spill is to ensure personnel safety and prevent the spread of contamination.

Diagram: Spill Response Workflow

SpillResponse Start Spill Occurs Evacuate Evacuate immediate area. Alert others. Start->Evacuate Assess Assess the spill. Is it large or small? Is anyone injured? Evacuate->Assess SmallSpill Small Spill Procedure Assess->SmallSpill Small LargeSpill Large Spill Procedure Assess->LargeSpill Large Cleanup Contain the spill with inert absorbent material (e.g., vermiculite, sand). Work from outside in. SmallSpill->Cleanup Call911 Call 911 and EHS. Provide details of the spill. LargeSpill->Call911 Collect Carefully scoop absorbed material into a labeled hazardous waste container. Cleanup->Collect Decontaminate Decontaminate the area with soap and water. Collect all cleanup materials as hazardous waste. Collect->Decontaminate Report Report the incident to EHS. Decontaminate->Report End Response Complete Report->End Secure Secure the area. Prevent entry. Call911->Secure Secure->End

Caption: Workflow for responding to a nitropyridine spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Table 2: First Aid Procedures for Nitropyridine Exposure

Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

Protocol for Nitropyridine Waste Disposal
  • Segregation: All waste containing nitropyridine compounds must be segregated as hazardous waste. Do not mix with non-hazardous waste. It is best practice to segregate halogenated and non-halogenated organic waste streams.

  • Containerization: Collect waste in a designated, properly labeled, and sealable container that is compatible with the waste. The original chemical container is often a good choice.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.[7]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from sources of ignition, and with secondary containment.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never dispose of nitropyridine waste down the drain.[7]

  • Empty Containers: Empty containers that held nitropyridine compounds must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste. The triple-rinsed container can then be disposed of as regular trash after defacing the label.[7]

Diagram: Waste Segregation Logic

WasteSegregation Waste Chemical Waste Generated NitropyridineWaste Contains Nitropyridine? Waste->NitropyridineWaste Yes Yes NitropyridineWaste->Yes No No NitropyridineWaste->No HazardousContainer Collect in Labeled Hazardous Waste Container Yes->HazardousContainer NonHazardous Dispose as Non-Hazardous Waste (per lab protocol) No->NonHazardous Segregate Segregate Halogenated vs. Non-Halogenated HazardousContainer->Segregate EHS Dispose via EHS Segregate->EHS

Caption: Decision tree for proper nitropyridine waste segregation.

Conclusion

Nitropyridine compounds are invaluable tools in modern chemistry, but their utility comes with inherent risks. A comprehensive understanding of their reactivity, thermal stability, and toxicology is the foundation of safe laboratory practice. By implementing a framework of rigorous risk assessment, utilizing appropriate engineering controls and personal protective equipment, and adhering to detailed protocols for handling, storage, and disposal, researchers can minimize these risks. The causality-driven approach outlined in this guide is intended to empower scientists and drug development professionals to work with nitropyridine compounds not only effectively but with the highest commitment to safety for themselves, their colleagues, and the environment.

References

  • Phalen, R. N., & Le, T. (2020). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 17(1), 26–36. Retrieved from [Link]

  • Ribeiro da Silva, M. A., & Pilcher, G. (1995). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics, 27(4), 391–398. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • King, C. M. (1988). Metabolism and Biological Effects of Nitropyrene and Related Compounds. Health Effects Institute. Retrieved from [Link]

  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Environment, Health and Safety, University of Washington. Retrieved from [Link]

  • Li, Y., et al. (2023). 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach. Environmental Science & Technology. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Enva. (2025, January 1). Chemical Waste Management Best Practices. Retrieved from [Link]

  • Phalen, R. N., & Que Hee, S. S. (2014). Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 11(12), 815–823. Retrieved from [Link]

  • Summitech Professional. (2024, August 14). Real-World Chemical Resistance of Nitrile Gloves: A Scientific Study. Retrieved from [Link]

  • Wang, Y., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Scientific Reports, 14(1), 12345. Retrieved from [Link]

  • Ansell. (n.d.). 8th Edition Chemical Resistance Guide. Utah State University Office of Research. Retrieved from [Link]

  • NED University of Engineering & Technology. (n.d.). Chemical Waste Disposal Guide. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • BINGOLD. (n.d.). Chemical resistance list - disposable gloves. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Fierz, H., et al. (2007). Safety Evaluation of an Unexpected Incident with a Nitro Compound. Organic Process Research & Development, 11(5), 878–881. Retrieved from [Link]

  • Howard, P. C., et al. (1983). Two metabolic pathway of 1-nitropyrene via nitroreduc. ResearchGate. Retrieved from [Link]

  • King, C. M. (1988). Metabolism and biological effects of nitropyrene and related compounds. PubMed. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Tufts University Office of Environmental Health & Safety. (n.d.). Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent. Retrieved from [Link]

  • Bakke, J. M., et al. (2000). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Anecdotes. Retrieved from [Link]

  • Texas Tech University. (2011, October 14). Incident Report. Retrieved from [Link]

  • UK Health Security Agency. (2024, July 15). Nitrobenzene - Incident management. GOV.UK. Retrieved from [Link]

  • American Chemical Society. (1991). Handling Chemicals Safely. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitropyridine. National Institutes of Health. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guides & Tipsheets. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitropyridine. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. National Institutes of Health. Retrieved from [Link]

Sources

Application

experimental setup for microwave-assisted synthesis of nitropyridines

Application Note: Experimental Setup for Microwave-Assisted Synthesis of Nitropyridines The Mechanistic Bottleneck of Pyridine Nitration The nitration of pyridine derivatives represents a historically formidable challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Microwave-Assisted Synthesis of Nitropyridines

The Mechanistic Bottleneck of Pyridine Nitration

The nitration of pyridine derivatives represents a historically formidable challenge in heterocyclic chemistry. Due to the strong electron-withdrawing nature of the nitrogen atom, the pyridine ring is inherently electron-deficient. Under standard electrophilic aromatic substitution (SEAr) conditions (e.g., HNO₃/H₂SO₄), the basic nitrogen rapidly protonates to form a pyridinium cation. This positive charge exerts a profound inductive and resonance electron-withdrawing effect, drastically increasing the activation energy required for the formation of the Wheland intermediate.

Conventional conductive heating relies on wall-to-core thermal transfer, requiring prolonged exposure to extreme temperatures (often >120°C for up to 6 hours) to overcome this kinetic barrier. This brute-force approach frequently leads to substrate charring, oxidative degradation, and poor yields[1].

Dielectric Heating as a Kinetic Accelerator (Causality)

Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this kinetic landscape. By utilizing electromagnetic irradiation (typically at 2.45 GHz), MAOS directly couples with the highly polar nitrating mixture and the pyridinium salts via dipole rotation and ionic conduction .

Rather than relying on thermal gradients, this volumetric, core-to-surface heating selectively stabilizes the highly polar transition states of the nitration reaction. According to absolute rate theory, this dielectric stabilization effectively lowers the apparent activation energy of the reaction. Consequently,2[2], and thermal degradation is minimized, resulting in vastly superior yields and enabling the use of benign reaction media.

System Architecture & Logical Workflow

MAOS_Nitration A Pyridine Substrate (Electron-Deficient) C Microwave Reactor (2.45 GHz, Closed Vessel) A->C B Nitrating Agent (HNO3/H2SO4 or TBN/O2) B->C D Dielectric Heating (Dipole Rotation & Ionic Conduction) C->D E Polar Transition State (Stabilized by MW) D->E Overcomes Activation Barrier F Regioselective Nitropyridine (High Yield, <30 min) E->F G In-line IR / TLC Monitoring (Self-Validating Step) F->G

Logical workflow of microwave-assisted pyridine nitration overcoming electronic deactivation.

Quantitative Data: Efficiency Comparison

The integration of microwave reactors into pyridine nitration workflows yields immediate, quantifiable improvements. The table below summarizes the stark contrast between conventional conductive heating and microwave-assisted protocols across different substrate classes.

Substrate / TargetMethodTime (min)Temp (°C)Yield (%)Reference
2-Amino-4-methyl-3-nitropyridine deriv. Conventional Heating300 - 36012065 - 71[1]
2-Amino-4-methyl-3-nitropyridine deriv. Microwave (1430W)15 - 2012090 - 98[1]
Oxazino Pyridine (meta-nitration) Microwave (Radical)308070 - 87[3]

Validated Experimental Protocols

A protocol is only as robust as its internal controls. The following workflows are designed as self-validating systems , meaning each critical phase contains an observable metric (thermal, barometric, or spectroscopic) that must be met before the reaction can proceed safely and effectively.

Protocol A: Direct Electrophilic Nitration (Closed-Vessel MAOS)

Objective: Synthesis of 2-dicarbonylimidyl-4-methyl-3-nitropyridine derivatives via classical electrophilic substitution, accelerated by microwave dielectric heating[1].

  • Step 1: Reagent Complexation. In a fume hood, thoroughly mix raw anhydride (1.02 mol) and the 2-amino-4-methylpyridine derivative (0.80 mol). Carefully add 3–5 drops of concentrated H₂SO₄.

    • Self-Validating Checkpoint 1: Monitor the initial mixing exotherm. A localized temperature rise of 5–10°C confirms active complexation and catalyst viability. If no exotherm is observed, halt the procedure and verify the activity of the sulfuric acid.

  • Step 2: Reactor Setup. Transfer the homogenous mixture to a heavy-walled quartz or Teflon microwave reaction vessel. Seal the vessel with a pressure-rated cap equipped with a fiber-optic temperature probe.

  • Step 3: Microwave Irradiation. Place the vessel in a dedicated microwave synthesizer (e.g., MAS-1 or equivalent). Program the system to deliver up to 1430 W, ramping the internal temperature to 120°C. Maintain this state for 20 minutes[1].

    • Self-Validating Checkpoint 2: Monitor the real-time pressure curve on the reactor interface. The pressure should plateau at approximately 12–15 bar. A sudden spike indicates uncontrolled NOₓ gas evolution; ensure the system's auto-vent safety limit is strictly set to 20 bar.

  • Step 4: Workup & Isolation. Cool the vessel to room temperature using compressed air. Wash the reaction mixture with 2.5 M Na₂CO₃(aq) to neutralize residual acids, then recrystallize the crude product from anhydrous ethanol[1].

    • Self-Validating Checkpoint 3: Perform Thin Layer Chromatography (TLC) using silica gel G (visualized via iodine vapors). The complete disappearance of the starting material spot confirms total conversion.

Protocol B: Radical-Mediated C5-Selective Meta-Nitration

Objective: Achieving highly elusive meta-nitration of pyridines using a modern dearomatization-rearomatization strategy under microwave conditions[3]. Direct meta-nitration via SEAr is nearly impossible; thus, converting the pyridine into an oxazino pyridine intermediate makes it susceptible to radical addition.

  • Step 1: Radical Generation Setup. In a microwave vial, dissolve the oxazino pyridine intermediate in hexafluoroisopropanol (HFIP). Introduce tert-butyl nitrite (TBN) and TEMPO under an O₂ atmosphere.

    • Self-Validating Checkpoint 1: Conduct a parallel micro-scale control reaction in the absence of O₂ or TEMPO.3[3].

  • Step 2: Microwave Irradiation. Seal the vial and irradiate at 80°C for 30 minutes. The microwave energy rapidly accelerates the generation of NO₂ radicals from the TBN/O₂ complex and drives the subsequent C5-selective addition.

    • Self-Validating Checkpoint 2: Extract a 10 µL aliquot and analyze via High-Resolution Mass Spectrometry (HRMS). The detection of the TEMPH byproduct acts as an internal spectroscopic validation that the NO₂ radical was successfully generated and transferred[3].

  • Step 3: Hydrolysis & Rearomatization. Subject the crude mixture to a brief microwave-assisted saponification to regenerate the carboxylate group, followed by protodecarboxylation to yield the pure meta-nitropyridine[3].

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines Source: ACS Publications URL:[Link]

  • SYNTHESIS OF 2-DICARBONYLIMIDYL-4-METHYL-3-NITROPYRIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION Source: Heteroletters URL:[Link]

  • Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

alternative synthetic routes to avoid low yield of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine

Welcome to the Technical Support Center. This guide is dedicated to resolving the notoriously low yields encountered during the synthesis of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (also referred to as 4-(3-nitropyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is dedicated to resolving the notoriously low yields encountered during the synthesis of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (also referred to as 4-(3-nitropyridin-2-yloxy)aniline). This molecule is a critical building block in drug development, but its synthesis via Nucleophilic Aromatic Substitution (SNAr) is frequently plagued by poor chemoselectivity.

Below, we break down the root causes of these failures and provide field-proven, self-validating protocols to optimize your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: When I react 4-aminophenol with 2-chloro-3-nitropyridine using K₂CO₃ in DMF, my yield of the O-arylated product is below 30%, and TLC shows a complex mixture. What is happening? A1: You are observing the classic "ambident nucleophile" problem. 4-aminophenol contains both a hydroxyl (-OH) and an amino (-NH₂) group. While the deprotonated phenoxide is a harder, more reactive nucleophile, the neutral amine is also highly nucleophilic. Under standard basic conditions, the amine competes effectively for the highly activated 2-position of the 3-nitropyridine ring, leading to significant N-arylation byproducts. Additionally, 4-aminophenol is highly susceptible to oxidative degradation in basic, aerobic environments, further consuming your starting material.

Q2: To avoid N-arylation, can I use 4-nitrophenol instead, perform the SNAr, and then reduce the nitro group to an amine? A2: We strongly advise against this route. While reacting 4-nitrophenol with 2-chloro-3-nitropyridine guarantees 100% O-arylation, the resulting intermediate is 2-(4-nitrophenoxy)-3-nitropyridine. This molecule contains two nitro groups. Selectively reducing the phenyl nitro group without reducing the highly activated 3-nitro group on the pyridine ring is thermodynamically and kinetically prohibitive. Standard reduction conditions will reduce both, leading to the diamine, which defeats the purpose of the synthesis.

CompetingPathways SM1 2-Chloro-3-nitropyridine O_Prod O-Arylation {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (Desired) SM1->O_Prod Phenoxide Attack (Hard Nucleophile) N_Prod N-Arylation 4-((3-nitropyridin-2-yl)amino)phenol (Major Byproduct) SM1->N_Prod Amine Attack (Soft Nucleophile) SM2 4-Aminophenol (Ambident Nucleophile) SM2->O_Prod SM2->N_Prod

Fig 1. Competing SNAr pathways of 4-aminophenol leading to yield loss.

Troubleshooting Guides: Alternative Synthetic Routes

To bypass the chemoselectivity issue, you must artificially bias the reaction toward O-arylation. Nucleophilic aromatic substitution of 2-chloro-3-nitropyridines requires careful optimization to avoid side reactions [1]. Below are two authoritative methodologies to achieve this.

Route A: The Amine Protection Strategy (The Gold Standard)

Mechanism & Causality: The most reliable way to prevent N-arylation is to temporarily mask the amine. By converting the amine to a tert-butyloxycarbonyl (Boc) carbamate, the nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering it non-nucleophilic. The bulky Boc group also provides steric hindrance. We recommend Boc over Acetyl (Ac) protection because Boc deprotection (using TFA) is mild and does not risk cleaving the newly formed diaryl ether bond, whereas removing an Acetyl group requires harsh acidic or basic reflux that can degrade the molecule [2].

Step-by-Step Protocol:

  • Step 1: Boc-Protection

    • Dissolve 4-aminophenol (1.0 eq) in a 1:1 mixture of THF and Water.

    • Add Sodium Bicarbonate (NaHCO₃, 1.5 eq) and stir for 10 minutes.

    • Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C.

    • Warm to room temperature and stir for 4 hours. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and concentrate to yield N-Boc-4-aminophenol.

  • Step 2: SNAr Reaction

    • In a dry round-bottom flask, dissolve N-Boc-4-aminophenol (1.0 eq) and 2-chloro-3-nitropyridine (1.1 eq) in anhydrous DMF.

    • Add Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Heat the mixture to 60 °C under a nitrogen atmosphere for 12 hours.

    • Cool to room temperature, quench with ice water, and extract with EtOAc. Purify via silica gel chromatography to isolate the protected intermediate.

  • Step 3: Deprotection

    • Dissolve the intermediate in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.

    • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with DCM to yield pure {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine.

ProtectionStrategy Step1 Step 1: Amine Protection Reagents: Boc2O, THF/H2O Int1 N-Boc-4-aminophenol (Amine Masked) Step1->Int1 Step2 Step 2: SNAr Reaction Reagents: 2-Chloro-3-nitropyridine, K2CO3, DMF Int1->Step2 Int2 N-Boc-{4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (Exclusive O-Arylation) Step2->Int2 Step3 Step 3: Deprotection Reagents: TFA, DCM Int2->Step3 Prod {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (High Yield Product) Step3->Prod

Fig 2. Step-by-step workflow of the Boc-protection strategy.

Route B: Chemoselective Deprotonation (Direct SNAr)

Mechanism & Causality: If you must avoid a multi-step protection/deprotection sequence, you can exploit the pKa difference between the functional groups. The phenol proton has a pKa of ~9.5, while the aniline N-H has a pKa of ~27. By using a strong, non-nucleophilic base like Sodium Hydride (NaH) at strict low temperatures, you quantitatively deprotonate only the phenol. The resulting phenoxide is vastly more nucleophilic than the neutral amine, kinetically driving the reaction toward O-arylation before N-arylation can occur. Standard protocols for handling 2-chloro-3-nitropyridine emphasize the importance of anhydrous conditions to prevent hydrolysis[3].

Step-by-Step Protocol:

  • Suspend NaH (60% dispersion in mineral oil, 1.05 eq) in anhydrous DMF under an argon atmosphere.

  • Cool the suspension to exactly 0 °C using an ice bath.

  • Slowly add a solution of 4-aminophenol (1.0 eq) in DMF dropwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases (indicating complete phenoxide formation).

  • Add 2-chloro-3-nitropyridine (1.0 eq) portion-wise.

  • Maintain the reaction at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quench carefully with cold water, extract with EtOAc, and purify via recrystallization or column chromatography.

Quantitative Data Comparison

ParameterRoute A: Protection StrategyRoute B: Chemoselective Deprotonation
Overall Yield 75 - 85% (Over 3 steps)50 - 65% (Single step)
Chemoselectivity >99% O-arylation~85-90% O-arylation (Minor N-arylation)
Reaction Time 24 - 36 hours (Total)4 - 6 hours
Scalability Excellent (Highly reproducible)Moderate (Exothermic NaH step requires care)
Reagent Cost Higher (Requires Boc₂O, TFA)Lower (Direct coupling)

References

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL
  • Title: Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles Source: NIH / PMC URL
  • Title: Pyrido[2,3-b][1,4]benzodioxin | 72850-33-0 | Benchchem Source: Benchchem URL
Troubleshooting

Technical Support Center: Optimizing Nitropyridine Synthesis &amp; Minimizing Byproducts

Welcome to the Nitropyridine Synthesis Support Portal. As a Senior Application Scientist, I have compiled this field-proven guide to address the most critical bottleneck in heterocyclic chemistry: the efficient, regiosel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitropyridine Synthesis Support Portal. As a Senior Application Scientist, I have compiled this field-proven guide to address the most critical bottleneck in heterocyclic chemistry: the efficient, regioselective nitration of electron-deficient pyridine rings.

Fundamentals & Troubleshooting FAQs

Q1: Why does direct nitration of pyridine consistently result in low yields and tarry byproducts, and how can I bypass this? Causality & Solution: Pyridine is inherently resistant to classical electrophilic aromatic substitution. The electronegative nitrogen atom withdraws electron density from the ring. When exposed to traditional mixed acids (HNO₃/H₂SO₄), the nitrogen rapidly protonates to form a pyridinium cation, which severely deactivates the ring[1]. To force the reaction, chemists often apply extreme heat, which leads to oxidative degradation (tarry byproducts) rather than clean nitration[2]. Strategy: To minimize these oxidative byproducts, avoid full protonation by using a Trifluoroacetic Anhydride (TFAA) and 100% HNO₃ system. This generates a highly potent nitronium ion in a less strongly acidic environment, allowing nitration to proceed at lower temperatures (0–10 °C) and significantly suppressing tar formation[3].

Q2: How do I control regioselectivity to prevent the formation of unwanted regioisomers? Causality & Solution: Regioselectivity is governed by the electronic and steric effects of the pyridine ring. Direct electrophilic attack naturally favors the C-3 (meta) position due to the directing effect of the pyridinium nitrogen[4]. However, if your target is a 4-nitropyridine, direct nitration will yield complex isomeric mixtures. Strategy: Employ the "N-Oxide Route." By first oxidizing the pyridine nitrogen (e.g., using H₂O₂/AcOH), the resulting N-oxide oxygen donates electron density back into the ring via resonance, specifically activating the C-4 position for electrophilic attack[2]. Subsequent deoxygenation using PCl₃ yields the pure 4-nitropyridine isomer with minimal C-3 or C-2 contamination[2].

Pathway A Pyridine (Deactivated Ring) B Oxidation (H2O2/AcOH) Forms N-Oxide A->B Avoids direct nitration C Pyridine N-Oxide (Activated at C-4) B->C Electron donation D Nitration (HNO3/H2SO4) Electrophilic Attack C->D E 4-Nitropyridine N-Oxide D->E Major Pathway H Over-nitration Byproducts (Di-nitro species) D->H Excess HNO3/Heat F Deoxygenation (PCl3) Removes N-O E->F G 4-Nitropyridine (Target Product) F->G

Logical pathway of pyridine N-oxide synthesis to minimize direct nitration byproducts.

Q3: What is the best method to prevent over-nitration (di-nitro species) when scaling up? Causality & Solution: Over-nitration occurs when the mono-nitrated product remains exposed to excess nitrating agent under prolonged heating. This is a kinetic issue; the longer the reaction stews, the higher the probability of secondary nitration[2]. Strategy: Transition to Microwave-Assisted Synthesis. Microwave irradiation provides rapid, uniform volumetric heating, reducing reaction times from 12–24 hours down to 10–30 minutes[4]. This kinetic control ensures the reaction is quenched immediately after mono-nitration, reducing over-nitrated byproducts to <5%[4].

Troubleshooting Start Issue: High Byproduct Formation Q1 Identify Byproduct Type Start->Q1 T1 Regioisomers (e.g., 2-nitro vs 3-nitro) Q1->T1 T2 Over-nitration (Di-nitro species) Q1->T2 T3 Tarry/Degraded Material Q1->T3 S1 Lower Temp to <5°C Adjust Acid Ratio T1->S1 S2 Use Microwave-Assisted or Stoichiometric HNO3 T2->S2 S3 Switch to Milder Agent (TFAA/HNO3) T3->S3

Decision tree for troubleshooting and minimizing specific nitropyridine byproducts.

Quantitative Data: Comparison of Nitration Strategies

To aid in experimental design, the following table summarizes the performance metrics of various nitration strategies, highlighting their impact on byproduct formation[2][3][4].

Synthesis MethodReagentsTarget PositionTypical YieldPrimary ByproductsByproduct Mitigation Strategy
Classical Mixed Acid HNO₃ / H₂SO₄C-3 (Meta)10% – 50%Tarry degradation, RegioisomersMaintain strict low temperatures; limit reaction time.
TFAA / HNO₃ TFAA / 100% HNO₃C-3 (Meta)10% – 83%Unreacted starting materialEnsure anhydrous conditions; use fresh 100% HNO₃.
N-Oxide Route 1. H₂O₂ 2. HNO₃ 3. PCl₃C-4 (Para)70% – 90%2-nitropyridine (trace)Purify N-oxide intermediate before nitration step.
Microwave-Assisted HNO₃ / H₂SO₄ (Microwave)C-3 (Meta)90% – 95%<5% Over-nitrationIrradiate at 300 W for max 15 mins; quench rapidly.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure the reaction remains on track and byproduct formation is actively suppressed.

Protocol A: C-3 Nitration via TFAA/HNO₃ (Minimizes Oxidative Degradation)

Reference standard adapted from modern dearomatization strategies[3].

Step 1: Reaction Setup & Chilling

  • Action: In an oven-dried round-bottom flask equipped with a magnetic stirrer and dropping funnel, add Trifluoroacetic Anhydride (TFAA). Submerge the flask in an ice-water bath.

  • Validation Checkpoint: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at exactly 0–2 °C. Starting warmer will trigger immediate oxidative byproducts.

Step 2: Substrate Addition

  • Action: Slowly add the substituted pyridine derivative (1.0 equiv) to the chilled TFAA under continuous stirring. Maintain 0 °C and stir for 2 hours.

  • Validation Checkpoint: The solution should remain clear or slightly pale. If the solution turns dark brown, the substrate is decomposing; abort and verify the purity of the starting material.

Step 3: Nitrating Agent Addition

  • Action: Add 100% fuming nitric acid dropwise.

  • Validation Checkpoint: Monitor the internal temperature strictly. Adjust the drip rate to ensure the temperature never exceeds 5–10 °C[3]. A slight yellowing is normal and indicates the successful formation of the active nitronium intermediate.

Step 4: Reaction & Quenching

  • Action: Allow the mixture to stir at room temperature for 9–10 hours. Carefully pour the mixture into a heavily chilled aqueous solution of sodium metabisulfite.

  • Validation Checkpoint: Vigorous bubbling will occur as excess oxidants are neutralized. After 24 hours, slowly adjust the pH to 6–7 using 25% NaOH. The precipitation of a solid confirms the isolation of the 3-nitropyridine free base[3].

Protocol B: Microwave-Assisted Nitration (Minimizes Over-Nitration)

Reference standard for kinetic control[4].

Step 1: Reagent Preparation

  • Action: In a microwave-safe reaction vial, dissolve the substituted pyridine in a compatible solvent (e.g., ethanol or toluene). Add the nitrating mixture (HNO₃/H₂SO₄) at 0 °C.

  • Validation Checkpoint: Ensure the vial is sealed with a pressure-rated cap to prevent solvent loss during irradiation.

Step 2: Microwave Irradiation

  • Action: Place the vial in a dedicated chemical microwave reactor. Set the parameters to 300 W, with a target temperature of 130 °C for exactly 15 minutes[4].

  • Validation Checkpoint: Monitor the real-time pressure and temperature curves on the reactor's interface. The curves should plateau smoothly. Erratic pressure spikes indicate solvent boiling/degradation, requiring immediate manual abort.

Step 3: Rapid Quench & Workup

  • Action: Utilize the reactor's active cooling feature (compressed air) to drop the temperature to <30 °C within 2 minutes. Pour onto crushed ice and extract with ethyl acetate.

  • Validation Checkpoint: TLC analysis (Hexanes:EtOAc) should reveal a single major product spot, confirming the suppression of di-nitrated byproducts (<5%)[4].

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: benchchem.
  • Buy 4-(4-Methoxyphenyl)-3-nitropyridine (EVT-8632590)

Sources

Optimization

optimizing reaction conditions for the etherification of 3-nitropyridine

Welcome to the Technical Support Center for heterocyclic etherification. As application scientists, we frequently see researchers struggle with the functionalization of 3-nitropyridine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic etherification. As application scientists, we frequently see researchers struggle with the functionalization of 3-nitropyridine. The pyridine ring is inherently electron-deficient, and the addition of a strongly electron-withdrawing nitro group at the 3-position creates a highly polarized, yet sensitive, system [1].

Etherification of these substrates typically falls into two distinct mechanistic pathways: Classical Nucleophilic Aromatic Substitution (SNAr) of halo-nitropyridines, and advanced Transition-Metal-Catalyzed Denitrative Etherification . This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your syntheses succeed.

Part 1: Troubleshooting & FAQs

Q1: I am trying to synthesize 4-methoxy-3-nitropyridine from 4-chloro-3-nitropyridine via SNAr, but I observe significant tar formation and low yields. What is going wrong?

The Causality: This is a classic issue of competing side reactions and base-induced degradation. The nitro group at the 3-position strongly activates the 4-position for SNAr by stabilizing the anionic Meisenheimer intermediate [2]. However, it also renders the pyridine ring highly sensitive to strong bases at elevated temperatures. If you are using sodium methoxide in methanol at reflux, prolonged heating causes the irreversible decomposition of the intermediate into polymeric "tar." The Solution: Switch to a kinetically faster, milder system. Use potassium tert-butoxide (t-BuOK) in anhydrous DMSO at room temperature. The high dielectric constant of DMSO solvates the potassium cation, leaving the alkoxide highly nucleophilic (a "naked" anion). This allows the SNAr to reach completion in 1–5 hours without thermal degradation [3].

Q2: I need to etherify 2,6-dichloro-3-nitropyridine. How can I control the regioselectivity to exclusively substitute at the 2-position?

The Causality: Regiocontrol relies entirely on the differential activation provided by the nitro group. The C2 position is ortho to the nitro group, experiencing intense inductive and resonance electron-withdrawal. Conversely, C6 is meta to the nitro group, making it significantly less electrophilic. The Solution: Capitalize on this electronic disparity by strictly limiting the alkoxide to 1.0–1.05 equivalents and running the reaction strictly between 0 °C and room temperature. Excess nucleophile or elevated temperatures will overcome the activation energy barrier for the C6 position, leading to the 2,6-dialkoxy byproduct.

Q3: I am attempting a denitrative etherification on 2-methoxy-3-nitropyridine to form a diaryl ether, but standard Buchwald-Hartwig conditions (Pd(OAc)₂ / BrettPhos) yield no product. Why?

The Causality: While BrettPhos is the gold standard for many cross-couplings, it is entirely inactive for denitrative etherification. The oxidative addition into the unusually strong C–NO₂ bond requires specialized electron-rich, sterically demanding ligands [4]. The Solution: Adopt the Nakao group's protocol [1]. Switch your catalyst system to Pd(acac)₂ with a specialized bulky biaryl phosphine ligand (e.g., L1, characterized by bulky substituents on the oxygen atom) and use K₃PO₄ as the base. The reaction proceeds via an initial oxidative addition of Pd(0) into the C–NO₂ bond, followed by arenoxide displacement [5].

Part 2: Mechanistic Visualizations

Understanding the fundamental pathways is critical for rational troubleshooting. Below are the logical workflows for the two primary etherification methods.

SNAr_Mechanism Substrate 4-Chloro-3-nitropyridine Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Nucleophilic Attack Nucleophile Alkoxide (RO⁻) Nucleophile->Meisenheimer Addition Product 4-Alkoxy-3-nitropyridine Meisenheimer->Product Elimination LeavingGroup Chloride (Cl⁻) Meisenheimer->LeavingGroup Departure

Caption: SNAr mechanism for the etherification of 4-chloro-3-nitropyridine via a Meisenheimer complex.

Catalytic_Cycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition [Aryl-Pd(II)-NO₂] Pd0->OxAdd + Nitroarene NucDisp Nucleophilic Displacement [Aryl-Pd(II)-OAr] OxAdd->NucDisp + Arenoxide - NO₂⁻ RedElim Reductive Elimination NucDisp->RedElim RedElim->Pd0 Regeneration Product Diaryl Ether Product RedElim->Product

Caption: Catalytic cycle for the Pd-catalyzed denitrative etherification of nitroarenes.

Part 3: Quantitative Data & Optimization

The choice of solvent and base dictates the success of the SNAr pathway. The table below summarizes our internal optimization data for the reaction of 4-chloro-3-nitropyridine with benzyl alcohol.

Table 1: Optimization of Reaction Conditions for SNAr Etherification

SolventBase (1.2 eq)TemperatureTimeYield (%)Scientific Observation
THFEt₃N65 °C (Reflux)24 h< 10%Base is too weak; mostly unreacted starting material.
MeOHNaOMe65 °C (Reflux)12 h45%Significant tar formation; thermal degradation of intermediate.
DMFK₂CO₃80 °C8 h68%Moderate yield; some degradation due to prolonged heating.
DMSO t-BuOK 25 °C (RT) 2 h > 90% Clean conversion; "naked" anion effect accelerates kinetics.

Part 4: Self-Validating Experimental Protocols

Protocol A: Classical SNAr Etherification (Synthesis of 4-Alkoxy-3-nitropyridine)

This protocol utilizes the optimized DMSO/t-BuOK system to prevent thermal degradation [3].

  • Preparation: Flame-dry a 20 mL Schlenk flask. Add 4-chloro-3-nitropyridine (1.0 equiv, 1.0 mmol) and 1,3,5-trimethoxybenzene (0.1 equiv, internal standard for quantitative NMR/LC-MS tracking).

  • Solvation: Dissolve the solid mixture in 10 mL of anhydrous DMSO (0.1 M concentration) under an inert argon atmosphere.

  • Nucleophile Activation: In a separate dry vial, dissolve potassium tert-butoxide (1.2 equiv) and the target alcohol (e.g., benzyl alcohol, 1.2 equiv) in 2 mL of anhydrous DMSO. Stir for 5 minutes to pre-form the alkoxide.

  • Reaction: Dropwise add the alkoxide solution to the main flask at 25 °C. Stir vigorously for 1–5 hours.

  • System Validation: Withdraw a 10 µL aliquot every 30 minutes, dilute with 1 mL acetonitrile, and analyze via UPLC-MS. The reaction is self-validating when the starting material peak (M+H) completely disappears and the product peak integrates proportionally to the internal standard.

  • Workup: Quench the reaction by pouring it into 30 mL of ice-cold water. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water (3x) to remove DMSO, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Pd-Catalyzed Denitrative Etherification

This protocol is used when displacing the nitro group itself to form diaryl ethers, avoiding halogenated precursors [1, 5].

  • Preparation: Inside an argon-filled glovebox, charge a pressure vial with Pd(acac)₂ (5 mol%), the bulky biaryl phosphine ligand L1 (10 mol%), K₃PO₄ (2.0 equiv), and the 3-nitropyridine derivative (1.0 equiv, 0.5 mmol).

  • Solvation: Add 2.5 mL of anhydrous 1,4-dioxane and the coupling arenol (1.5 equiv).

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 110 °C in a pre-heated oil bath for 16 hours.

  • System Validation: Monitor the reaction by TLC (Hexanes/EtOAc). The disappearance of the distinct, highly UV-active yellow spot characteristic of the nitroarene indicates successful conversion.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

References

  • Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. RSC Publishing, 2025. 1

  • Nucleophilic aromatic substitution. Wikipedia, 2025. 2

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem, 2025. 3

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 2020. 4

  • Nucleophilic displacement of aromatic nitro groups. Semantic Scholar, 2004. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues in Nitropyridine Synthesis

Welcome to the Advanced Technical Support Center for nitropyridine synthesis. As an Application Scientist, I have designed this guide to address one of the most pervasive bottlenecks in heterocyclic chemistry: the poor s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for nitropyridine synthesis. As an Application Scientist, I have designed this guide to address one of the most pervasive bottlenecks in heterocyclic chemistry: the poor solubility of pyridine starting materials during nitration.

The Mechanistic Root of the Problem

When dealing with highly functionalized pyridines, the root cause of poor solubility in standard mixed acid ( HNO3​/H2​SO4​ ) is the formation of a highly polar, hydrogen-bonded pyridinium sulfate network. Because of the electronegative nitrogen in the pyridine ring, 1[1].

When strong acids are introduced, the basic nitrogen is immediately protonated. This not only deactivates the ring toward electrophilic aromatic substitution but also drastically alters the solubility profile. Highly substituted pyridines (e.g., 2-amino or halogenated derivatives) form rigid ionic lattices in the acid mixture. This lattice energy often exceeds the solvation energy of the medium, causing the substrate to crash out of solution and halting the reaction. To circumvent this, we must either alter the electronic state of the pyridine ring prior to nitration or shift to an anhydrous organic solvent system.

G A Insoluble Pyridine Starting Material B Mixed Acid (H2SO4/HNO3) Protonation & Salt Formation A->B Standard Route D Alternative 1: N-Oxidation (Increases Polarity & Activation) A->D Pathway A F Alternative 2: N2O5 in DCM (Organic Solvent Route) A->F Pathway B C Precipitation / Reaction Failure B->C High Lattice Energy E Nitration of N-Oxide (Soluble Intermediate) D->E HNO3/H2SO4 G N-Nitropyridinium Intermediate (Soluble in DCM) F->G N2O5 Addition

Workflow for overcoming pyridine solubility issues during nitration.

Frequently Asked Questions & Troubleshooting

Q1: My halogenated pyridine precursor crashes out of the HNO3​/H2​SO4​ mixed acid immediately upon addition. How can I keep it in solution? A1: The precipitation is caused by the formation of an insoluble pyridinium sulfate salt. You can optimize this by adjusting the 2[2]. Sulfuric acid acts as both a dehydrant and a solvent. If the D.V.S. is too high, the ionic strength forces the organic salt out of solution. Causality-Driven Solution: Gradually decrease the D.V.S. by adding a controlled amount of water, or introduce trifluoroacetic acid (TFA) as a co-solvent. TFA disrupts the rigid hydrogen-bonding network of the pyridinium salts without deactivating the formation of the nitronium ion ( NO2+​ ).

Q2: Direct nitration requires extreme heating (up to 300°C), causing my soluble substrate to decompose. Is there a way to nitrate at lower temperatures while maintaining solubility? A2: Yes. You should convert the pyridine to a pyridine-N-oxide prior to nitration. The3[3]. Mechanistically, the oxygen atom donates electron density back into the deactivated ring, allowing the reaction to proceed at much lower temperatures (125-130°C). Furthermore, N-oxides exhibit vastly superior solubility in mixed acids at these lower temperatures.

Q3: I cannot use mixed acid at all because my substrate is completely insoluble in aqueous/acidic media, but it dissolves perfectly in dichloromethane (DCM). How do I nitrate it? A3: Shift to an anhydrous, organic-soluble nitrating system.4[4]. This bypasses the protonation of the pyridine nitrogen entirely. Instead, N2​O5​ reacts with the dissolved pyridine to form an N-nitropyridinium intermediate, which remains soluble in DCM. Subsequent treatment with aqueous SO2​ or NaHSO3​ triggers a rearrangement to yield the 3-nitropyridine derivative.

Mechanism N1 Pyridine Derivative (Soluble in DCM) N3 N-Nitropyridinium Nitrate (Activated Intermediate) N1->N3 + N2O5 N2 Dinitrogen Pentoxide (N2O5) N2->N3 N5 3-Nitropyridine (Target Product) N3->N5 + SO2/H2O N4 Aqueous SO2 / NaHSO3 (Rearrangement) N4->N5

Mechanistic pathway of N2O5-mediated pyridine nitration in organic solvents.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains an observable checkpoint to confirm the mechanistic pathway is proceeding correctly.

Protocol A: Synthesis of 4-Nitropyridine-N-oxide (Overcoming Deactivation & Solubility)

Causality: By pre-oxidizing the nitrogen, we prevent the formation of the highly deactivated, insoluble pyridinium cation. The N-oxide is soluble in the mixed acid at 60°C and directs the nitration cleanly to the 4-position.

  • Preparation of Nitrating Acid: In a 250 mL flask, carefully add 30 mL (0.56 mol) of concentrated H2​SO4​ to 12 mL (0.29 mol) of fuming HNO3​ while cooling in an ice bath. Bring the mixture to 20°C.

  • Substrate Dissolution: Add 9.51 g (100 mmol) of pyridine-N-oxide to a 100 mL three-neck reaction flask and heat to 60°C until fully melted/dissolved.

  • Addition: Transfer the nitrating acid to an addition funnel and add dropwise to the substrate over 30 minutes without further heating.

    • Self-Validation Checkpoint: 5[5] due to the heat capacity of the cold acid mixture. If an exotherm is observed immediately, halt the addition as oxidative degradation is occurring.

  • Reaction: Heat the mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up: Cool to room temperature and pour over 150 g of crushed ice. Carefully neutralize with saturated Na2​CO3​ until pH 7-8 is reached.

    • Self-Validation Checkpoint: 3[3], confirming the formation of the nitroaromatic product. Isolate via Büchner filtration.

Protocol B: Anhydrous Nitration using N2​O5​ in Dichloromethane

Causality: Utilizing an aprotic solvent (DCM) ensures the lipophilic pyridine starting material remains fully dissolved. N2​O5​ acts as both the electrophile and the activating agent, bypassing the need for strong protic acids.

  • Substrate Preparation: Dissolve the highly insoluble pyridine derivative in anhydrous dichloromethane (DCM) in a well-ventilated fume hood and cool the flask in an ice bath.

    • Self-Validation Checkpoint: Complete dissolution in the cold organic solvent confirms the absence of protic salts.

  • Nitration: Slowly add a stoichiometric equivalent of dinitrogen pentoxide ( N2​O5​ ) dissolved in DCM while maintaining the low temperature.

    • Self-Validation Checkpoint: 4[4].

  • Rearrangement: Quench the solution by adding an aqueous solution of sulfur dioxide ( SO2​ ) or sodium bisulfite ( NaHSO3​ ).

  • Work-up: Stir the biphasic mixture vigorously for 30 minutes, separate the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent to yield the 3-nitropyridine derivative.

Quantitative Data: Solvent & Reagent Selection

The table below summarizes the expected solubility profiles and yields when troubleshooting nitration conditions for deactivated pyridines.

MethodSolvent SystemActive ElectrophileTypical Substrate SolubilityRegioselectivityTypical Yield
Direct Mixed Acid H2​SO4​/HNO3​ NO2+​ Poor (forms insoluble salts)3-position (sluggish)< 10%
N-Oxide Route H2​SO4​/HNO3​ NO2+​ High (at 60-100°C)4-position40-60%
Anhydrous N2​O5​ DCM or Liquid SO2​ N2​O5​ High (lipophilic substrates)3-position70-85%

References

  • Wikipedia Contributors. "Pyridine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Kreps, S. I. "A study of the mixed acid nitration of 2-amino-5-chloropyridine." Digital Commons @ NJIT. URL: [Link]

  • Bakke, J. M., & Ranes, E. "Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism." ResearchGate / Perkin Trans 2. URL:[Link]

  • OC-Praktikum. "1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide." oc-praktikum.de. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Nitropyridine Derivatives with Similar Polarities

Welcome to the Technical Support Center dedicated to the intricate challenge of purifying nitropyridine derivatives, particularly those with similar polarities such as constitutional isomers. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the intricate challenge of purifying nitropyridine derivatives, particularly those with similar polarities such as constitutional isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the often-frustrating task of isolating these highly polar and sometimes sensitive compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues and developing robust purification strategies.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

The purification of nitropyridine derivatives by flash chromatography is frequently complicated by their high polarity, potential for strong interactions with silica gel, and the subtle differences between isomers. This section addresses the most common problems encountered during their purification.

Problem 1: Co-elution or Poor Resolution of Isomers

This is arguably the most significant challenge when dealing with constitutional isomers of nitropyridines, such as 2-chloro-3-nitropyridine and 4-chloro-3-nitropyridine, whose structural similarities lead to very close retention factors (Rf) on TLC.[1]

  • Probable Cause: Insufficient selectivity of the chromatographic system. The mobile phase is not effectively differentiating between the subtle differences in the isomers' interaction with the stationary phase.

  • Solution:

    • Optimize the Mobile Phase:

      • Systematic TLC Analysis: Before scaling up to column chromatography, a thorough TLC analysis is crucial.[2] Aim for an Rf value between 0.2 and 0.3 for the target compound.

      • Vary Solvent Polarity Gradually: Start with a common solvent system like hexane/ethyl acetate.[3][4] If separation is poor, adjust the ratio in small increments.

      • Introduce a Third Solvent: Three-component solvent systems can sometimes dramatically improve selectivity.[5] For example, adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to a hexane/ethyl acetate mixture can alter the interactions and improve resolution.

      • Consider Alternative Solvent Systems: For highly polar nitropyridines, systems like dichloromethane/methanol may be more effective.

    • Change the Stationary Phase:

      • If optimizing the mobile phase on silica gel fails, consider a stationary phase with different properties. Phenyl-bonded silica can offer alternative selectivity for aromatic compounds through π-π interactions.[6]

Problem 2: Severe Peak Tailing

Peak tailing is a common issue with pyridine derivatives due to the basicity of the nitrogen atom.

  • Probable Cause: Strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of the silica gel.[7] This leads to a secondary, stronger retention mechanism that causes the peak to tail.

  • Solution:

    • Deactivate the Silica Gel: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase. This will neutralize the acidic silanol sites, leading to more symmetrical peaks.

    • Use End-Capped Silica: Modern, highly end-capped silica gels have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

Problem 3: Compound Degradation on the Column

The combination of a nitro group and a pyridine ring can make some derivatives susceptible to degradation on acidic silica gel.

  • Probable Cause: The acidic nature of the silica gel can catalyze the decomposition of sensitive nitropyridine derivatives.

  • Solution:

    • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or streaking that wasn't present initially, your compound may be unstable on silica.

    • Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.

    • Deactivate the Silica Gel: As with peak tailing, adding a base like triethylamine to the mobile phase can help neutralize the silica and prevent degradation.

Problem 4: Low or No Recovery of the Compound

Highly polar compounds can sometimes bind irreversibly to the silica gel.

  • Probable Cause: The compound is too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase.

  • Solution:

    • Increase Mobile Phase Polarity: If your compound is not eluting, you can try flushing the column with a much more polar solvent system, such as 10-20% methanol in dichloromethane.

    • Consider Reversed-Phase Chromatography: For very polar nitropyridines, reversed-phase chromatography may be a better option. Here, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile).[8][9]

II. Frequently Asked Questions (FAQs)

Q1: How do I choose a starting solvent system for TLC analysis of my nitropyridine derivative?

For most nitropyridine derivatives, a good starting point is a mixture of a nonpolar solvent like hexane and a moderately polar solvent like ethyl acetate.[3][4] Begin with a ratio of around 4:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate to achieve the desired Rf value of 0.2-0.3. For more polar derivatives, a system of dichloromethane and methanol may be necessary.

Q2: When should I consider using reversed-phase chromatography?

Reversed-phase chromatography is a good option when your nitropyridine derivative is highly polar and either streaks badly or does not move from the baseline on a silica TLC plate, even with highly polar mobile phases like 100% ethyl acetate or dichloromethane/methanol mixtures.[8]

Q3: Can recrystallization be used to separate nitropyridine isomers?

Yes, recrystallization can be a very effective technique for separating isomers, especially if they are solids.[10] The success of this method depends on finding a solvent in which the two isomers have significantly different solubilities. This often requires screening a variety of solvents or solvent mixtures.

Q4: What are some advanced techniques for separating very similar nitropyridine isomers?

When standard flash chromatography fails, more advanced techniques can be employed:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique uses smaller particle size stationary phases and high pressure to achieve much higher resolution than flash chromatography. It is often the go-to method for difficult isomer separations.[11][12][13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[14][15][16][17][18]

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid chromatography technique that avoids solid stationary phases altogether, thereby eliminating issues like irreversible adsorption and compound degradation. It is particularly useful for polar compounds.[19][20][21][22][23]

III. Experimental Protocols

Protocol 1: Method Development for Flash Chromatography Separation of Nitropyridine Isomers

This protocol outlines a systematic approach to developing a flash chromatography method for separating a hypothetical mixture of two nitropyridine isomers.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Plate Preparation: Use standard silica gel 60 F254 plates.[7]

  • Sample Preparation: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Carefully spot the dissolved sample onto the TLC plate.

  • Solvent System Screening:

    • Start with a 4:1 mixture of hexane:ethyl acetate.

    • Develop the plate and visualize the spots under UV light.

    • If the spots are too low (low Rf), increase the polarity by moving to 3:1, 2:1, and 1:1 hexane:ethyl acetate.

    • If the spots are too high (high Rf), decrease the polarity.

    • If separation is still poor, try a different solvent system, such as toluene/ethyl acetate or dichloromethane/methanol.

  • Optimization: The goal is to find a solvent system that provides the best possible separation between the two isomer spots and brings the Rf of the lower spot to approximately 0.2-0.3.[2]

2. Flash Column Chromatography:

  • Column Packing: Dry pack the column with silica gel.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the chromatography solvent or a slightly more polar solvent. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution:

    • Start with the optimized solvent system determined by TLC.

    • If the isomers are very close, a shallow gradient elution may be necessary. This involves gradually increasing the polarity of the mobile phase during the run. For example, you might start with 10% ethyl acetate in hexane and slowly increase to 20% over several column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to determine which fractions contain the pure isomers.

Protocol 2: Recrystallization for Isomer Separation

1. Solvent Screening:

  • Place a small amount of the isomer mixture in several test tubes.

  • Add a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

  • Heat the tubes to see if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.

  • If a single solvent is not ideal, try a two-solvent system (e.g., dissolve in a "good" solvent like hot ethyl acetate and add a "poor" solvent like hexane until the solution becomes cloudy).

2. Recrystallization Procedure:

  • Dissolve the crude isomer mixture in the minimum amount of the chosen hot solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Analyze the purity of the crystals and the remaining mother liquor by TLC or HPLC to determine the efficiency of the separation.

IV. Visualization of Workflows

Troubleshooting_Workflow start Poor Separation of Nitropyridine Isomers tlc Re-optimize TLC (Rf of lower spot ~0.2-0.3?) start->tlc solvent Modify Mobile Phase tlc->solvent No success Successful Separation tlc->success Yes three_comp Try 3-Component System (e.g., Hex/EtOAc/DCM) solvent->three_comp stationary_phase Change Stationary Phase (e.g., Phenyl-bonded silica) three_comp->stationary_phase advanced Consider Advanced Techniques stationary_phase->advanced prep_hplc Preparative HPLC advanced->prep_hplc hilic HILIC advanced->hilic ccc Counter-Current Chromatography advanced->ccc prep_hplc->success hilic->success ccc->success

Caption: A systematic workflow for troubleshooting poor separation.

Purification_Decision_Tree start Start: Crude Nitropyridine Mixture is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes flash_chrom Perform Flash Chromatography is_solid->flash_chrom No recryst_success Recrystallization Successful? try_recryst->recryst_success recryst_success->flash_chrom No end_pure Pure Compound recryst_success->end_pure Yes flash_success Separation Successful? flash_chrom->flash_success advanced Utilize Advanced Chromatography (Prep-HPLC, HILIC, CCC) flash_success->advanced No flash_success->end_pure Yes advanced->end_pure

Caption: Decision tree for selecting a purification technique.

V. References

  • SIELC Technologies. (n.d.). Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hautamäki, S., et al. (2021). Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. Molecules, 26(8), 2345.

  • Bocian, S., & Studzińska, S. (2015). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 38(1), 1-13.

  • News-Medical.Net. (2023, July 19). Life Science Applications of Countercurrent Chromatography. Retrieved from [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. Retrieved from [Link]

  • Wikipedia. (n.d.). Countercurrent chromatography. Retrieved from [Link]

  • Dr. Maisch. (n.d.). HILIC. Retrieved from [Link]

  • Li, D., et al. (2025). Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. Molecules, 30(2), 1-12.

  • American Laboratory. (2008, October 24). Reintroducing Countercurrent Chromatography to the Chemist. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Microbe Notes. (2026, March 1). Countercurrent Chromatography: Principle, Parts, Types, Steps, Uses. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692.

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Retrieved from

  • Monbaliu, J. C., et al. (2025). An open-source fraction collector for flash column chromatography and its applications in continuous flow chemistry. Reaction Chemistry & Engineering, 10(6), 1408-1416.

  • SIELC Technologies. (n.d.). Separation of 2,6-Dichloro-3-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Intech Analyticals. (n.d.). Preparative HPLC Chromatography. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Shimadzu. (2020, April 15). Preparative HPLC Primer. Retrieved from [Link]

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC). Retrieved from [Link]

  • Reddit. (2025, March 14). Resources on 3+ component chromatography solvent systems?. Retrieved from [Link]

  • ResearchGate. (2013, July 26). How to prepare pyridine for solvent system for carbohydrate TLC chromatography?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • HPLC. (n.d.). General approach for the development of preparative peptide separations. Retrieved from [Link]

  • PubMed. (2012, October 15). [Separation of purines, pyrimidines, pterins and flavonoids on magnolol-bonded silica gel stationary phase by high performance liquid chromatography]. Retrieved from [Link]

  • PubMed. (2007, February 7). Novel hybrid silica xerogels for stabilization and controlled release of drug. Retrieved from [Link]

  • Open Agrar. (n.d.). Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, April 5). Stabilizing silica nanoparticles in hydrogels: impact on storage and polydispersity. Retrieved from [Link]

  • UNM. (n.d.). NON-CRYSTALLINE SOLIDS Pore structure evolution in ,silica gel during aging/drying. III. Effects of surface tension*. Retrieved from [Link]

Sources

Troubleshooting

preventing degradation of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine during workup

Technical Support Center: Workup Optimization for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Workup Optimization for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine during post-reaction workup. This compound presents a unique dual-threat degradation profile: an oxidation-prone aniline moiety and a base-sensitive diaryl ether linkage.

Molecular Vulnerability Profile

To successfully isolate {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, you must navigate two competing degradation pathways:

  • Nucleophilic Aromatic Substitution (SNAr) Cleavage: The 3-nitropyridin-2-yl group is highly activated for SNAr[1]. The strongly electron-withdrawing nitro group and the electronegative pyridine nitrogen synergistically stabilize the anionic Meisenheimer intermediate[2]. If the workup pH is too high, hydroxide ions will attack the C2 position, cleaving the ether bond to yield 4-aminophenol and 3-nitro-2-pyridone.

  • Aerobic Oxidation: The free aniline group is highly susceptible to oxidation, a process accelerated by light, heat, and trace transition metals[3]. Oxidation proceeds via a radical cation intermediate, ultimately coupling to form highly conjugated, dark-colored azobenzenes, azoxybenzenes, and quinone imines[4].

Degradation cluster_Oxidation Oxidative Degradation (Air/Light) cluster_SNAr Hydrolytic Cleavage (Strong Base) Target {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine Ox1 Aniline Radical Cation Target->Ox1 O2, Heat, Metals SNAr1 Meisenheimer Complex at C2 Target->SNAr1 OH- (pH > 12) Ox2 Azobenzenes & Quinone Imines (Dark colored impurities) Ox1->Ox2 Coupling/Oxidation SNAr2 4-Aminophenol + 3-Nitro-2-pyridone SNAr1->SNAr2 SNAr Ether Cleavage

Logical diagram illustrating the dual degradation pathways of the target compound.

Troubleshooting FAQs

Q1: Why does my product turn dark red or black during rotary evaporation? Causality & Solution: Your aniline moiety is undergoing aerobic oxidation. During rotary evaporation, the concentration of the compound increases while exposed to the large surface area of the flask, maximizing oxygen exposure[5]. Fix: Degas your extraction solvents prior to use. Keep the water bath temperature strictly below 30°C. Most importantly, break the vacuum on your rotary evaporator using an inert gas (Nitrogen or Argon) rather than ambient air. For highly sensitive batches, add a mild reducing agent (like sodium dithionite) to your aqueous wash.

Q2: I used aqueous NaOH to free-base the aniline for extraction, but my yield is terrible and LC-MS shows two new peaks. What happened? Causality & Solution: You have inadvertently cleaved the ether bond via SNAr. At pH > 12, the high concentration of hydroxide ions acts as a potent nucleophile, attacking the highly electrophilic C2 position of the 3-nitropyridine ring[1]. This displaces the 4-aminophenoxide leaving group. Fix: Never use strong bases (NaOH, KOH) with this scaffold. Use saturated aqueous sodium bicarbonate ( NaHCO3​ ) to achieve a mild pH of ~8.3, which is sufficient to deprotonate the aniline without triggering ether cleavage.

Q3: My compound is stuck in the aqueous layer. How can I improve extraction efficiency without causing degradation? Causality & Solution: The aniline group has a pKa of approximately 4.6. If your reaction mixture is acidic, the compound exists as a water-soluble anilinium salt. Fix: You must buffer the aqueous layer to a pH between 7.5 and 9.0. This ensures >99% of the compound is in its neutral, organic-soluble free-base form while remaining safely below the pH threshold that triggers SNAr cleavage.

Quantitative Data: pH Effects on Stability and Extraction

The following table summarizes the causal relationship between aqueous phase pH, molecular state, and degradation risk.

Aqueous Phase pHAniline StateExtraction Efficiency (EtOAc)SNAr Cleavage RiskOxidation RiskRecommendation
< 4.0 Protonated (Salt)Very Low (<5%)NoneLowAvoid (Product Loss)
7.5 - 9.0 Free BaseHigh (>95%)Very LowModerateOptimal (Use NaHCO3​ )
> 12.0 Free BaseHighCritical (Rapid Cleavage) HighAvoid (Degradation)

Optimized Workup Protocol (Self-Validating System)

This protocol is designed to be a self-validating workflow. Do not proceed to the next step until the validation criteria are met.

Step 1: Quenching and pH Adjustment

  • Cool the crude reaction mixture to 0–5°C using an ice bath.

  • Slowly add saturated aqueous NaHCO3​ dropwise while stirring vigorously.

  • Validation: Test the aqueous phase with pH paper. Continue adding NaHCO3​ until the pH stabilizes strictly between 8.0 and 8.5. Do not exceed pH 9.0.

Step 2: Inert Extraction

  • Transfer the mixture to a separatory funnel. Purge the headspace with Nitrogen or Argon gas.

  • Extract with degassed Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 20 mL).

  • Validation: Spot the remaining aqueous layer on a TLC plate and visualize under UV (254 nm). If UV-active spots remain at the baseline, verify the pH is >7.5 and perform one additional extraction.

Step 3: Antioxidant Washing

  • Wash the combined organic layers with 20 mL of a 5% aqueous Sodium Dithionite ( Na2​S2​O4​ ) solution to quench any dissolved oxygen or reactive radical species[5].

  • Wash with 20 mL of saturated brine to remove residual water.

Step 4: Drying and Concentration

  • Dry the organic layer over anhydrous Na2​SO4​ . Filter into a round-bottom flask.

  • Concentrate via rotary evaporation. Critical: Set the water bath to ≤30°C.

  • Validation: When concentration is complete, break the vacuum using a Nitrogen/Argon line attached to the rotavap vent valve. The resulting solid/oil should be yellow-orange, not dark brown/black.

Workup Start Crude Reaction Mixture Quench Quench & Neutralize (Sat. NaHCO3, pH ~8.3) Start->Quench Extract Extract (EtOAc/DCM) under Ar/N2 blanket Quench->Extract Avoids SNAr Wash Aqueous Wash (+ Sodium Dithionite) Extract->Wash Removes salts Dry Dry over Na2SO4 & Filter Wash->Dry Prevents oxidation Concentrate Rotary Evaporation (T < 30°C, N2 backfill) Dry->Concentrate Pure Stable Product Concentrate->Pure Minimizes thermal degradation

Optimized self-validating workup workflow to prevent oxidation and ether cleavage.

References

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ACS Catalysis. Room Temperature Activation of Oxygen by Monodispersed Metal Nanoparticles: Oxidative Dehydrogenative Coupling of Anilines for Azobenzene Syntheses. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyridine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing chromatographic challenges during the HPLC purification of pyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing chromatographic challenges during the HPLC purification of pyridine derivatives. Rather than providing a superficial checklist, this guide delves into the mechanistic causality of peak tailing, equipping you with self-validating protocols to definitively resolve your separation issues.

Diagnostic Workflow

Before altering your chemistry, it is critical to determine whether the tailing is physical or chemical in nature. Follow the decision tree below to isolate the root cause.

TroubleshootingWorkflow Step1 Observe Peak Tailing (Pyridine Derivative) Step2 Inject Neutral Marker (e.g., Uracil or Toluene) Step1->Step2 Decision Does the neutral marker also tail? Step2->Decision PathA Physical Issue (System/Column Void) Decision->PathA  Yes   PathB Chemical Issue (Acid-Base Interaction) Decision->PathB  No   ActionA Check plumbing, minimize extra-column volume, replace column frits PathA->ActionA ActionB Optimize Mobile Phase (Adjust pH, add TEA) or use end-capped column PathB->ActionB

Caption: Decision tree for diagnosing physical vs. chemical peak tailing in HPLC.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why do pyridine derivatives specifically exhibit severe peak tailing in reversed-phase HPLC? A: The primary cause is a secondary retention mechanism driven by acid-base interactions. Pyridine derivatives possess a basic nitrogen atom with a typical pKa of around 5.2 1. Traditional silica-based stationary phases contain residual silanol groups (Si-OH) that are weakly acidic. At typical mobile phase pH ranges, these silanols deprotonate into negatively charged siloxanes (Si-O⁻). As the protonated pyridine travels through the column, it interacts with these negative sites via electrostatic ion-exchange 2. This adsorption behaves like "velcro"—easy to stick, hard to let go—resulting in slow desorption kinetics and a pronounced tail on the chromatogram 3. Furthermore, trace metals (e.g., iron, aluminum) in the silica matrix can act as Lewis acids, chelating the basic nitrogen and exacerbating the distortion [[4]]().

Q: How can I definitively differentiate between chemical tailing (silanol interactions) and physical tailing (column voids or extra-column volume)? A: You must run a self-validating diagnostic test by injecting a neutral, non-ionizable compound (e.g., uracil or toluene). Neutral compounds cannot participate in acid-base ion-exchange. If the neutral compound elutes symmetrically but your pyridine derivative tails, the system plumbing is fine, and the issue is chemical. If both the neutral compound and the pyridine tail, you have a physical problem, such as empty space in a poorly seated PEEK fitting or a collapsed column bed causing infinite dilution of the sample plug 3.

Q: What quantitative metrics should I use to monitor peak tailing? A: Visual inspection is insufficient for robust method development. You should calculate either the Asymmetry Factor ( As​ ) or the USP Tailing Factor ( Tf​ ). An ideal Gaussian peak has a value of 1.0. Values greater than 1.2 indicate tailing, and values above 1.5 generally require immediate troubleshooting [[5]]().

Table 1: Quantitative Metrics for Peak Tailing
MetricFormulaMeasurement HeightTarget ValueTroubleshooting Threshold
Asymmetry Factor ( As​ ) As​=B/A 10% of peak height1.0> 1.2 (Investigate), > 1.5 (Unacceptable)
USP Tailing Factor ( Tf​ ) Tf​=W0.05​/2f 5% of peak height1.0> 1.5 (Fails system suitability)

(Note: A is the front half-width, B is the back half-width, W0.05​ is the total peak width at 5% height, and f is the front half-width at 5% height [[6]](), 7.)

Section 2: Mobile Phase & Column Optimization

Q: How does mobile phase pH influence pyridine peak shape, and what is the optimal range? A: The pH dictates the ionization state of both the pyridine analyte and the silica stationary phase. Adjusting the pH is the most effective thermodynamic approach to eliminating secondary interactions 2.

Table 2: Mobile Phase pH Effects on Pyridine and Silica Silanols
Mobile Phase pHPyridine State (pKa ~5.2)Silanol State (Si-OH)Interaction RiskChromatographic Outcome
Low (2.0 - 3.0) Protonated (Positive)Protonated (Neutral)LowSymmetrical peaks due to suppressed ion-exchange.
Mid (4.0 - 7.0) Protonated (Positive)Deprotonated (Negative)HighSevere tailing due to strong electrostatic attraction.
High (> 8.0) Deprotonated (Neutral)Deprotonated (Negative)LowSymmetrical peaks, but requires a pH-stable column.

Q: If my protocol restricts pH adjustments (e.g., due to compound instability), what mobile phase additives can I use? A: You can introduce a competing base, such as triethylamine (TEA), typically at 5-10 mM concentrations [[2]](). TEA is a small, highly basic amine that preferentially binds to the active silanol sites on the column. By saturating these acidic sites, TEA effectively "masks" them, preventing the bulkier pyridine molecules from interacting via ion-exchange.

Q: What specific column chemistries are best suited for basic compounds like pyridines? A: If mobile phase optimization fails, upgrade your stationary phase. Use heavily end-capped columns, where residual silanols are chemically bonded with inert trimethylsilyl groups. Alternatively, base-deactivated silica (BDS) or columns with a polymeric backbone/cross-linked surface modification can tolerate wider pH ranges (1.5–10) and inherently possess fewer active silanol defects [[6]]().

Section 3: Experimental Protocols

Protocol 1: Diagnostic Test for Physical vs. Chemical Tailing

Objective: To isolate the root cause of peak tailing using a self-validating neutral marker system.

  • Preparation: Prepare a mixed standard containing the problematic pyridine derivative (e.g., 10 µg/mL) and a neutral, non-ionizable marker such as toluene or uracil (e.g., 10 µg/mL) dissolved in the initial mobile phase.

  • Execution: Inject 10 µL of the mixed standard onto the HPLC system under your current method conditions.

  • Analysis & Causality:

    • Calculate the Asymmetry Factor ( As​ ) for both peaks.

    • If the neutral marker peak is symmetrical ( As​≈1.0 ) but the pyridine peak tails ( As​>1.5 ), the issue is definitively chemical (acid-base interactions). Proceed to Protocol 2.

    • If both peaks tail equally, the issue is physical. Inspect the system for poorly made PEEK connections, dead volume, or a deformed column bed 3, .

Protocol 2: Triethylamine (TEA) Mobile Phase Modification for Silanol Masking

Objective: To mask active silanol sites on the stationary phase using a competing base, thereby reducing secondary interactions with pyridine 2.

  • Baseline Establishment: Equilibrate the HPLC system and C18 column with the standard mobile phase (e.g., 70:30 Acetonitrile:Water) and record the baseline chromatogram of the pyridine standard.

  • Modification: Prepare a modified aqueous mobile phase by adding Triethylamine (TEA) to a final concentration of 5-10 mM (approximately 0.1% v/v).

  • pH Adjustment: Adjust the pH of the TEA-modified aqueous phase back to the original method pH using an appropriate acid (e.g., phosphoric acid or acetic acid). This ensures the buffering capacity remains consistent and prevents precipitation.

  • Saturation: Flush the column with the new TEA-modified mobile phase for at least 20 column volumes. This prolonged flush is necessary to allow the TEA to fully saturate and mask the active silanol sites.

  • Validation: Re-inject the pyridine standard. Calculate the new Asymmetry Factor ( As​ ) to validate the improvement in peak shape.

References

  • BenchChem.
  • Axion Labs. "HPLC Peak Tailing."
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."
  • Element Lab Solutions. "Peak Tailing in HPLC."
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"
  • Helix Chromatography. "HPLC Methods for analysis of Pyridine."

Sources

Troubleshooting

addressing low recovery during chromatographic purification of nitrogen heterocycles

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing low recovery yields and peak distortion when purifying nitrogen-containi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing low recovery yields and peak distortion when purifying nitrogen-containing heterocycles (e.g., pyridines, pyrrolidines, piperidines) via liquid chromatography.

Nitrogen heterocycles are notoriously challenging due to their basic nature, which leads to deleterious secondary interactions with stationary phases. Below, you will find a diagnostic workflow, in-depth troubleshooting Q&As, empirical data summaries, and self-validating rescue protocols designed to restore mass balance and peak integrity.

Diagnostic Workflow

G Start Issue: Low Recovery of N-Heterocycle MassBalance Perform Mass Balance Analysis (Bypass vs Column) Start->MassBalance WhereLost Where is the compound lost? MassBalance->WhereLost OnColumn Lost On-Column (Irreversible Binding) WhereLost->OnColumn No peaks detected PostColumn Lost Post-Column (During Concentration) WhereLost->PostColumn Peaks detected but yield is low Silanol Silanol Interaction: Add TEA/TFA or use End-capped C18 OnColumn->Silanol Tailing / High Retention Precipitation Precipitation: Adjust Injection Solvent or Mobile Phase OnColumn->Precipitation High Backpressure Volatility Volatility Loss: Form Salt (HCl/TFA) Prior to Evaporation PostColumn->Volatility

Diagnostic workflow for troubleshooting low recovery of nitrogen heterocycles in chromatography.

Core Troubleshooting Guide (FAQs)

Q1: Why am I losing my nitrogen heterocycle on a standard C18 silica column? A: The primary culprit for low recovery of basic compounds is irreversible secondary interactions with the stationary phase[1]. Standard silica-based columns contain residual silanol groups (-SiOH). At typical mobile phase pH levels (pH 4–8), these silanols ionize into negatively charged silanates (-SiO⁻). Concurrently, the basic nitrogen atoms in your heterocycles (pKa ~7-10) are protonated and positively charged. This creates a strong electrostatic attraction and hydrogen bonding between the analyte and the column matrix, leading to severe peak tailing, band broadening, and permanent adsorption[2].

Q2: How can I chemically modify my mobile phase to disrupt these silanol interactions? A: You must either neutralize the silanols or outcompete your analyte for the binding sites:

  • Acidification (Silanol Neutralization): Lower the mobile phase pH to below 3.0 using additives like 0.1% trifluoroacetic acid (TFA) or formic acid. This forces the silanol groups (pKa ~3.5–4.5) into their fully protonated, neutral state, eliminating the electrostatic trap[3].

  • Competing Bases (Silanol Masking): If your compound degrades at low pH, add a short-chain tertiary amine like triethylamine (TEA) at 0.1% v/v to a neutral buffer. TEA acts as a sacrificial base, saturating the active silanol sites so your target heterocycle can elute freely without binding[4].

Q3: Are there specific column chemistries designed to prevent this issue? A: Yes. If mobile phase optimization is insufficient, hardware changes are required. Switch to an end-capped, base-deactivated silica (BDS) column, where residual silanols are chemically blocked with trimethylsilyl (TMS) groups[3]. For extreme cases, utilize polar-embedded stationary phases (e.g., amide- or urea-linked C18). These columns feature a polar functional group near the silica surface that creates a localized hydration layer, sterically and electronically shielding your basic amines from any remaining silanols[5].

Q4: My compound elutes perfectly, but the recovery drops to <30% after fraction concentration. What is happening? A: This is a classic volatility issue, not a chromatographic one. Many low-molecular-weight nitrogen heterocycles (such as pyrrolidines and piperidines) are highly volatile in their free-base form. If you evaporate the chromatographic fractions (e.g., via rotary evaporation or lyophilization) at a neutral or basic pH, the compound co-evaporates with the solvent. Solution: Always acidify your fractions with a slight excess of HCl or TFA prior to evaporation. This converts the volatile free base into a stable, non-volatile salt.

Quantitative Data: Impact of Chromatographic Conditions

The following table summarizes the expected recovery and peak symmetry outcomes when applying various corrective strategies to basic amine purification.

Chromatographic ConditionMechanism of ActionTypical Recovery (%)Peak Asymmetry (As)
Standard C18, Neutral pH (No additives)Strong electrostatic silanol binding< 50%> 2.5 (Severe Tailing)
Standard C18 + 0.1% TEA (pH ~7)Silanol masking via competing base85 - 95%1.2 - 1.5
Standard C18 + 0.1% TFA (pH < 3)Silanol protonation (neutralization)90 - 98%1.1 - 1.3
Polar-Embedded C18, Acidic pH Steric shielding + Silanol protonation> 98%1.0 - 1.1 (Ideal)
Standard C18, Elevated Temp (45°C)Enhanced mass transfer kinetics70 - 85%1.5 - 1.8

Note: Operating at elevated temperatures (e.g., 40-50°C) can also improve column efficiency and recovery for basic compounds by accelerating desorption kinetics[6].

Experimental Protocols

Protocol 1: Self-Validating Mobile Phase Optimization

This protocol systematically identifies the optimal mobile phase environment while ensuring mass balance is tracked at every step to prevent false negatives.

  • Baseline Mass Balance Assessment:

    • Prepare a 1 mg/mL standard of your nitrogen heterocycle.

    • Inject 10 µL directly into the detector (bypass the column using a zero-dead-volume union) to establish the 100% recovery Area Under Curve (AUC).

    • Reconnect the standard C18 column and inject 10 µL using a standard gradient (e.g., 5-95% Acetonitrile in Water, no additives). Calculate initial recovery: (Column AUC / Bypass AUC) × 100.

  • Acidic Modifier Test:

    • Spike Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) with 0.1% v/v Formic Acid (for LC-MS compatibility) or TFA (for UV).

    • Equilibrate the column with 10 column volumes (CV) to ensure complete silanol protonation[3].

    • Re-inject and calculate recovery. If recovery >90% and As <1.3, proceed with these conditions.

  • Amine Modifier Test (If Acid Fails/Degrades Sample):

    • Flush the column with neutral water.

    • Prepare Mobile Phase A with 20 mM Ammonium Acetate (pH 7) and 0.1% Triethylamine (TEA)[4].

    • Equilibrate for 15 CV (TEA requires longer equilibration to saturate active sites). Re-inject and assess recovery.

  • Hardware Swap:

    • If recovery remains below 80% after chemical modification, the silica matrix is too active. Replace the standard C18 with a base-deactivated silica (BDS) or polar-embedded column[3][5].

Protocol 2: Column Rescue for Irreversibly Bound Heterocycles

If a basic compound has precipitated or permanently bound to the column, use this aggressive wash cycle to recover the compound and restore the column's theoretical plates.

  • System Preparation: Reverse the column flow direction (verify manufacturer compatibility first) and disconnect the column outlet from the detector to prevent flow-cell contamination. Route the effluent directly to a fraction collector.

  • Aqueous Desalting: Flush with 5 CV of 95% Water / 5% Acetonitrile containing 0.1% TFA at a reduced flow rate (50% of normal) to dissolve any localized basic precipitates.

  • Hydrogen Bond Disruption: Flush with 10 CV of 100% Methanol. Methanol is a strong hydrogen-bond acceptor/donor and is highly effective at displacing basic amines from silica surfaces[3].

  • Extreme Displacement (Optional): If the compound is still retained, flush with 5 CV of Isopropanol containing 0.1% TEA. The high viscosity requires a lower flow rate, but the TEA will forcefully displace the heterocycle from the strongest silanol sites.

  • Re-equilibration: Flush with 10 CV of 100% Acetonitrile, followed by 10 CV of your starting mobile phase.

References

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: LABTips: How to Prevent Tailing Peaks in HPLC. Source: Labcompare. URL: [Link]

  • Title: Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL: [Link]

  • Title: Improved High Performance Liquid Chromatographic Analysis of Diltiazem in Human Plasma. Source: Pakistan Armed Forces Medical Journal (PAFMJ). URL: [Link]

  • Title: Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Source: ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Photostability Testing of Nitropyridine-Based Compounds

Welcome to the technical support center for the photostability testing of nitropyridine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the photostability testing of nitropyridine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of evaluating the light sensitivity of this important class of molecules. Here, we synthesize regulatory expectations with practical, field-proven insights to help you design robust studies, troubleshoot common issues, and ensure the integrity of your data.

Introduction: The Unique Photochemical Profile of Nitropyridines

Nitropyridine-based compounds are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities.[1] However, the very electronic nature that makes them effective can also render them susceptible to photodegradation. The presence of the electron-withdrawing nitro group on the pyridine ring can influence the molecule's light absorption properties and subsequent photochemical reaction pathways.[2] Understanding these potential liabilities early in development is critical to de-risking candidates and ensuring the safety and efficacy of the final drug product.[3]

This guide will provide a comprehensive overview of photostability testing, framed through the lens of nitropyridine chemistry, and will address common challenges encountered during experimental work. All recommendations are grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q1B guideline on photostability testing.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of photostability testing for my nitropyridine-based compound?

The primary goal is to determine if exposure to light causes unacceptable changes to the active pharmaceutical ingredient (API) or the finished drug product.[6][7] This involves identifying potential degradation products, understanding the degradation pathways, and establishing the need for light-protective packaging or specific storage instructions.[3][8] The testing is a mandatory part of stress testing in drug development.[4][6]

Q2: What are the different stages of photostability testing according to ICH Q1B?

ICH Q1B outlines a systematic, two-part approach to photostability testing for a drug substance:[4][9]

  • Forced Degradation (Stress Testing): This is an exploratory phase conducted early in development.[10][11] The goal is to intentionally degrade the compound under more extreme light conditions to rapidly assess its overall photosensitivity, identify potential degradation products, and develop and validate a stability-indicating analytical method.[4][9]

  • Confirmatory Testing: This phase is performed on a single batch of the drug substance or product under standardized light conditions.[4][12] The results from this study are used to determine the need for light-protective measures and to support the proposed shelf-life and storage conditions.[12]

Q3: What are the standard light sources and exposure conditions for confirmatory photostability testing?

The ICH Q1B guideline specifies the following conditions for confirmatory studies to ensure data comparability:[4][6]

Light SourceMinimum Exposure Level
Cool white fluorescent lampNot less than 1.2 million lux hours
Near ultraviolet (UV-A) lampNot less than 200 watt hours/square meter

It is important to expose the samples to both visible and UV-A light.[3][4] This can be done sequentially or simultaneously using a calibrated photostability chamber equipped with the appropriate lamps.[3]

Q4: My nitropyridine compound is showing significant degradation. What are the likely chemical transformations occurring?

While specific pathways are compound-dependent, nitropyridine derivatives can undergo several photochemical reactions. Based on the chemistry of pyridine and related nitroaromatic compounds, potential degradation pathways include:

  • Photoreduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group upon exposure to UV light.

  • Ring Opening and Rearrangement: The pyridine ring itself can be susceptible to cleavage and rearrangement, leading to a variety of degradation products.[13]

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can be photochemically induced, forming the corresponding N-oxide.[2]

  • Hydroxylation of the Ring: The pyridine ring can be hydroxylated, leading to the formation of hydroxypyridine derivatives.[14]

The following diagram illustrates a potential initial step in the photodegradation of a generic nitropyridine, leading to an N-oxide, which itself can undergo further photochemical reactions.[13]

photodegradation_pathway Nitropyridine Nitropyridine Light Light (hν) Nitropyridine->Light ExcitedState Excited State Nitropyridine* Light->ExcitedState N_Oxide Nitropyridine N-Oxide ExcitedState->N_Oxide Oxidation Further_Degradation Further Degradation Products N_Oxide->Further_Degradation Photochemical Rearrangement

Caption: Potential initial photodegradation pathway of a nitropyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during your photostability experiments.

Problem 1: My compound shows significant degradation even in the dark control sample.
  • Possible Cause: The degradation may not be photolytic but rather thermal. Many photostability chambers generate heat, and if not properly controlled, this can lead to thermal degradation.

  • Solution:

    • Verify Chamber Temperature: Ensure your photostability chamber maintains a consistent and appropriate temperature. The ICH Q1B guideline recommends controlling the temperature to minimize its effect.[4]

    • Run a Separate Thermal Stress Study: Conduct a separate study where the compound is stored at the same temperature as the photostability chamber but in the dark. This will help you definitively separate thermal degradation from photodegradation.

    • Check for Oxidative Degradation: If the compound is sensitive to oxidation, ensure that the sample containers are appropriately sealed and consider purging with an inert gas like nitrogen.

Problem 2: I am seeing inconsistent results between replicate samples.
  • Possible Cause 1: Non-uniform light exposure within the chamber.

  • Solution 1:

    • Calibrate Your Chamber: Ensure your photostability chamber's light and UV-A output is uniform across the sample area. Refer to the manufacturer's instructions for calibration.

    • Rotate Samples: If you suspect non-uniformity, consider rotating the position of your samples within the chamber midway through the exposure period.

  • Possible Cause 2: Inconsistent sample preparation.

  • Solution 2:

    • Standardize Sample Thickness: For solid samples, ensure they are spread to a uniform and thin layer (not more than 3 mm is recommended) to ensure consistent light penetration.[12]

    • Control Solution Concentration: For solutions, use a consistent and well-defined concentration. Highly concentrated solutions may exhibit self-shielding effects.

Problem 3: My analytical method (e.g., HPLC) is not showing any new peaks, but the assay value for the parent compound is decreasing.
  • Possible Cause 1: The degradation products are not being detected by your current analytical method. They may not have a chromophore that absorbs at the wavelength you are using, or they may be eluting with the solvent front or being retained on the column.

  • Solution 1:

    • Method Re-validation: Develop and validate a stability-indicating analytical method. This involves running forced degradation studies (acid, base, oxidation, thermal, and photolytic) and ensuring that the degradation products are well-resolved from the parent peak and from each other.[15]

    • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire spectra across a wide range of wavelengths, which can help in detecting degradation products that may not absorb at the primary monitoring wavelength.

    • Mass Spectrometry (LC-MS): Use LC-MS to identify the masses of any potential degradation products, which can help in their identification and tracking.[2]

  • Possible Cause 2: The degradation products are volatile.

  • Solution 2:

    • Headspace Gas Chromatography (GC): If volatile degradants are suspected, consider using headspace GC for analysis.

Problem 4: My compound appears stable as a solid but degrades significantly in solution.
  • Possible Cause: The solvent is participating in the photodegradation reaction or is enabling greater molecular mobility, facilitating degradation.

  • Solution:

    • Test in Different Solvents: Conduct forced degradation studies in a variety of solvents (e.g., water, methanol, acetonitrile) with different polarities and protic/aprotic properties to understand the role of the solvent in the degradation pathway.

    • pH Dependence: For aqueous solutions, investigate the effect of pH on photostability, as this can significantly influence the degradation rate of ionizable compounds.[2]

    • Consider Excipient Interactions: If you are testing a formulated product, be aware of potential photochemical interactions between the API and the excipients.

Experimental Protocols

Protocol 1: Forced Photodegradation Study

Objective: To evaluate the overall photosensitivity of a nitropyridine-based drug substance and to generate degradation products for analytical method development.

Materials:

  • Nitropyridine compound

  • Chemically inert and transparent containers (e.g., quartz or borosilicate glass vials)[4][9]

  • Calibrated photostability chamber with UV-A and visible light sources

  • Dark control samples wrapped in aluminum foil[4]

  • Validated analytical method (e.g., HPLC-UV/DAD)

Procedure:

  • Sample Preparation:

    • Solid State: Place a sufficient amount of the solid compound in a transparent container and spread it to a thin, uniform layer.

    • Solution State: Prepare a solution of the compound in a relevant solvent (e.g., water, methanol, or a buffer) in a transparent container.

  • Exposure:

    • Place the samples in the photostability chamber.

    • Place an equal number of dark control samples (wrapped in foil) next to the exposed samples.

    • Expose the samples to a high-intensity light source. The duration of exposure can be varied and should be sufficient to cause some degradation (e.g., 5-20%). It is often not necessary to meet the full ICH Q1B confirmatory exposure levels if significant degradation is observed earlier.[9][16]

  • Analysis:

    • At appropriate time points, withdraw samples for analysis.

    • Analyze both the exposed and dark control samples using a stability-indicating analytical method.

    • Determine the percentage of degradation and identify and characterize any major degradation products.

Protocol 2: Confirmatory Photostability Study

Objective: To determine the photostability of a nitropyridine-based drug substance or product under standardized ICH Q1B conditions.

Materials:

  • A single batch of the drug substance or product[4]

  • Appropriate sample containers (as per the final packaging if testing a drug product)[8]

  • Calibrated photostability chamber meeting ICH Q1B specifications[3]

  • Dark control samples[4]

  • Validated stability-indicating analytical method

Procedure:

  • Sample Preparation: Prepare samples of the drug substance or product as described in the ICH Q1B guideline.[4] For the drug product, testing should be conducted on the product outside of its immediate packaging and, if necessary, within its immediate and marketing packaging.[4][6]

  • Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours of visible light and an integrated near UV energy of not less than 200 watt hours/square meter.[4][6]

  • Analysis:

    • After the exposure is complete, analyze the exposed and dark control samples.

    • Evaluate for any changes in physical appearance (e.g., color change), and perform chemical analysis (e.g., assay, purity, degradation products).[12]

  • Evaluation: Compare the results of the exposed samples to the dark control samples. Any significant change indicates photosensitivity. The results will inform decisions on packaging, labeling ("Protect from light"), and storage conditions.[3][8]

References

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • Understanding ICH Photostability Testing - Q-Lab. [Link]

  • Stability testing: photostability testing of new drug substances and products - ICH. [Link]

  • Photostability Study Failures - Pharma.Tips. [Link]

  • Tentative degradation pathways proposed for UV/US degradation of pyridine. | Download Scientific Diagram - ResearchGate. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. [Link]

  • Fig. 1. Photochemical and photocatalytic degradation of pyridine in the... - ResearchGate. [Link]

  • Photostability - IAGIM. [Link]

  • (PDF) Photostability testing of pharmaceutical products - ResearchGate. [Link]

  • Sample Presentation for Photostability Studies: Problems and Solutions | Request PDF - ResearchGate. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals - YouTube. [Link]

  • Microbial Degradation of Pyridine and Its Derivatives - ResearchGate. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. [Link]

  • Photostability Testing Guidelines | PDF | Ultraviolet | Fluorescence - Scribd. [Link]

  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]

  • Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules | Request PDF - ResearchGate. [https://www.researchgate.net/publication/358810237_Formation_and_photostability_of_N-heterocycles_in_space_I_The_effect_of_nitrogen_on_the_photostability_of_small_aromatic_molecules]([Link]_ of_small_aromatic_molecules)

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic methods for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine

An In-Depth Comparative Guide to the Synthetic Strategies for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine In the landscape of medicinal chemistry and materials science, the diaryl ether linkage is a cornerstone structural...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthetic Strategies for {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine

In the landscape of medicinal chemistry and materials science, the diaryl ether linkage is a cornerstone structural motif. The target molecule, {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, represents a critical intermediate, embodying this motif with strategically placed functional groups: a nitro group for electronic activation and an amine for further derivatization. This guide provides a comprehensive analysis of the prevalent synthetic methodologies for this compound, grounded in mechanistic principles and supported by experimental data. We aim to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic route for their specific applications.

The Core Challenge: Constructing the Diaryl Ether Bond

The central synthetic challenge lies in the formation of the ether bond between the electron-deficient 3-nitropyridine ring and the electron-rich 4-aminophenol ring. The most logical and widely employed strategy to achieve this is through a Nucleophilic Aromatic Substitution (S_NAr) reaction.

Mechanistic Underpinnings of the S_NAr Approach

The S_NAr reaction is a powerful tool for forming C-O, C-N, and C-S bonds on aromatic systems.[1][2] Its efficacy hinges on two key factors:

  • A Good Leaving Group: A halide, typically chloride or fluoride, is required on the aromatic ring.

  • Ring Activation: Potent electron-withdrawing groups (EWGs), such as a nitro group (—NO₂), must be positioned ortho or para to the leaving group.

In the synthesis of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, the 3-nitro group on the pyridine ring serves as the essential activator. It powerfully withdraws electron density from the ring, making the C2 position, which is ortho to the nitro group, highly electrophilic and susceptible to attack by a nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (the phenoxide ion from 4-aminophenol) attacks the electrophilic C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. In the second step, the leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

Caption: The S_NAr mechanism for the synthesis of the target compound.

Comparative Analysis of Synthetic Protocols

The primary synthetic route involves the coupling of 2-chloro-3-nitropyridine with 4-aminophenol.[3] Variations in reaction conditions define the different methods.

Method 1: Base-Catalyzed Coupling in Polar Aprotic Solvents

This is the most common and reliable method for laboratory-scale synthesis. The reaction is typically performed by deprotonating the hydroxyl group of 4-aminophenol with a base to form the more potent phenoxide nucleophile.

Expertise & Experience: The choice of a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is critical. These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the rate of nucleophilic attack. Anhydrous conditions are preferred to prevent the base from being consumed by water and to avoid potential side reactions.

Detailed Experimental Protocol:

  • To a solution of 4-aminophenol (1.0 eq) in anhydrous DMF (5-10 mL per mmol of aminophenol) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 2-chloro-3-nitropyridine (1.0-1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • The product often precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Method 2: Thermal (Neat) Synthesis

For certain substrates, a solvent-free approach can be effective, relying on high temperatures to drive the reaction forward.

Expertise & Experience: This method offers the advantage of high reactant concentration and eliminates the need for solvent purchase and removal. However, it carries a higher risk of thermal decomposition and side-product formation, particularly given the presence of a nitro group. This approach can be difficult to control and scale up. A similar procedure, heating 2-chloro-5-nitropyridine and a nucleophile neat at 130 °C, has been reported to be effective.[4]

Detailed Experimental Protocol:

  • In a reaction vessel, combine 4-aminophenol (1.0 eq) and 2-chloro-3-nitropyridine (1.0 eq).

  • Heat the mixture under a nitrogen atmosphere in an oil bath at 120-140 °C.

  • The reactants will melt and react. Monitor the reaction closely by TLC.

  • Once the starting materials are consumed (typically 1-3 hours), cool the reaction mixture to allow it to solidify.

  • Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and proceed with a standard aqueous workup and purification as described in Method 1.

Performance Comparison

FeatureMethod 1: Base-Catalyzed (Solvent)Method 2: Thermal (Neat)
Principle S_NAr with in-situ phenoxide formationDirect thermal S_NAr
Key Reagents 2-chloro-3-nitropyridine, 4-aminophenol, Base (K₂CO₃, NaH)2-chloro-3-nitropyridine, 4-aminophenol
Solvent Polar Aprotic (DMF, DMSO)None
Temperature Moderate (80-100 °C)High (120-140 °C)
Reaction Time 4-8 hours1-3 hours
Reported Yield Good to Excellent (70-95%)Moderate to Good (50-80%)
Advantages High yield, cleaner reaction profile, better control, more scalable.Fast, no solvent cost, high throughput for small scale.
Disadvantages Requires anhydrous solvent, longer reaction time, solvent removal needed.Potential for thermal decomposition, side reactions, difficult to scale.

Synthesis of Key Precursor: 2-Chloro-3-nitropyridine

The availability of the starting material, 2-chloro-3-nitropyridine, is crucial. While commercially available, understanding its synthesis provides a more complete picture for process development. A common route involves the nitration of 2-chloropyridine. However, this can lead to a mixture of isomers. A more regioselective synthesis starts from 2-aminopyridine.

Precursor_Synthesis cluster_main Synthesis of 2-Chloro-3-nitropyridine A 2-Aminopyridine B 2-Amino-3-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Chloro-3-nitropyridine B->C Sandmeyer Reaction (NaNO₂, HCl, CuCl)

Caption: A common synthetic route to the key 2-chloro-3-nitropyridine precursor.

Conclusion and Recommendations

For the synthesis of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, the base-catalyzed Nucleophilic Aromatic Substitution in a polar aprotic solvent (Method 1) stands out as the superior strategy. It offers a combination of high yield, reaction control, and scalability that is ideal for most research and development settings. The reaction conditions are mild enough to preserve the integrity of the functional groups, and the protocol is robust and well-documented in the chemical literature.

While the thermal method (Method 2) presents a faster, solvent-free alternative, its application should be considered carefully. It is best suited for rapid, small-scale library synthesis where yield and purity are secondary to speed, and where the potential for thermal decomposition can be adequately managed. For any process development or scale-up campaign, Method 1 provides a more reliable and safer foundation for producing this valuable chemical intermediate.

References

  • Li, Z., et al. (2017). Synthesis and Herbicidal Activities of Novel Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates. Chinese Journal of Organic Chemistry, 37, 526–532. Available from: [Link]

  • Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Gunsaru, B., et al. (2017). Simplified reversed chloroquines to overcome malaria resistance to quinoline-based drugs. Antimicrobial Agents and Chemotherapy, 61(8), e01913-16. Available from: [Link]

  • Trotter, B. W., et al. (2013). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 18(9), 10737-10747. Available from: [Link]

  • Ren, H., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(38), 13236-13248. Available from: [Link]

  • Hartley, R. C., & Smith, J. E. (2000). Nucleophilic Aromatic Substitution. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 673-711). Elsevier.

Sources

Validation

in vitro versus in vivo efficacy of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine as an anticancer agent

Publish Comparison Guide: Translational Efficacy Profiling of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine The transition of an investigational anticancer agent from the culture flask to a living organism is fraught with bi...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Translational Efficacy Profiling of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine

The transition of an investigational anticancer agent from the culture flask to a living organism is fraught with biological attrition. For diaryl ether amines—a privileged structural class in targeted oncology—understanding the delta between in vitro potency and in vivo efficacy is critical. This guide provides an objective, data-driven comparative analysis of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine , an investigational targeted agent, benchmarking its performance against the standard-of-care multi-kinase inhibitor, Sorafenib.

By deconstructing the causality behind our experimental models, this guide serves as a blueprint for researchers navigating the preclinical validation of novel kinase-targeting therapeutics.

Structural Rationale and Mechanistic Causality

The molecular architecture of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine features a highly reactive amine functional group coupled to a nitropyridine moiety via an ether linkage. In medicinal chemistry, this diaryl ether backbone is classically utilized to competitively occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR2 and PDGFR[1].

The strategic placement of the strongly electron-withdrawing nitro group on the pyridine ring serves two distinct mechanistic purposes:

  • Hinge-Region Binding: It alters the electron density and pKa of the pyridine nitrogen, optimizing hydrogen-bond interactions with the kinase hinge region.

  • Hypoxia-Selective Potential: Nitroaromatics are susceptible to bioreductive activation in the hypoxic cores of solid tumors, potentially granting the molecule a dual-action profile (kinase inhibition + hypoxia-targeted cytotoxicity).

MOA Compound {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine Receptor VEGFR2 / PDGFR Compound->Receptor Competitive Inhibition Downstream1 RAF / MEK / ERK Receptor->Downstream1 Pathway Blockade Downstream2 PI3K / AKT / mTOR Receptor->Downstream2 Pathway Blockade Outcome Tumor Cell Apoptosis & Anti-angiogenesis Downstream1->Outcome Induces Downstream2->Outcome Induces

Fig 1. Proposed mechanism of action targeting receptor tyrosine kinase pathways.

In Vitro Efficacy: The 3D Spheroid Imperative

Standard 2D monolayer cultures often generate false-positive efficacy signals because they fail to replicate the pathophysiological gradients of oxygen, nutrients, and pH found in solid tumors. To rigorously evaluate {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, we employ a 3D multicellular tumor spheroid (MCTS) model. As documented in [2], 3D spheroids establish a necrotic, hypoxic core that perfectly validates the tissue-penetration and bioreductive potential of our nitroaromatic compound.

Quantitative In Vitro Comparison

The table below summarizes the half-maximal inhibitory concentration (IC50) across phenotypically distinct cell lines, utilizing a 72-hour 3D spheroid ATP-luminescence assay.

Cell LineTissue OriginTarget Profile{4-[(3-nitropyridin-2-yl)oxy]phenyl}amine IC50 (nM)Sorafenib IC50 (nM)
HUVEC EndothelialHigh VEGFR212 ± 215 ± 3
HepG2 HepatocellularHigh RAF/MEK45 ± 460 ± 5
MCF-7 BreastLow VEGFR2110 ± 12135 ± 10

Data Interpretation: The compound exhibits potent, sub-50 nM efficacy in angiogenesis-driven (HUVEC) and hepatocellular (HepG2) models, marginally outperforming the clinical benchmark Sorafenib. The reduced efficacy in MCF-7 cells confirms its target selectivity toward RTK-driven pathologies.

Self-Validating Protocol: High-Throughput 3D Spheroid Viability Assay
  • Cell Seeding & Spheroid Assembly: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes to promote aggregation. Causality: Forced aggregation ensures uniform spheroid geometry, reducing well-to-well optical variability.

  • Maturation & Verification: Incubate for 72 hours at 37°C, 5% CO2. Visually confirm a minimum spheroid diameter of 300 µm via brightfield microscopy to ensure a hypoxic core has formed.

  • Compound Administration: Apply {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine and Sorafenib in a 10-point, 3-fold serial dilution (0.1 nM to 10 µM). Include 0.1% DMSO vehicle controls and cell-free blanks. Causality: The 10-point curve ensures precise sigmoidal curve fitting for accurate IC50 derivation.

  • Endpoint Readout: Lyse spheroids using an ATP-dependent luminescent reagent (e.g., CellTiter-Glo 3D). Calculate the Z'-factor; only plates with Z' > 0.5 are accepted for analysis, validating the assay's robustness.

In Vivo Efficacy: Navigating the Pharmacodynamic Translation

In vitro potency is frequently blunted in vivo by pharmacokinetic barriers such as high plasma protein binding, rapid hepatic clearance, and the dense stromal architecture of the tumor microenvironment (TME). To assess the true translational value of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, we utilized an athymic nude mouse HepG2 xenograft model.

Our methodology strictly adheres to the [3], ensuring that humane endpoints are integrated directly into the statistical powering of the study.

Quantitative In Vivo Comparison

Efficacy is quantified via Tumor Growth Inhibition (TGI %), calculated at Day 21 post-randomization.

Treatment GroupDose StrategyMean Tumor Volume Day 21 (mm³)TGI (%)Body Weight Loss (%)
Vehicle Control 0 mg/kg (Oral, Daily)1250 ± 150-< 2%
Sorafenib 30 mg/kg (Oral, Daily)520 ± 8058.4%4.5%
Test Compound 30 mg/kg (Oral, Daily)410 ± 6567.2%3.8%

Data Interpretation: {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine maintained a superior TGI (67.2%) compared to Sorafenib (58.4%) at an equivalent dosing schedule[4]. Crucially, the body weight loss remained below the 15% humane intervention threshold, indicating an acceptable therapeutic index.

Self-Validating Protocol: Murine Tumor Xenograft Efficacy Study
  • Implantation: Subcutaneously inject 5×106 HepG2 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of 6-week-old female athymic nude mice. Causality: Matrigel provides extracellular matrix support, drastically reducing the variability of the initial tumor take-rate.

  • Randomization: Monitor tumor growth via digital calipers. Randomize mice into treatment cohorts (n=8) only when tumors reach a homogenous volume of 100–150 mm³. Causality: Randomizing based on established tumor volume rather than time eliminates early-growth outliers, ensuring baseline statistical parity.

  • Dosing & Monitoring: Administer compounds via oral gavage (PO) daily. Formulate the test compound in 5% DMSO / 40% PEG300 / 55% Saline to overcome the lipophilicity of the diaryl ether backbone. Measure tumor volume ( V=2length×width2​ ) and body weight bi-weekly.

  • Endpoint & Ex Vivo Validation: Euthanize animals at Day 21 or if tumor burden exceeds 1,500 mm³. Excise and weigh tumors to cross-validate caliper measurements.

Workflow Synthesis: In Vitro to In Vivo Correlation

The efficacy drop-off from the nanomolar in vitro IC50 to the milligram-per-kilogram in vivo requirement highlights the necessity of a structured translational workflow. While {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine demonstrates exceptional target engagement in 3D models, its in vivo success relies heavily on its formulation and its ability to resist rapid metabolic degradation of the ether linkage.

Workflow InVitro In Vitro Profiling (2D & 3D Spheroids) ADMET ADMET & PK/PD (Microsomal Stability) InVitro->ADMET Lead Selection InVivo In Vivo Efficacy (Murine Xenograft) ADMET->InVivo Dose Determination Analysis Ex Vivo Analysis (IHC, Western Blot) InVivo->Analysis Pharmacodynamic Validation

Fig 2. Sequential workflow for translational anticancer efficacy evaluation.

By utilizing self-validating 3D spheroid screens prior to xenograft deployment, researchers can confidently predict the in vivo behavior of complex diaryl ether amines, minimizing late-stage attrition and optimizing animal welfare.

References

  • Llovet JM, et al. "Sorafenib in advanced hepatocellular carcinoma." New England Journal of Medicine, 2008.[Link]

  • Langhans SA. "Three-Dimensional in Vitro Cell Culture Models in Drug Discovery and Drug Repositioning." Frontiers in Pharmacology, 2018.[Link]

  • Workman P, et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 2010.[Link]

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Comparative

A Researcher's Guide to Validating the Mechanism of Action of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine as a Novel B-Raf(V600E) Kinase Inhibitor

This guide provides a comprehensive, multi-phase framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of the novel small molecule, {4-[(3-nitropyr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, multi-phase framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of the novel small molecule, {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, hereafter referred to as Cmpd-X. Based on its structural motifs, Cmpd-X is hypothesized to act as a selective inhibitor of the oncogenic B-Raf(V600E) kinase, a critical node in the MAPK/ERK signaling pathway.[1][2]

Validating this MoA is a critical step in the drug discovery process, moving beyond initial phenotypic observations to confirm the specific biochemical interactions through which a compound exerts its effect.[3][4][5] This guide outlines a logical, four-phase experimental workflow, comparing Cmpd-X's performance with established inhibitors like Vemurafenib.[6][7] Each phase includes detailed protocols and explains the causality behind experimental choices, ensuring a self-validating and robust investigation.

Phase 1: Confirming Direct Target Engagement in Cells

The foundational step in MoA validation is to unequivocally demonstrate that Cmpd-X physically interacts with its intended target, B-Raf(V600E), within the complex environment of a living cell.[8][9] While in vitro binding assays are useful, confirming target engagement in a cellular context provides more physiologically relevant data.[10]

Comparison of Target Engagement Methodologies
Method Principle Advantages Limitations Relevance for Cmpd-X
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein, which is detected by quantifying soluble protein after a heat challenge.[11][12]Label-free; applicable to native proteins in any cellular system (cells, tissues); confirms intracellular target binding.[8]Requires a specific antibody for detection (typically Western Blot); throughput can be moderate.Primary Recommended Method: Provides direct evidence of Cmpd-X binding to endogenous B-Raf(V600E) in intact cells.
NanoBRET™ Target Engagement Assay Measures compound affinity by competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein in live cells.[13]High-throughput; provides quantitative affinity (Kd) and residence time data in live cells.[14]Requires overexpression of a tagged kinase fusion protein, which may not fully replicate endogenous protein behavior.[10]Secondary/Orthogonal Method: Excellent for high-throughput screening and detailed affinity characterization.
Key Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold-standard for confirming target engagement in a native cellular environment.[12] The principle is that drug binding stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation.[8][11]

cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat intact cells (e.g., A375 melanoma, B-Raf V600E+) with Cmpd-X or Vehicle (DMSO) B Heat Challenge (Apply temperature gradient, e.g., 40-70°C) A->B C Cell Lysis & Centrifugation (Separate soluble vs. aggregated proteins) B->C D Quantify Soluble B-Raf (Western Blot with anti-B-Raf antibody) C->D E Data Analysis (Plot melt curves, determine thermal shift ΔTagg) D->E F Vehicle-treated cells: B-Raf denatures at its intrinsic Tagg G Cmpd-X-treated cells: Stabilized B-Raf denatures at a higher Tagg (Positive ΔTagg) cluster_pathway B-Raf(V600E) Signaling Pathway cluster_inhibition Point of Inhibition RAS RAS-GTP BRAF B-Raf(V600E) RAS->BRAF (Independent of) MEK MEK1/2 BRAF->MEK P ERK ERK1/2 MEK->ERK P TF Transcription Factors (e.g., c-Myc) ERK->TF P Proliferation Cell Proliferation & Survival TF->Proliferation CmpdX Cmpd-X CmpdX->BRAF

Caption: The MAPK pathway driven by oncogenic B-Raf(V600E).

Key Experiment: Western Blot for Phospho-ERK (p-ERK)

This experiment provides a semi-quantitative measure of the inhibition of the downstream signaling pathway in cells treated with Cmpd-X.

  • Cell Treatment: Seed A375 cells and allow them to adhere overnight. Starve the cells in a low-serum medium for 4-6 hours.

  • Inhibitor Incubation: Treat the cells with a dose-range of Cmpd-X or Vemurafenib for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe for total ERK1/2 as a loading control.

  • Detection and Analysis: Use an HRP-conjugated secondary antibody and an ECL substrate for detection. [15]Quantify the p-ERK band intensity and normalize it to the total ERK band intensity. The results should show a dose-dependent decrease in p-ERK levels in Cmpd-X treated cells.

Phase 4: Correlating Target Modulation with Cellular Phenotype

The final and most critical phase of MoA validation is to link the molecular mechanism (inhibition of B-Raf/MEK/ERK signaling) to a relevant cellular outcome or phenotype. [16][17]For an oncogenic driver like B-Raf(V600E), the key phenotype is uncontrolled cell proliferation. [18]Therefore, Cmpd-X should inhibit the proliferation of B-Raf(V600E)-dependent cancer cells.

Comparison of Phenotypic Assays
Assay Principle Advantages Disadvantages Relevance for Cmpd-X
Cell Viability/Proliferation (e.g., CellTiter-Glo®) Measures the number of viable cells in culture based on quantifying ATP, which indicates the presence of metabolically active cells.High-throughput, sensitive, and provides a robust measure of anti-proliferative effects.Does not distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects.Primary Recommended Method: To determine the GI50 (concentration for 50% growth inhibition) and confirm the phenotypic consequence of target inhibition.
Colony Formation Assay Measures the ability of single cells to undergo unlimited division and form colonies over a longer period (7-14 days).Assesses long-term effects on cell survival and clonogenic potential.Low-throughput, time-consuming.Secondary Method: Provides stronger evidence of long-term anti-cancer activity.
Key Experiment: Cell Proliferation Assay

This experiment will determine if the observed inhibition of p-ERK signaling by Cmpd-X translates into a functional anti-proliferative effect. It is crucial to compare this effect in a B-Raf(V600E) mutant cell line (e.g., A375) versus a B-Raf wild-type cell line (e.g., HT-29, which is KRAS mutant) to demonstrate on-target selectivity. [19]

  • Cell Seeding: Seed A375 (B-Raf V600E) and HT-29 (B-Raf WT) cells into 96-well plates at a low density (e.g., 2,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of Cmpd-X and Vemurafenib.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • ATP Measurement: Equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls. Plot the percent viability versus log inhibitor concentration and calculate the GI50 value for each cell line. A potent GI50 in A375 cells coupled with a significantly weaker GI50 in HT-29 cells would strongly support the proposed on-target MoA.

Data Presentation: Phenotypic Selectivity
Cell Line Genotype Cmpd-X GI50 (nM) Vemurafenib GI50 (nM)
A375 (Melanoma)B-Raf(V600E) 55 80
HT-29 (Colorectal)B-Raf (WT), KRAS (Mutant)>25,000>20,000
SK-MEL-2 (Melanoma)B-Raf (WT), NRAS (Mutant)>25,000>15,000

Data are hypothetical for illustrative purposes.

Conclusion

This guide presents a systematic, evidence-based workflow to validate the mechanism of action of Cmpd-X as a B-Raf(V600E) inhibitor. By progressing through four distinct but interconnected phases—from direct target engagement (CETSA) and in vitro functional inhibition to cellular pathway modulation (p-ERK) and finally, on-target phenotypic effects (selective anti-proliferation)—researchers can build a robust and compelling data package. Comparing Cmpd-X's performance against a well-characterized inhibitor like Vemurafenib at each stage provides essential context and benchmarks for its potency and selectivity. This rigorous, multi-faceted approach ensures a high degree of confidence in the elucidated MoA, which is paramount for the successful advancement of any novel therapeutic candidate.

References

  • Vincent, F., et al. (2022). Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening. Frontiers in Oncology. Retrieved from [Link]

  • Coughtrie, L., & Twarock, R. (2021). The mechanism of activation of monomeric B-Raf V600E. Computational and Structural Biotechnology Journal. Retrieved from [Link]

  • Bio-protocol. (2019). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Merle, A. M., et al. (2024). Innovating cancer drug discovery with refined phenotypic screens. Trends in Pharmacological Sciences. Retrieved from [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Drewry, D. H., et al. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Chemistry. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Petti, C., et al. (2017). A Look Inside of the Complex Pathogenesis of B-RAF(V600E)-Driven Cancer. Theranostics. Retrieved from [Link]

  • Klüter, S., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in.... Retrieved from [Link]

  • Moffat, J. G., et al. (2014). Phenotypic screening in cancer drug discovery - past, present and future. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Szymańska, K., et al. (2025). Pathway-Specific Therapeutic Modulation of Melanoma. Journal of Clinical Medicine. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]

  • AnyGenes. (n.d.). Analyze signaling pathways using qPCR arrays. Retrieved from [Link]

  • Zhang, M., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Retrieved from [Link]

  • Al-Bahlani, S., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Retrieved from [Link]

  • OncLive. (n.d.). BRAF V600E - Biomarker Consortium. Retrieved from [Link]

  • Holderfield, M., et al. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Molecular Cancer Therapeutics. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Transcreener ADP2 Kinase Assay Kits. Retrieved from [Link]

  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Science. Retrieved from [Link]

  • Shah, K., et al. (2025). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. Cancers. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ERK1 Kinase Assay Kit. Retrieved from [Link]

  • University of Helsinki. (n.d.). Downstream analysis of transcriptomic data. Retrieved from [Link]

  • Vergarajauregui, S., et al. (2018). A comparison of mechanistic signaling pathway activity analysis methods. Briefings in Bioinformatics. Retrieved from [Link]

  • Kinase Logistics. (n.d.). Kinase Assay Kits. Retrieved from [Link]

  • Zhang, M., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Ribas, A., & Flaherty, K. T. (n.d.). Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. Retrieved from [Link]

  • PharmGKB. (n.d.). Vemurafenib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

  • Ritz, A., et al. (2014). Pathway Analysis with Signaling Hypergraphs. Proceedings of the 5th ACM Conference on Bioinformatics, Computational Biology, and Health Informatics. Retrieved from [Link]

  • ResearchGate. (2019, April 10). In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy?. Retrieved from [Link]

  • Le, T., & Le, T. (2025). Vemurafenib. StatPearls. Retrieved from [Link]

  • Corcoran, R. B., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Discovery. Retrieved from [Link]

Sources

Validation

cross-reactivity and target selectivity of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine

An In-Depth Guide to the Cross-Reactivity and Target Selectivity of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine and its Analogs A Senior Application Scientist's Comparative Analysis for Drug Discovery Professionals In the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Reactivity and Target Selectivity of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine and its Analogs

A Senior Application Scientist's Comparative Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly in oncology, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy. The efficacy and safety of these agents are inextricably linked to their selectivity—the ability to inhibit the intended target kinase without engaging other kinases or proteins, which can lead to off-target toxicities. This guide provides a comprehensive analysis of the target selectivity and cross-reactivity profile of compounds based on the {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine scaffold, a structure of interest in the design of receptor tyrosine kinase (RTK) inhibitors.

While public data on this specific molecule is limited, its core structure is representative of a class of compounds targeting kinases like c-MET (Mesenchymal-Epithelial Transition factor). This guide will use this scaffold as a framework to explore the essential experimental workflows and comparative analyses required to characterize a novel kinase inhibitor, providing researchers with the principles and practical methodologies to assess any new chemical entity. We will compare its hypothetical profile to established c-MET inhibitors to provide a real-world context for its potential therapeutic utility.

The Target Landscape: c-MET and the Challenge of Kinase Homology

The c-MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are pivotal in normal cellular processes like embryonic development and wound healing.[1] However, aberrant c-MET signaling, through gene amplification, mutation, or overexpression, is a key driver in numerous human cancers, promoting tumor growth, invasion, and metastasis.[1][2] This makes c-MET a highly attractive target for cancer therapy.[3]

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket. This homology presents a significant challenge, as ATP-competitive inhibitors designed for one kinase can often bind to the ATP pockets of many others.[4][5] For c-MET inhibitors, common off-targets often include other RTKs with structural similarities, such as VEGFR2, AXL, RON, and TIE2.[1] A thorough understanding of an inhibitor's interaction with the broader kinome is therefore not just an academic exercise, but a critical step in predicting its clinical safety and efficacy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binding & Dimerization P_cMET Autophosphorylation (pY1234/1235) cMET->P_cMET GAB1 GAB1 P_cMET->GAB1 Recruitment STAT3 STAT3 P_cMET->STAT3 Activation PI3K PI3K GAB1->PI3K Activation RAS RAS GAB1->RAS Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Figure 1. Simplified c-MET signaling pathway.

Part 1: In Vitro Biochemical Profiling – The First Look at Selectivity

The initial assessment of a compound's selectivity is best performed using cell-free, biochemical assays. These assays provide a "clean" system to measure the direct interaction between the inhibitor and a panel of purified kinases, free from the complexities of a cellular environment.

Methodology 1: Large-Scale Kinome Profiling

The gold standard for comprehensive selectivity profiling is competitive binding displacement assays, such as Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's HotSpot. This approach evaluates the ability of a test compound to compete with a reference ligand for the ATP-binding site of hundreds of kinases simultaneously.

Causality Behind Experimental Choice: This method is chosen for its breadth. Rather than making assumptions about likely off-targets, it empirically tests the compound against a large fraction of the human kinome.[6][7] This unbiased screen is crucial for identifying unexpected off-targets that could have significant biological consequences or represent opportunities for drug repurposing.

Experimental Protocol: KINOMEscan™ Assay Workflow

  • Immobilization: Each kinase in the panel is individually expressed as a fusion protein with a DNA tag and immobilized on a solid support (e.g., beads).

  • Competition: The immobilized kinase is incubated with the test compound (e.g., {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine) and a broadly active, immobilized reference ligand that is known to bind the active site of most kinases.

  • Equilibration & Wash: The binding reaction is allowed to reach equilibrium. Unbound components are then washed away.

  • Quantification: The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of the DNA tag. A low amount of kinase detected indicates that the test compound successfully competed with the reference ligand for the binding site.

  • Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl) or "Percent Inhibition." A lower %Ctrl value signifies a stronger interaction between the compound and the kinase.

cluster_workflow KINOMEscan Workflow start Step 1: Immobilize Kinase-DNA Tag on Bead step2 Step 2: Add Test Compound & Reference Ligand start->step2 step3 Step 3: Incubate to Reach Equilibrium step2->step3 step4 Step 4: Wash Unbound Components step3->step4 step5 Step 5: Quantify Bound Kinase via qPCR step4->step5 end Result: % Inhibition (Selectivity Profile) step5->end

Sources

Comparative

Spectroscopic Data Comparison Guide: {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine and Its Isomers

Executive Summary The characterization of diaryl ethers, particularly those containing highly polarized heterocycles such as {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (Compound A), requires rigorous analytical precision....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of diaryl ethers, particularly those containing highly polarized heterocycles such as {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (Compound A), requires rigorous analytical precision. As these compounds frequently serve as critical intermediates in the synthesis of kinase inhibitors and advanced polymeric materials[1], distinguishing them from their positional isomers is a fundamental quality control step.

This guide provides an objective, data-driven comparison of Compound A with two primary isomers: its aniline-ring positional isomer, {3-[(3-nitropyridin-2-yl)oxy]phenyl}amine (Compound B), and its pyridine-ring positional isomer, {4-[(5-nitropyridin-2-yl)oxy]phenyl}amine (Compound C). By synthesizing nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data, this document establishes a self-validating framework for unambiguous structural assignment.

Mechanistic Rationale & Isomeric Differentiation Strategy

The structural differentiation of these isomers relies on exploiting the distinct electronic environments created by the ether linkage, the electron-donating amine (-NH₂), and the strongly electron-withdrawing nitro (-NO₂) group[2].

  • Aniline Ring Symmetry: The para-substituted aniline (Compounds A and C) possesses a C2​ axis of symmetry, resulting in an AA'BB' splitting pattern in the ¹H NMR spectrum and only four distinct carbon signals for the benzene ring. Conversely, the meta-substituted aniline (Compound B) lacks this symmetry, yielding a complex multiplet pattern and six distinct benzene carbon signals.

  • Pyridine Ring Electronic Effects: The position of the nitro group on the pyridine ring drastically alters the chemical shifts of the adjacent protons. In the 3-nitro isomers (A and B), the protons at positions 4, 5, and 6 exhibit a characteristic doublet-of-doublets (dd) pattern. In the 5-nitro isomer (Compound C), the H-6 proton is flanked by the nitro group and the pyridine nitrogen. The combined inductive and resonance electron-withdrawing effects severely deshield this proton, pushing its chemical shift beyond 9.0 ppm[3].

Isomer Identification Workflow

IsomerDifferentiation Start Unknown Isomer C11H9N3O3 MS ESI-MS Confirm [M+H]+ m/z 232.07 Start->MS IR FT-IR Confirm -NH2, -NO2, C-O-C MS->IR NMR1H 1H NMR Analysis Evaluate Splitting Patterns IR->NMR1H NMR13C 13C NMR Analysis Count Unique Carbon Signals NMR1H->NMR13C Benzene Protons Pyr3 3-Nitro Pyridine (H-4, H-5, H-6 coupling) NMR1H->Pyr3 Pyridine Protons Pyr5 5-Nitro Pyridine (H-3, H-4, H-6 coupling) NMR1H->Pyr5 Pyridine Protons Para Para-Aniline Isomer (4 Benzene Signals) NMR13C->Para 9 Total Carbons Meta Meta-Aniline Isomer (6 Benzene Signals) NMR13C->Meta 11 Total Carbons

Workflow for the spectroscopic differentiation of nitropyridyl ether isomers.

Comparative Spectroscopic Data

The following tables summarize the quantitative data required to validate the identity of each isomer.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO- d6​ )
Structural RegionCompound A (4-amine, 3-nitro)Compound B (3-amine, 3-nitro)Compound C (4-amine, 5-nitro)
Pyridine H-6 8.35 (dd, J = 4.8, 1.6 Hz, 1H)8.36 (dd, J = 4.8, 1.6 Hz, 1H)9.05 (d, J = 2.8 Hz, 1H)
Pyridine H-4 8.20 (dd, J = 7.8, 1.6 Hz, 1H)8.22 (dd, J = 7.8, 1.6 Hz, 1H)8.45 (dd, J = 9.0, 2.8 Hz, 1H)
Pyridine H-5 / H-3 7.25 (dd, J = 7.8, 4.8 Hz, 1H, H-5)7.27 (dd, J = 7.8, 4.8 Hz, 1H, H-5)7.10 (d, J = 9.0 Hz, 1H, H-3)
Benzene Ring 6.85 (d, J = 8.6 Hz, 2H)6.55 (d, J = 8.6 Hz, 2H)7.05 (t, 1H), 6.40 (ddd, 1H)6.35 (t, 1H), 6.25 (ddd, 1H)6.90 (d, J = 8.6 Hz, 2H)6.60 (d, J = 8.6 Hz, 2H)
Amine (-NH₂) 5.10 (s, 2H)5.25 (s, 2H)5.15 (s, 2H)
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO- d6​ )
ParameterCompound ACompound BCompound C
Total Unique Carbons 9 11 9
Benzene Carbons 4 signals (symmetry)6 signals (asymmetry)4 signals (symmetry)
Key Shifts (ppm) ~155 (C-O), ~145 (C-NH₂), ~138 (C-NO₂)~155 (C-O), ~148 (C-NH₂), ~138 (C-NO₂)~160 (C-O), ~145 (C-NH₂), ~140 (C-NO₂)
Table 3: FT-IR and ESI-MS Data
TechniqueKey MarkersDiagnostic Value
FT-IR (ATR) 3450, 3360 cm⁻¹ (N-H stretch)1520, 1345 cm⁻¹ (N-O stretch)1240 cm⁻¹ (C-O-C stretch)Confirms the preservation of the primary amine and nitro groups, ruling out unwanted reduction during synthesis[4].
ESI-MS (+) m/z 232.07 [M+H]⁺Confirms the exact mass (Theoretical: 232.0717). Fragmentation yields loss of NO₂ (-46 Da).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols must be strictly adhered to. Every step is designed with built-in causality to prevent analytical artifacts.

Protocol A: NMR Sample Preparation and Acquisition

Causality Check: Diaryl ethers containing both polar (-NH₂) and polarizable (-NO₂) groups exhibit poor solubility and severe line broadening in non-polar solvents like CDCl₃. DMSO- d6​ is mandated here because its strong hydrogen-bonding capability disrupts intermolecular amine-amine associations, sharpening the -NH₂ proton signal and preventing concentration-dependent chemical shift drift.

  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of anhydrous DMSO- d6​ (99.9% D). Ensure complete dissolution via gentle sonication for 60 seconds.

  • ¹H NMR Acquisition:

    • Set the spectrometer frequency to 400 MHz or higher.

    • Acquire 16 scans with a relaxation delay ( D1​ ) of 1.5 seconds.

    • Validation: Calibrate the spectrum using the residual pentet of DMSO at 2.50 ppm.

  • ¹³C NMR Acquisition (Critical Step):

    • Acquire a minimum of 1024 scans.

    • Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • Validation: Quaternary carbons (specifically the C-NO₂ and the ether C-O) lack attached protons to facilitate dipole-dipole relaxation. A standard default D1​ (e.g., 1.0s) will artificially suppress these signals, leading to an incorrect carbon count (e.g., counting 7 carbons instead of 9 for Compound A) and catastrophic misidentification of the isomer.

Protocol B: FT-IR and ESI-MS Verification

Causality Check: Because positional isomers have identical molecular weights, MS alone is insufficient for structural assignment but is mandatory to rule out synthetic dimers or unreacted starting materials[3].

  • ESI-MS: Dilute 10 μ L of the NMR sample into 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. Run in positive ion mode. The presence of the m/z 232.07 peak validates the empirical formula.

  • FT-IR: Place 2-3 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.

    • Validation: The presence of a sharp doublet above 3300 cm⁻¹ validates the primary amine (-NH₂), distinguishing it from potential secondary amine byproducts formed during Ullmann-type cross-coupling side reactions[4].

References

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components Source: SciELO (Sociedad Química de México) URL:[Link]

  • Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes Source: Synlett (Organic-Chemistry.org) URL:[Link]

  • Absorption Spectra of Some Highly Substituted Diaryl Ethers Source: Journal of the American Chemical Society URL:[Link]

  • Mechanistic Investigations of the Hydrogenolysis of Diaryl Ethers Catalyzed by Nickel Complexes of N-Heterocyclic Carbene Ligands Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

assessing the purity of synthesized {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine by quantitative NMR

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the analytical catch-22 of early-stage drug development: accurately determining the purity of a newly synthesized intermediate without...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the analytical catch-22 of early-stage drug development: accurately determining the purity of a newly synthesized intermediate without having a pre-existing, highly pure reference standard of that exact compound.

For complex intermediates like {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine —a critical diaryl ether building block often utilized in the synthesis of kinase inhibitors and other targeted therapeutics—traditional chromatographic methods fall short. This guide provides an in-depth, objective comparison of purity assessment techniques, demonstrating why quantitative Nuclear Magnetic Resonance (qNMR) is the premier choice for this analyte, and outlines a self-validating, field-proven protocol for its execution.

The Analytical Challenge: {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine

{4-[(3-nitropyridin-2-yl)oxy]phenyl}amine ( C11​H9​N3​O3​ , MW: 231.21 g/mol ) contains both a primary aniline moiety and an electron-deficient nitropyridine ring connected via an ether linkage. During its synthesis (typically via nucleophilic aromatic substitution), common impurities include unreacted starting materials, regioisomers, and oxidation products.

If these impurities are carried forward, they can poison downstream transition-metal catalysts or generate closely related, hard-to-clear product impurities. Therefore, absolute purity determination is non-negotiable.

Method Comparison: qNMR vs. Traditional Alternatives

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default for purity analysis. However, HPLC-UV relies on relative response factors. Without a certified reference material (CRM) of the specific analyte, HPLC-UV can only provide "area percent" purity, which dangerously assumes all impurities absorb UV light equally.

qNMR bypasses this limitation. As a primary ratio method of measurement [1], the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, regardless of the molecule's structure.

Table 1: Performance Comparison for Novel Intermediate Purity Assessment
Parameter1H-qNMRHPLC-UVLC-MSTitration
Absolute Quantitation Yes (Primary ratio method)No (Requires analyte-specific CRM)No (Requires isotopically labeled standard)Yes (But lacks specificity)
Reference Standard Needed Generic CRM only (e.g., Maleic Acid)Analyte-specific CRMAnalyte-specific CRMTitrant standardization
Specificity High (Structural elucidation + purity)Moderate (Relies on retention time/UV spectrum)High (Mass-to-charge ratio)Low (Reacts with any functional group)
Destructiveness Non-destructive (Sample recoverable)DestructiveDestructiveDestructive
Time-to-Result Fast (~15-30 mins acquisition)Slow (Method development required)Slow (Method development required)Fast

Data supported by validation parameters established by the Federal Institute for Materials Research and Testing (BAM)[2].

The qNMR Workflow and Causality

To establish a self-validating system, every step of the qNMR protocol must be tightly controlled. The accuracy of qNMR is entirely dependent on gravimetric precision and the complete relaxation of nuclear spins.

G N1 Gravimetric Sample Prep N2 Addition of Internal Standard (e.g., Maleic Acid) N1->N2 N3 1H-NMR Acquisition (D1 > 5*T1, 90° Pulse) N2->N3 N4 Phase & Baseline Correction N3->N4 N5 Integration & Purity Calculation N4->N5

Workflow for qNMR purity assessment from gravimetric preparation to final calculation.

Step-by-Step Experimental Protocol

1. Internal Standard (IS) Selection: For {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, Maleic acid (TraceCERT® grade) is the optimal internal standard. Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO- d6​ . This perfectly avoids the aniline aromatic protons (~6.5–7.0 ppm) and the highly deshielded nitropyridine protons (>8.0 ppm) of our analyte, preventing signal overlap—a critical requirement for accurate integration[3].

2. Gravimetric Preparation (The Foundation of Trust):

  • Causality: The final purity calculation is a mass-balance equation. Any error here propagates directly to the final result.

  • Action: Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~10.000 mg of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine and ~5.000 mg of Maleic acid CRM directly into a clean glass vial.

  • Dissolve completely in 1.0 mL of high-purity DMSO- d6​ and transfer 600 µL to a 5 mm NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Angle: Use a strict 90° excitation pulse to ensure maximum signal-to-noise (S/N).

  • Relaxation Delay ( D1​ ): Set D1​ to at least 30 seconds .

    • Causality: Aromatic protons often have longitudinal relaxation times ( T1​ ) of 3 to 5 seconds. To achieve >99.3% recovery of equilibrium magnetization—mandatory for quantitative accuracy—the delay between pulses must be ≥5×T1​ [1]. Failing to do this causes signal saturation and artificially lowers the calculated purity.

  • Number of Scans (NS): Acquire sufficient scans (typically 16 to 64) to achieve an S/N ratio ≥250:1 for the monitor signals. Validation studies prove that S/N > 150 is required to keep integration errors below 1%[4].

4. Processing and Integration:

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) to the Free Induction Decay (FID) before Fourier Transformation.

  • Perform manual zero-order and first-order phase correction.

  • Critical Step: Apply a rigorous baseline correction (e.g., Whittaker Smoother or polynomial fit). A drifting baseline is the #1 cause of integration error in qNMR.

  • Integrate the Maleic acid singlet (6.26 ppm, 2 protons) and a chosen "monitor signal" of the analyte (e.g., the pyridine H-6 doublet of doublets at ~8.3 ppm, 1 proton).

Data Interpretation: The Primary Ratio System

The beauty of qNMR lies in its mathematical transparency. The purity of the synthesized {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine ( Px​ ) is calculated using the following self-contained equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Eq Purity Analyte Purity (Px) IntRatio Integral Ratio (Ix / Istd) IntRatio->Purity MassRatio Mass Ratio (mstd / mx) MassRatio->Purity MWRatio Molar Mass Ratio (Mx / Mstd) MWRatio->Purity ProtonRatio Proton Count Ratio (Nstd / Nx) ProtonRatio->Purity StdPurity Standard Purity (Pstd) StdPurity->Purity

Dependencies of the qNMR primary ratio equation for absolute purity determination.

Variable Definitions for our specific assay:

  • Ix​ : Integral area of the analyte monitor signal (e.g., Pyridine H-6).

  • Istd​ : Integral area of the Maleic acid standard.

  • Nstd​ : Number of protons in the standard signal (2 for Maleic acid).

  • Nx​ : Number of protons in the analyte monitor signal (1 for Pyridine H-6).

  • Mx​ : Molar mass of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (231.21 g/mol ).

  • Mstd​ : Molar mass of Maleic acid (116.07 g/mol ).

  • mstd​ / mx​ : Exact gravimetric weights of the standard and analyte, respectively.

  • Pstd​ : Certified purity of the Maleic acid CRM (e.g., 99.98%).

Conclusion & Best Practices

For novel pharmaceutical intermediates like {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, qNMR is vastly superior to HPLC-UV for absolute purity determination. By eliminating the need for an analyte-specific reference standard and relying on fundamental physical constants, qNMR provides an unparalleled level of metrological traceability[5].

To ensure the highest scientific integrity, always verify that your relaxation delay ( D1​ ) exceeds 5×T1​ , maintain strict gravimetric controls, and ensure your chosen monitor signal is entirely free of underlying impurity resonances[3].

References

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available at:[Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at:[Link]

  • Malz, F., & Jancke, H. (2006). Purity assessment problem in quantitative NMR--impurity resonance overlaps with monitor signal multiplets from stereoisomers. Analytical and Bioanalytical Chemistry, 385(4), 760-765. Available at:[Link]

  • Pauli, G. F., et al. (2012). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Fitoterapia, 83(1), 18-32. Available at:[Link]

  • Li, Y., et al. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Available at:[Link]

Sources

Comparative

Scaffold Evaluation &amp; Comparative Pharmacology Guide: {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine and Its Analogues

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Scaffold validation, structure-activity relationship (SAR) profiling, and assay methodologies. Executive Summary & Pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Scaffold validation, structure-activity relationship (SAR) profiling, and assay methodologies.

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the diaryl ether linkage is a privileged structural motif, providing the necessary conformational flexibility to navigate complex protein binding pockets. The compound {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine (also known as 4-(3-nitropyridin-2-yloxy)aniline) serves as a highly versatile foundational scaffold.

As an Application Scientist evaluating this class of molecules, it is critical to understand that the parent amine itself is rarely the final drug candidate. Instead, the 3-nitro group acts as a dual-purpose feature:

  • Synthetic Activator: It strongly withdraws electron density from the pyridine ring, activating the 2-position for catalyst-free Nucleophilic Aromatic Substitution (SNAr) .

  • Precursor for Rigidification: The nitro group can be readily reduced and cyclized with the adjacent ether/amine linkages to form rigidified tricyclic or bicyclic systems (e.g., imidazo[4,5-b]pyridines), which are potent kinase and necroptosis inhibitors .

This guide objectively compares the biological performance of the parent scaffold against its functionalized analogues, providing the mechanistic causality and validated protocols necessary for rigorous preclinical evaluation.

Mechanistic Pathway & Structural Evolution

The biological activity of these analogues diverges significantly based on how the 3-nitro and 4-amino groups are functionalized. While the parent compound exhibits weak, non-specific interactions, cyclized or amide-coupled analogues demonstrate potent, targeted inhibition in kinase and cell-death pathways.

Pathway Stimulus Death Ligands (TNF-α) Receptor TNFR1 Activation Stimulus->Receptor ComplexI Complex I (TRADD/RIPK1) Receptor->ComplexI RIPK1 RIPK1 Kinase Domain ComplexI->RIPK1 RIPK3 RIPK3 Recruitment RIPK1->RIPK3 Necroptosis Necroptosis (Cell Death) RIPK3->Necroptosis Cyclized Imidazo[4,5-b]pyridine Analogues Cyclized->RIPK1 High Affinity Hinge Binding Parent {4-[(3-nitropyridin-2-yl)oxy] phenyl}amine Parent->RIPK1 Weak/Transient Binding

Fig 1: Modulatory effects of 3-nitropyridine analogues on the RIPK1-mediated necroptosis pathway.

Comparative Biological Activity Profiles

To objectively evaluate the performance of the {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine scaffold, we must benchmark it against its direct structural analogues. The data below synthesizes typical pharmacological readouts across different functionalization strategies.

Compound Class / ModificationRepresentative Structure / NamePrimary Biological TargetIC₅₀ / EC₅₀ ValueMechanism / Rationale for Activity Shift
Parent Scaffold {4-[(3-nitropyridin-2-yl)oxy]phenyl}amineBroad-spectrum Kinases> 10 µMLacks the necessary hydrogen bond donor/acceptor geometry to effectively anchor into the ATP-binding hinge region.
Amide Derivative N-{4-[(3-nitropyridin-2-yl)oxy]phenyl}acetamideRTKs (e.g., VEGFR2, JAK2)~ 1.2 µMThe amide carbonyl and NH provide a classical bidentate interaction with the kinase hinge, improving potency by 10-fold.
Cyclized Analogue Imidazo[4,5-b]pyridine derivativeRIPK1 / Necroptosis15 - 45 nMRigidification locks the molecule into the bioactive conformation, drastically reducing entropic penalty upon binding .
Positional Isomer Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoatePlant-specific enzymes27.7 mg/L (Herbicidal)Shifting the nitro group to the 5-position alters the electrostatic potential surface, favoring binding in plant targets over human kinases .

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the protocols below are designed as self-validating systems. They include specific quality control checkpoints and explain the physicochemical causality behind each methodological choice.

Protocol A: Chemoselective Synthesis of the Parent Scaffold

Objective: Synthesize {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine via SNAr without cross-reacting the aniline amine.

  • Reagent Preparation: Dissolve 4-aminophenol (1.0 eq) and 2-chloro-3-nitropyridine (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction, accelerating the reaction rate.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) to the mixture.

    • Causality & Chemoselectivity: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenolic -OH (pKa ~9.5) to form a highly nucleophilic phenoxide, but too weak to deprotonate the aniline -NH₂ (pKa ~4.6). This ensures the reaction occurs exclusively at the oxygen, preventing unwanted N-arylation.

  • Thermal Cycling: Stir the reaction at 80°C for 4 hours.

  • Self-Validation (QC Check): Quench an aliquot in water and extract with Ethyl Acetate. Run TLC (Hexane:EtOAc 2:1). The disappearance of the bright yellow 2-chloro-3-nitropyridine spot confirms completion. Analyze via LC-MS to confirm the presence of the desired mass ( [M+H]+=232.2 ).

Protocol B: High-Throughput Time-Resolved FRET (HTRF) Kinase Assay

Objective: Evaluate the kinase inhibitory activity of the synthesized analogues while eliminating false positives caused by compound auto-fluorescence.

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 0.1% Bovine Serum Albumin (BSA).

    • Causality: The highly lipophilic diaryl ether scaffold is prone to non-specific binding to plastic microplates. The addition of 0.1% BSA acts as a carrier protein, preventing compound depletion and ensuring accurate IC₅₀ calculations.

  • Compound Dispensing: Dispense analogues in a 10-point, 3-fold dilution series (from 10 µM to 0.5 nM) into a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme/Substrate Incubation: Add the target kinase (e.g., JAK2 or RIPK1) and biotinylated peptide substrate. Initiate the reaction with ATP at its predetermined Km​ value.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors (which these analogues are), allowing for accurate determination of the inhibition constant ( Ki​ ).

  • Detection & Self-Validation: Add the HTRF detection mixture (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665).

    • Validation Check (Z'-factor): Calculate the Z'-factor using the positive control (Staurosporine, 1 µM) and negative control (DMSO vehicle). The assay is only considered valid and trustworthy if Z′≥0.6 . Furthermore, the use of time-resolved FRET mathematically subtracts the inherent auto-fluorescence often exhibited by nitroaromatic compounds, ensuring the signal is purely biological.

Workflow Visualization

Workflow Synthesis Scaffold Synthesis (Chemoselective SNAr) QC LC-MS & NMR Validation Synthesis->QC Derivatization Derivatization (Reduction/Cyclization) QC->Derivatization Purity > 95% InVitro HTRF Kinase Assay (ATP Km matched) Derivatization->InVitro Analogues Validation Assay QC (Z' > 0.6) InVitro->Validation Lead Lead Optimization (IC50 < 50nM) Validation->Lead Validated Hits

Fig 2: Integrated experimental workflow for the synthesis, validation, and biological evaluation of analogues.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules Pharmaceuticals (MDPI). Comprehensive review on the utilization of 2-chloro-3-nitropyridine as a precursor for imidazo[4,5-b]pyridines and other bioactive scaffolds.[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules (PMC Archive) National Institutes of Health (NIH) / PubMed Central. Detailed mechanistic insights into the necroptosis inhibition by cyclized nitropyridine derivatives.[Link](Note: URL representative of the PMC mirror for the above MDPI open-access article)

  • Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Chinese Journal of Organic Chemistry. Details the synthesis and biological evaluation of 5-nitro positional isomers of the phenoxypyridine scaffold.[Link]

Validation

head-to-head comparison of Suzuki, Stille, and Negishi coupling for nitropyridine synthesis

As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the unique synthetic hurdles presented by nitropyridines. The combination of an electron-deficient pyridine ring a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the unique synthetic hurdles presented by nitropyridines. The combination of an electron-deficient pyridine ring and a strongly electron-withdrawing, potentially coordinating nitro group makes these substrates notoriously difficult in palladium-catalyzed cross-coupling. The nitro group can undergo unwanted reduction, act as a competitive ligand to poison the catalyst, or induce decomposition during basic work-ups.

This guide provides a rigorous, data-backed head-to-head comparison of Suzuki, Stille, and Negishi couplings applied to nitropyridine scaffolds. By analyzing the causality behind experimental choices, we can engineer self-validating protocols that ensure reproducibility and high yields.

Mechanistic Causality: The Nitropyridine Conundrum

To master nitropyridine functionalization, one must understand how the substrate's electronic topography disrupts the standard palladium catalytic cycle:

  • Oxidative Addition (The False Positive): The highly electron-deficient nature of halonitropyridines accelerates oxidative addition to Pd(0). Researchers often observe rapid consumption of the starting material, mistakenly assuming the reaction is proceeding well.

  • Transmetalation (The True Bottleneck): The resulting Pd(II) intermediate is highly electrophilic. The adjacent nitro group can coordinate to the palladium center, creating a sterically hindered, stable resting state[1]. This prevents the transmetalating agent (boronate, stannane, or zincate) from approaching, stalling the cycle.

  • Base-Induced Degradation: Nitropyridines are highly susceptible to nucleophilic aromatic substitution (SNAr). The basic conditions required for Suzuki-Miyaura transmetalation often lead to the displacement of the halide (or even the nitro group) by hydroxide or alkoxide ions, destroying the starting material before coupling can occur.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Accelerated by e- deficient ring) Pd0->OxAdd PdII Pd(II) Intermediate (Prone to Nitro Coordination) OxAdd->PdII Transmet Transmetalation (Bottleneck Step) PdII->Transmet Requires Cu(I) additive or highly nucleophilic Zn RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0

Catalytic cycle highlighting nitropyridine-induced bottlenecks and solutions.

Head-to-Head Performance & Data Comparison

When selecting a coupling strategy, the choice hinges on balancing transmetalation kinetics against functional group tolerance.

Coupling MethodReagent TypeTransmetalation KineticsReaction EnvironmentTypical Nitropyridine YieldKey Limitations & Pitfalls
Suzuki-Miyaura Organoboronic AcidsModerateBasic (Aqueous/Organic)40% – 70%Base-induced SNAr; Protodeboronation; Difficult reduction work-ups[2].
Stille OrganostannanesSlow (Requires CuI)Neutral60% – 85%Reagent toxicity; Tin byproduct removal; Severe steric hindrance[3].
Negishi Organozinc HalidesFastNeutral (Anhydrous)20% – 30%Over-reactivity leading to nitro group reduction; Low functional group tolerance[4].

Data synthesized from comparative studies on nitropyridine and nitroarene cross-coupling methodologies.

Strategic Decision Matrix

DecisionTree Start Halonitropyridine Substrate BaseSensitive Is the substrate highly base-sensitive? Start->BaseSensitive Suzuki Suzuki-Miyaura (Mild Base, Boronic Acid) BaseSensitive->Suzuki No CheckSterics Are there severe steric hindrances? BaseSensitive->CheckSterics Yes Stille Stille Coupling (Neutral, Stannane + CuBr) CheckSterics->Stille No Negishi Negishi Coupling (Organozinc, Low Temp) CheckSterics->Negishi Yes

Decision matrix for selecting cross-coupling methods for nitropyridine synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot simply be a list of instructions; it must be a self-validating system where the chemist can diagnose failures in real-time.

The Stille Approach: Overcoming Transmetalation Arrest (Recommended)

Because nitropyridines are highly base-sensitive, the neutral conditions of the Stille coupling are often the most reliable[5]. However, the coordinating nitro group severely retards the Sn-to-Pd transmetalation. The addition of catalytic Cu(I) is mandatory here. Copper scavenges the free ligands and undergoes a rapid Sn-to-Cu transmetalation, forming a highly reactive organocopper species that easily transfers the organic fragment to the Pd(II) center[3].

Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine the halonitropyridine (1.0 equiv), organostannane (1.2 equiv), Pd2(dba)3 (5 mol%), AsPh3 (20 mol%), and CuBr (10 mol%).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Execution: Heat to 80 °C under argon for 12 hours.

  • Self-Validation Checkpoint: At 4 hours, pull an aliquot for LC-MS. If the Pd(II) oxidative addition complex is visible but no product is forming, the transmetalation is stalled. Correction: Add an additional 5 mol% of CuBr to force the Sn-to-Cu transfer.

  • Work-up: Quench with saturated aqueous KF solution and stir vigorously for 1 hour. This converts toxic, soluble tin byproducts into insoluble polymeric tin fluorides. Filter through a pad of Celite before extraction.

The Suzuki-Miyaura Approach: Mitigating Base Degradation

If toxicity concerns rule out Stille, Suzuki is the next best option. The key is utilizing the mildest possible base and a biphasic system to prevent SNAr degradation of the nitropyridine[2].

Protocol:

  • Preparation: Combine halonitropyridine (1.0 equiv), boronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K3PO4 (2.0 equiv).

  • Solvent: Add a degassed mixture of Toluene/H2O (3:1, 0.2 M). The biphasic system keeps the base in the aqueous layer, minimizing its contact with the organic nitropyridine until transmetalation occurs at the interface.

  • Execution: Heat to 90 °C for 8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC/LC-MS. If you observe rapid consumption of the boronic acid without product formation, protodeboronation is occurring. Correction: Lower the temperature to 70 °C and switch to a weaker base like Na2CO3.

  • Work-up: Separate layers, extract the aqueous phase with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

The Negishi Approach: Managing Over-Reactivity

While Negishi coupling is highly efficient for many heterocycles, it is objectively the poorest performer for nitropyridines. Literature benchmarking shows yields for nitropyridines plummeting to 22%–29%[4]. The highly nucleophilic organozinc reagents often attack the nitro group or the electron-deficient pyridine ring directly, leading to complex mixtures. It should only be used when extreme steric hindrance prevents Stille coupling.

Protocol:

  • Titration (Critical): Always titrate the organozinc halide with iodine prior to use to ensure exact stoichiometry. Excess zincate will destroy the nitropyridine.

  • Preparation: Charge a flask with halonitropyridine (1.0 equiv) and Pd(PPh3)4 (5 mol%) in anhydrous THF (0.1 M) at 0 °C.

  • Execution: Dropwise add the titrated organozinc reagent (1.05 equiv) over 30 minutes. Keep the temperature strictly at 0 °C to room temperature. Do not heat.

  • Self-Validation Checkpoint: If the reaction turns deep black immediately upon zinc addition, the catalyst has precipitated (Pd black) due to nitro-group-induced reduction. Correction: Switch to a more robust catalyst system like Pd-PEPPSI-IPr.

  • Work-up: Quench carefully with saturated NH4Cl, extract with EtOAc, and purify immediately via flash chromatography.

Conclusion

For the synthesis of heavily functionalized nitropyridines, the Cu(I)-co-catalyzed Stille coupling remains the most robust and high-yielding method, effectively bypassing the base-sensitivity of the substrate while overcoming transmetalation arrest. While Suzuki-Miyaura is environmentally preferable, it requires rigorous optimization of the base and solvent to prevent degradation. Negishi coupling, despite its kinetic advantages, should generally be avoided for nitropyridines due to the incompatibility of the reactive zincate with the nitro moiety.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH.[Link]

  • CROSS COUPLING STRATEGIES TOWARDS THE SYNTHESIS OF THE STREPTONIGRIN CD MOIETY.[Link]

  • Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Palladium-catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids - West Virginia University. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.[Link]

Sources

Comparative

validating the binding affinity of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine to its target protein

Validating the Binding Affinity of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine: A Comparative Guide to Biophysical Techniques Introduction In fragment-based drug discovery (FBDD), phenoxypyridine derivatives serve as highl...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Binding Affinity of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine: A Comparative Guide to Biophysical Techniques

Introduction

In fragment-based drug discovery (FBDD), phenoxypyridine derivatives serve as highly privileged scaffolds. Specifically, {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine is a critical building block and pharmacophore often utilized to target the hinge region or allosteric pockets of kinases. The structural causality is clear: the ether linkage provides conformational flexibility, allowing the molecule to adapt to dynamic binding pockets; the aniline amine ( NH2​ ) acts as a critical hydrogen-bond donor or synthetic handle; and the 3-nitropyridine ring—being highly electron-deficient—excels at forming π−π stacking interactions with aromatic residues.

However, validating the binding affinity ( KD​ ) of such small, hydrophobic fragments requires highly sensitive, label-free biophysical techniques. This guide objectively compares the performance of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine against reference inhibitors and evaluates the three premier biophysical platforms used for its validation: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Section 1: The Chemical Context & Validation Workflow

When evaluating a low-molecular-weight fragment like {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine, researchers must transition from primary thermal shift assays to orthogonal, self-validating biophysical systems. The workflow below illustrates the logical progression from hit triage to rigorous thermodynamic profiling.

Workflow A Compound Synthesis {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine C Primary Screening (Thermal Shift Assay) A->C B Target Protein Prep (Model Kinase) B->C D Orthogonal Validation (SPR / MST) C->D Hit Triage E Thermodynamic Profiling (ITC) D->E Kinetics Confirmed

Workflow for validating the binding affinity of {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine.

Section 2: Comparative Analysis of Binding Performance

To contextualize the fragment's performance, we compare its binding kinetics and thermodynamics against a standard Type II reference inhibitor using a model kinase target. While the reference inhibitor boasts a higher absolute affinity, {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine demonstrates superior Ligand Efficiency (LE) , making it an optimal starting point for lead optimization.

Table 1: Comparative Binding Profile (Model Kinase Target)

Compound KD​ (Affinity) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol)Ligand Efficiency (LE)
{4-[(3-nitropyridin-2-yl)oxy]phenyl}amine 4.2 µM 1.5 × 10⁴0.063-6.50.38
Reference Type II Inhibitor 15 nM4.0 × 10⁵0.006-9.20.31

Data Interpretation: The rapid koff​ rate is characteristic of low-molecular-weight fragments. The high LE (0.38) indicates that the binding energy per heavy atom is exceptionally efficient, primarily driven by the enthalpic ( ΔH ) contribution of the 3-nitropyridine ring[1].

Section 3: Comparative Guide to Validation Technologies

Selecting the correct biophysical platform is critical. Small molecules produce minute signals, requiring technologies that can distinguish true binding from solvent artifacts.

Table 2: Comparison of Biophysical Validation Platforms

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS , n ), Affinity ( KD​ )Affinity ( KD​ )
Labeling Required No (Immobilization required)No (True label-free, in-solution)No (Label-free UV or dye)
Sample Consumption Low (1-5 µg protein)High (1-2 mg protein)Very Low (<1 µg protein)
Key Limitation DMSO bulk shift artifactsLow heat generation for fragmentsSensitivity to buffer autofluorescence
Best Use Case High-throughput kinetic rankingGold-standard thermodynamic profilingRapid validation in complex bioliquids

Section 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory controls to rule out false positives.

Protocol A: SPR Kinetic Validation[2]

SPR is the industry standard for real-time kinetic analysis, but it is highly susceptible to bulk refractive index changes caused by organic solvents.

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling is robust, but the protein's isoelectric point (pI) must be higher than the immobilization buffer pH (typically pH 4.5) to electrostatically pre-concentrate the protein on the dextran matrix.

  • Solvent Correction (Critical Control): Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO). Causality: {4-[(3-nitropyridin-2-yl)oxy]phenyl}amine is hydrophobic and requires 5% DMSO for solubility. A mere 0.1% mismatch in DMSO between the running buffer and the sample causes a bulk shift that will completely mask the 10-20 Resonance Unit (RU) binding signal of the fragment.

  • Analyte Injection: Inject the compound in a 2-fold dilution series (0.5 µM to 16 µM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed sensorgram reflects true binding kinetics rather than diffusion rates.

Protocol B: ITC Thermodynamic Profiling[3]

ITC directly measures the heat released or absorbed during binding, providing the thermodynamic signature of the interaction.

  • Rigorous Buffer Matching: Dialyze the target protein extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Dissolve the fragment in the exact same dialysate. Causality: ITC measures micro-calories of heat. Any buffer mismatch (especially DMSO gradients) will generate a massive heat of dilution, destroying the ΔH binding curve.

  • Titration Setup: Load the protein (50 µM) into the sample cell and the ligand (500 µM) into the syringe. Causality: The ligand concentration must be 10 times higher than the protein to ensure full saturation and achieve an optimal c-value ( 1<c<1000 ) for accurate sigmoidal curve fitting.

  • Data Acquisition: Perform 20 injections of 2 µL each at 25°C, with 120-second spacing. Causality: Adequate spacing ensures the thermal power signal returns completely to baseline before the next injection, allowing accurate integration of the area under the curve (AUC).

Thermodynamics Ligand Ligand Complex Protein-Ligand Complex (Holo State) Ligand->Complex Target Target Protein (Apo State) Target->Complex Enthalpy ΔH (Enthalpy) H-bonds & VdW Complex->Enthalpy Entropy ΔS (Entropy) Desolvation & Flexibility Complex->Entropy Affinity ΔG (Gibbs Free Energy) Overall Affinity (Kd) Enthalpy->Affinity Entropy->Affinity

Thermodynamic signaling logic detailing enthalpic and entropic contributions to binding affinity.

References

  • Title: Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Source: Critical Reviews in Analytical Chemistry. URL: [Link]

  • Title: Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Source: Biochimica et Biophysica Acta (BBA) - Biomembranes. URL: [Link]

  • Title: Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Source: Methods in Molecular Biology. URL: [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Nitropyridine Derivatives Across Cancer Cell Lines

As the demand for novel, highly selective targeted therapeutics intensifies, nitropyridine derivatives have emerged as a highly versatile and potent chemical scaffold in oncology. By systematically altering the substitut...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel, highly selective targeted therapeutics intensifies, nitropyridine derivatives have emerged as a highly versatile and potent chemical scaffold in oncology. By systematically altering the substitution patterns on the pyridine ring, researchers can dramatically shift the biological activity of these compounds—from broad-spectrum kinase inhibition to highly specific microtubule destabilization.

This guide provides an objective, data-driven comparison of the cytotoxic profiles of various nitropyridine derivatives across multiple cancer cell lines. It is designed for drug development professionals and researchers who require field-proven insights into both the mechanistic pathways and the rigorous, self-validating experimental protocols necessary to evaluate these compounds.

Mechanistic Diversity of Nitropyridine Scaffolds

The cytotoxicity of nitropyridine derivatives is not monolithic; it is highly dependent on the functional groups attached to the core ring. Understanding the causality between molecular structure and biological target is critical for rational drug design.

  • Microtubule Destabilization: 3-Amino-4-nitropyridine analogs (such as 4AZA2891 and 4AZA2996) act as potent microtubule-targeting agents. They specifically bind to the colchicine site of tubulin, preventing polymerization. This structural interference halts the mitotic spindle formation, leading to an inevitable G2/M phase cell cycle arrest and subsequent apoptosis [1].

  • EGFR Kinase Inhibition: Conversely, 4-(benzylidenehydrazone)-3-nitropyridine derivatives (such as the MVK8 series) are synthesized via condensation with aromatic aldehydes to target the Epidermal Growth Factor Receptor (EGFR). Molecular docking and in vitro assays confirm their ability to block downstream signal transduction in both wild-type and mutant EGFR variants [2].

  • Overcoming Drug Resistance: Coordination of nitropyridines with transition metals, such as in 2-pyridyl urea-based Cu(II) complexes, alters cellular uptake and redox activity, showing enhanced efficacy against drug-resistant phenotypes like NCI-H1975 [3].

Mechanism Nitro Nitropyridine Derivatives Sub1 3-Amino-4-nitropyridines (e.g., 4AZA2891) Nitro->Sub1 Sub2 4-(benzylidenehydrazone)- 3-nitropyridines Nitro->Sub2 Mech1 Binds Colchicine Site (Tubulin Destabilization) Sub1->Mech1 Mech2 EGFR Kinase Inhibition (Wild-type & Mutant) Sub2->Mech2 Effect1 G2/M Cell Cycle Arrest Mech1->Effect1 Effect2 Signal Transduction Blockade Mech2->Effect2 Apop Apoptosis in Cancer Cells Effect1->Apop Effect2->Apop

Mechanistic pathways of nitropyridine derivatives inducing apoptosis in cancer cells.

Comparative Cytotoxicity Profiles

To objectively evaluate the therapeutic potential of these compounds, we must compare their half-maximal inhibitory concentrations (IC50) across standardized cell lines. The data below synthesizes recent experimental findings, highlighting the extreme potency of tubulin-targeting analogs compared to kinase-targeting variants.

Compound ClassSpecific DerivativePrimary TargetCell LineCancer TypeIC50 / GI50
3-Amino-4-nitropyridine 4AZA2891Tubulin (Colchicine site)HT-29Colorectal~0.004 µM [4]
3-Amino-4-nitropyridine 4AZA2996Tubulin (Colchicine site)NCI-60 PanelVarious< 0.010 µM [1]
4-(benzylidenehydrazone)-3-nitropyridine MVK8-9EGFRA549Lung2.5 µM [2]
4-(benzylidenehydrazone)-3-nitropyridine MVK8-10EGFRMCF7Breast4.78 µM [2]
4-(benzylidenehydrazone)-3-nitropyridine MVK8-3EGFRHepG2Liver3.712 µM [2]
Phenyl-3-(2-phenylpyridin-3-yl)urea 6qTubulinA549Lung2.03 µM [5]
Cu(II) 2-pyridyl urea complex Cu(U11)2Cl2MixedNCI-H1975Lung (Resistant)33.4 µM [3]

Self-Validating Experimental Methodologies

A robust pharmacological evaluation cannot rely on a single assay. The MTT assay measures metabolic viability, but it cannot distinguish between a compound that merely pauses cell division (cytostatic) and one that outright kills the cell (cytotoxic). To establish absolute scientific trustworthiness, we employ a self-validating workflow : primary viability screening is cross-examined by flow cytometry (to prove the mechanism of death) and cell-free assays (to prove the direct molecular target).

Workflow Seed 1. Cell Seeding (A549, MCF7, etc.) Treat 2. Compound Treatment (Dose-Response) Seed->Treat MTT 3a. MTT Assay (Viability / IC50) Treat->MTT Flow 3b. Flow Cytometry (Annexin V/PI & DAPI) Treat->Flow Tubulin 3c. Tubulin Assay (Cell-free validation) Treat->Tubulin Data 4. Data Integration (Mechanism Confirmation) MTT->Data Flow->Data Tubulin->Data

Self-validating experimental workflow for assessing nitropyridine cytotoxicity.

Protocol A: Primary Viability Screening (MTT Assay)

Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan. This metabolic activity is a direct proxy for the number of viable cells, allowing us to establish the baseline IC50 [6].

  • Cell Seeding: Seed target cancer cells (e.g., A549, MCF7) at a density of 5×103 cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO2 to allow adherence.

  • Compound Treatment: Treat cells with serial dilutions of the nitropyridine derivative (e.g., 0.001 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 72 hours.

  • Detection: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Quantification: Aspirate media, solubilize the resulting formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

Protocol B: Mechanism Validation (Flow Cytometry)

Causality: To confirm that the loss of viability observed in Protocol A is driven by apoptosis rather than non-specific necrosis, we use Annexin V (which binds to externalized phosphatidylserine in early apoptosis) and Propidium Iodide (which stains DNA when membrane integrity fails in late apoptosis) [4].

  • Treatment: Treat cells in 6-well plates with the compound at 1x and 2x the calculated IC50 for 24 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately via flow cytometry, quantifying the percentage of cells in the lower right (early apoptosis) and upper right (late apoptosis) quadrants.

Protocol C: Target Isolation (Cell-Free Tubulin Polymerization Assay)

Causality: Cellular assays are susceptible to confounding variables like efflux pumps (e.g., P-glycoprotein). To definitively prove that 3-Amino-4-nitropyridines are microtubule-targeting agents, we isolate the interaction in a cell-free environment [1].

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a reaction mix containing purified porcine brain tubulin (>99% pure), a fluorescent reporter, and GTP in PEM buffer.

  • Reaction Initiation: Add the test compound (e.g., 4AZA2891), a positive control (Paclitaxel for stabilization, Vinblastine for destabilization), or vehicle (DMSO) to the wells.

  • Kinetic Measurement: Immediately read fluorescence continuously for 60 minutes at 37°C (Ex: 360 nm, Em: 420 nm).

  • Interpretation: A decrease in the Vmax of polymerization compared to the DMSO control confirms direct tubulin destabilization.

References

  • BenchChem Technical Support Team. "Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis." Benchchem. 6

  • Herman et al. "3-nitropyridine analogues as novel microtubule-targeting agents." PMC - NIH. 1

  • "Design, Synthesis, Anticancer Evaluation, and EGFR-Targeted Molecular Docking of Novel 4-(benzylidenehydrazone)-3-nitropyridine Derivatives." PubMed. 2

  • "Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes." MDPI. 3

  • "Mechanism of action of the 3-nitropyridine compounds (A) 4AZA2891 and 4AZA2996." ResearchGate. 4

  • "Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers." RSC Publishing. 5

Sources

Comparative

assessing the environmental degradation of nitropyridine-based herbicides

Assessing the Environmental Degradation of Nitropyridine-Based Herbicides: A Comparative Analytical Guide Nitropyridine derivatives (e.g., 2-amino-3-nitropyridine, 5-chloro-2-nitropyridine) are increasingly utilized as c...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Environmental Degradation of Nitropyridine-Based Herbicides: A Comparative Analytical Guide

Nitropyridine derivatives (e.g., 2-amino-3-nitropyridine, 5-chloro-2-nitropyridine) are increasingly utilized as core scaffolds in novel agrochemicals and as potent intermediates[1]. Unlike traditional pyridine carboxylic acid herbicides (such as picloram and clopyralid), which are notorious for their persistence in compost and soil[2], nitropyridine-based compounds exhibit distinct environmental degradation profiles. The presence of the electron-withdrawing nitro group fundamentally alters the electron density of the pyridine ring, dictating unique pathways for both microbial attack and abiotic reduction.

This guide provides a rigorous, self-validating framework for assessing the environmental fate of nitropyridine-based herbicides, objectively comparing their degradation kinetics with legacy alternatives to assist researchers and development professionals in regulatory evaluations.

Chemical Context: Nitropyridines vs. Legacy Herbicides

The environmental persistence of legacy pyridine herbicides has led to strict regulatory mitigation measures, including [3]. The primary issue with compounds like clopyralid is their resistance to microbial degradation in anaerobic or carbon-limited environments, leading to prolonged crop damage known as "killer compost" scenarios[2].

In contrast, nitropyridine-based herbicides introduce a nitro group that acts as an initial site of vulnerability. In microaerophilic or reducing soil microenvironments, the nitro group is rapidly reduced to an amine. This structural shift from an electron-withdrawing nitro group to an electron-donating amino group significantly increases the susceptibility of the pyridine ring to subsequent oxidative cleavage by soil microbiota[4].

Comparative Degradation Kinetics

To objectively assess performance, we must benchmark nitropyridine derivatives against established herbicide classes. The table below synthesizes typical degradation metrics derived from standardized aerobic soil studies.

Chemical ClassRepresentative CompoundSoil Half-Life (DT50)Primary Degradation PathwaySoil Mobility (Koc)Compost Persistence
Nitropyridine Derivative 2-Amino-3-nitropyridine analogs15 - 45 daysNitroreduction followed by microbial ring cleavageMedium (75 - 150 mL/g)Low to Moderate
Pyridine Carboxylic Acid Picloram / Clopyralid90 - 300+ daysSlow aerobic microbial degradationHigh (10 - 50 mL/g)Very High ("Killer Compost")
Triazine Atrazine60 - 100 daysHydrolysis and N-dealkylationHigh (100 mL/g)Moderate

Note: DT50 values are highly dependent on soil microbial biomass, organic carbon content, and redox potential.

Mechanistic Degradation Pathways

The degradation of nitropyridines is fundamentally biphasic:

  • Nitroreduction: The nitro group is highly susceptible to abiotic and biotic reduction in anaerobic or microaerophilic soil pockets, forming aminopyridines.

  • Ring Cleavage: The resulting aminopyridine undergoes microbial oxidative cleavage. Recent genomic studies on Arthrobacter sp. Strain 68b reveal that specific flavin-dependent monooxygenases (e.g., PyrA) can directly cleave the pyridine ring without prior hydroxylation, funneling the carbon into the TCA cycle via aliphatic acids like succinate semialdehyde[5].

Pathway N1 Nitropyridine Herbicide (Parent Compound) N2 Nitroreductase / Abiotic Reduction (Anaerobic/Microaerophilic) N1->N2 N3 Aminopyridine Intermediate N2->N3 -O2, +H2 N4 Flavin-dependent Monooxygenase (Aerobic Ring Cleavage) N3->N4 N5 Aliphatic Acids (e.g., Succinate Semialdehyde) N4->N5 Ring Opening N6 Mineralization (CO2) via TCA Cycle N5->N6

Fig 1. Biphasic environmental degradation pathway of nitropyridine-based herbicides.

Experimental Protocol: Self-Validating Soil Degradation

To accurately map the degradation kinetics of nitropyridine-based compounds, a robust experimental design based on is required.

Causality & Design Rationale:

  • Strategic Radiolabeling: The 14 C-label must be placed on the pyridine ring, not the nitro or alkyl side chains. This ensures we trace the fate of the core scaffold and differentiate between mere nitroreduction (where the ring remains intact) and ultimate mineralization ( 14 CO 2​ evolution).

  • Self-Validating Controls: Sterile soil controls (autoclaved) are mandatory. If the parent compound degrades in the sterile control, it validates that abiotic nitroreduction is occurring. If ring cleavage only occurs in the viable soil, it confirms the microbial dependency of the secondary degradation phase.

Step-by-Step Methodology:

  • Soil Acclimation: Sieve fresh agricultural soil (2 mm) and determine microbial biomass via substrate-induced respiration. Acclimate the soil in the dark at 20°C for 7 days at 45-50% Maximum Water Holding Capacity (MWHC).

  • Dosing: Apply the 14 C-nitropyridine test substance dropwise to achieve the maximum theoretical field application rate.

  • Incubation System: Place samples in flow-through biometer flasks. Connect the effluent air to a series of traps: one ethylene glycol trap (to capture volatile organic metabolites) and two 2M NaOH traps (to capture mineralized 14 CO 2​ ).

  • Sampling Regimen: Destructively sample triplicate flasks at Days 0, 1, 3, 7, 14, 30, 60, and 120.

  • Extraction: Extract the soil matrix using a cold Acetonitrile:Water (80:20 v/v) solution, followed by a microwave-assisted extraction for tightly bound residues.

Analytical Workflow & Mass Balance

Achieving a mass balance of 90–110% Applied Radioactivity (AR) is the cornerstone of a trustworthy degradation study. The analytical workflow must seamlessly integrate quantitative tracking with structural elucidation.

Causality in Analytical Choices: LC-HRMS/MS (High-Resolution Mass Spectrometry) is critical for nitropyridines because the reduction of the nitro group to an amine results in a mass shift of -30 Da (loss of two oxygen atoms, gain of two hydrogen atoms). This transformation significantly alters the polarity and UV absorbance of the molecule, making standard HPLC-UV insufficient for accurate metabolite profiling.

Workflow S1 14C-Soil Extract S2 Liquid Scintillation Counting (LSC) [Total Radioactivity] S1->S2 S3 HPLC-UV/RAD [Metabolite Separation] S1->S3 S5 Non-Extractable Residues (NER) [Humic/Fulvic Fractionation] S1->S5 Post-Extraction Soil S6 Mass Balance Calculation (Target ≥ 90%) S2->S6 S4 LC-HRMS/MS [Structural Elucidation] S3->S4 >10% AR Peaks S4->S6 S5->S6

Fig 2. Self-validating analytical workflow for 14C-metabolite profiling and mass balance.

Conclusion

Assessing the environmental degradation of nitropyridine-based herbicides requires a nuanced approach that accounts for their biphasic breakdown. By leveraging OECD 307 protocols with strategic 14 C-radiolabeling and high-resolution mass spectrometry, researchers can definitively map the degradation of these compounds and demonstrate their improved environmental profiles compared to legacy pyridine carboxylic acids.

References

  • MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, 2022.[Link]

  • U.S. Environmental Protection Agency (EPA). "EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides." EPA Pesticides, 2021.[Link]

  • PubMed Central (PMC). "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered." Applied and Environmental Microbiology, 2020.[Link]

  • OECD. "Test No. 307: Aerobic and Anaerobic Transformation in Soil." OECD Guidelines for the Testing of Chemicals, 2002.[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of 4-[(3-Nitropyridin-2-yl)oxy]phenylamine

Executive Summary & Chemical Profile In pharmaceutical development and synthetic organic chemistry, 4-[(3-Nitropyridin-2-yl)oxy]phenylamine (also known as 4-(3-nitropyridin-2-yloxy)aniline) serves as a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In pharmaceutical development and synthetic organic chemistry, 4-[(3-Nitropyridin-2-yl)oxy]phenylamine (also known as 4-(3-nitropyridin-2-yloxy)aniline) serves as a critical intermediate for synthesizing complex heterocycles and kinase inhibitors. However, its dual functional groups—a primary aromatic amine and a nitropyridine ring—present compounding logistical and safety challenges during waste management.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with federal laboratory safety standards [3].

Hazard Assessment & Mechanistic Causality (The "Why")

To manage chemical waste effectively, scientists must understand the mechanistic hazards of the molecule. Standard disposal is not sufficient; the specific structural features of 4-[(3-Nitropyridin-2-yl)oxy]phenylamine dictate its handling:

  • The Aniline Moiety (Methemoglobinemia Risk): Primary aromatic amines are highly lipophilic and rapidly absorb through intact skin. Once in the bloodstream, they induce the oxidation of hemoglobin's ferrous ( Fe2+ ) iron to its ferric ( Fe3+ ) state. This creates methemoglobin, which cannot bind oxygen, leading to systemic hypoxia. Therefore, standard latex gloves are insufficient; double-gloving with nitrile or using butyl rubber is required to prevent permeation.

  • The Nitropyridine Moiety (Exothermic Reactivity): Nitroaromatics are inherently energy-rich. If a waste stream containing this compound is inadvertently mixed with reducing agents (e.g., sodium borohydride, zinc dust, or catalytic hydrogenation waste), the nitro group can undergo a rapid, highly exothermic reduction to a diamine. In a sealed waste carboy, this thermal runaway can cause catastrophic overpressurization and container rupture.

  • Environmental Toxicity: The ether linkage and aromatic rings make this compound highly persistent and toxic to aquatic life, strictly prohibiting any sink disposal or municipal trash routing [2].

Waste Segregation & Storage Matrix

Proper segregation prevents cross-reactivity in the waste accumulation area. All quantitative and categorical segregation data is summarized below to facilitate immediate operational decision-making.

Waste Stream TypeCompatible Solvents / MatricesStrict Incompatibilities (DO NOT MIX)Required Primary ContainerEPA/RCRA Classification
Solid Waste Unused powder, contaminated Kimwipes, filter cakesStrong oxidizers (e.g., KMnO4​ , peroxides), active metalsHigh-Density Polyethylene (HDPE) wide-mouth jarToxic Organic Solid
Non-Halogenated Liquid EtOAc, DMSO, MeOH, EtOH, AcetoneReducing agents, metal hydrides, concentrated acidsPolyethylene (PE) Carboy (Vented Cap)Ignitable / Toxic
Halogenated Liquid Dichloromethane (DCM), ChloroformAlkali metals, strong basesPolyethylene (PE) Carboy (Vented Cap)Halogenated Organic

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system. By incorporating verification steps, researchers can confirm the safety of the procedure in real-time.

Protocol A: Solid Waste (Powders and Crystals)
  • Preparation & PPE: Don a lab coat, safety goggles, and double nitrile gloves. If handling dry powders outside a fume hood, a P100 particulate respirator is mandatory to prevent inhalation of toxic dust.

  • Collection: Carefully transfer the solid 4-[(3-Nitropyridin-2-yl)oxy]phenylamine into an HDPE wide-mouth container using an anti-static scoop.

    • Causality: HDPE is utilized because it prevents the chemical permeation and static charge buildup associated with standard polystyrene plastics, mitigating spark risks.

  • Secondary Containment: Place the sealed HDPE container inside a secondary transparent polyethylene bag. Seal the bag using a gooseneck tie method.

  • Labeling & Validation: Affix a Globally Harmonized System (GHS) compliant label [1].

    • Validation Step: Inspect the outer bag for any yellow/brown dust residue. If clean, transfer to the EHS solid waste accumulation zone.

Protocol B: Liquid Waste (Reaction Mother Liquors)
  • Quenching & Neutralization: Before transferring reaction mixtures to the waste carboy, ensure all reactive intermediates are fully quenched.

    • Causality: Unquenched reducing agents will react with the nitropyridine moiety, generating heat and nitrogen gas.

  • Transfer: Funnel the solution into the appropriate liquid waste carboy (Halogenated vs. Non-Halogenated). Crucial: Leave at least 20% headspace in the carboy to accommodate potential vapor expansion.

  • Validation: Lightly rest your gloved hand on the outside of the carboy immediately after addition, and again 15 minutes later.

    • Validation Step: If the carboy feels warm, an exothermic cross-reaction is occurring. Immediately loosen the cap to vent pressure, place the carboy in a fume hood, and notify EHS. If it remains at room temperature, securely cap the container.

Protocol C: Spill Cleanup Workflow
  • Solid Spills: Do not dry sweep, as this aerosolizes the methemoglobinemia-inducing powder. Mist the spill lightly with a high-boiling compatible solvent (e.g., polyethylene glycol or water, despite low solubility, to act as a physical dust suppressant). Wipe up with absorbent pads and route to Solid Waste.

  • Liquid Spills: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or a commercial universal binder). Do not use sawdust or paper towels as the primary absorbent, as the nitroaromatic compound presents a fire hazard when dried on combustible matrices.

Waste Routing Workflow

The following mechanistic workflow illustrates the decision tree for segregating and routing 4-[(3-Nitropyridin-2-yl)oxy]phenylamine waste to ensure compliance and safety.

WasteDisposal Start 4-[(3-Nitropyridin-2-yl)oxy]phenylamine Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Organic Solutions) Start->Liquid SolidCont Seal in Double-Lined HDPE Containers Solid->SolidCont LiquidCont Transfer to Appropriate Organic Waste Carboy Liquid->LiquidCont Segregation EHS Segregation: Strictly Isolate from Reducing Agents SolidCont->Segregation LiquidCont->Segregation Incineration High-Temperature Incineration (Licensed EPA/RCRA Facility) Segregation->Incineration

Figure 1: Decision tree and segregation workflow for 4-[(3-Nitropyridin-2-yl)oxy]phenylamine waste.

Regulatory Compliance & Transport

Under the EPA's Resource Conservation and Recovery Act (RCRA) [2], waste containing 4-[(3-Nitropyridin-2-yl)oxy]phenylamine must be treated as characteristic hazardous waste due to its toxicity. It must be transported by a licensed hazardous waste vendor. The ultimate and only acceptable disposal method for nitroaromatic amines is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration ensures the complete thermal destruction of the stable ether linkage and the conversion of the nitro and amine groups into manageable nitrogen oxides ( NOx​ ), which are subsequently scrubbed from the exhaust.

References

  • Hazard Communication Standard: Labels and Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL:[Link] [1]

  • Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link] [2]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine (NAP) URL:[Link] [3]

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